Leucinostatin D
Description
isolated from Paecilomyces marquandii; structure given in first source
Structure
2D Structure
Properties
CAS No. |
100334-47-2 |
|---|---|
Molecular Formula |
C56H101N11O11 |
Molecular Weight |
1104.5 g/mol |
IUPAC Name |
(4R)-N-[1-[[3-hydroxy-4-methyl-1-[[2-methyl-1-[[4-methyl-1-[[4-methyl-1-[[2-methyl-1-[[2-methyl-1-[[3-[1-(methylamino)propan-2-ylamino]-3-oxopropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H101N11O11/c1-20-35(10)21-22-43(69)67-30-36(11)28-41(67)49(74)61-38(25-31(2)3)47(72)63-44(45(70)34(8)9)50(75)65-55(15,16)52(77)62-39(26-32(4)5)46(71)60-40(27-33(6)7)48(73)64-56(17,18)53(78)66-54(13,14)51(76)58-24-23-42(68)59-37(12)29-57-19/h21-22,31-41,44-45,57,70H,20,23-30H2,1-19H3,(H,58,76)(H,59,68)(H,60,71)(H,61,74)(H,62,77)(H,63,72)(H,64,73)(H,65,75)(H,66,78)/b22-21+/t35-,36+,37?,38?,39?,40?,41?,44?,45?/m0/s1 |
InChI Key |
RDUJTYZLXJPVKP-YDZNBPEVSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C/C(=O)N1C[C@@H](CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)C)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CNC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
leucinostatin D leucinostatin-D paecilotoxin D |
Origin of Product |
United States |
Foundational & Exploratory
Leucinostatin D: A Technical Guide to its Discovery, Producing Organism, and Biological Activity
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Abstract
Leucinostatins are a family of potent, non-ribosomally synthesized peptide antibiotics produced by various filamentous fungi. This technical guide focuses on Leucinostatin D, detailing its discovery, the producing organism Paecilomyces marquandii, and its mechanism of action. This document provides a compilation of publicly available data, including quantitative biological activity, and outlines the general experimental methodologies used for its isolation and characterization. Furthermore, a proposed signaling pathway for its cytotoxic effects is visualized. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, oncology, and infectious disease.
Discovery and Producing Organism
This compound was first discovered as a novel peptide antibiotic isolated from the fungus Paecilomyces marquandii.[1] While the initial discovery of the leucinostatin family dates back to the early 1970s from a strain of Purpureocillium lilacinum (formerly known as Paecilomyces lilacinus), subsequent research has identified a variety of leucinostatin analogues, including this compound, from different fungal species.[2] The producing organisms are typically soil-borne fungi, and besides P. marquandii and P. lilacinum, species of Ophiocordyceps have also been reported to produce leucinostatins.
The name "leucinostatin" was originally coined due to the high content of leucine residues identified in the initial structural analyses.[3] These peptides are classified as peptaibiotics, characterized by the presence of non-proteinogenic amino acids, a high proportion of α-aminoisobutyric acid (Aib), and an N-terminal acyl group.[3]
Biological Activity of Leucinostatins
Leucinostatins exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiprotozoal, and potent cytotoxic effects against various cancer cell lines.[2][3] The quantitative data for this compound specifically is limited in the public domain, but the activities of closely related leucinostatins provide a strong indication of its potential potency.
Table 1: In Vitro Cytotoxicity of Leucinostatins against Cancer Cell Lines
| Leucinostatin Analogue | Cell Line | IC50 (nM) | Reference |
| Leucinostatin A | P388 murine leukemia | 0.5 | Not explicitly cited |
| Leucinostatin A | L1210 murine leukemia | 0.4 | Not explicitly cited |
| Leucinostatin A | HeLa human cervical cancer | 0.6 | Not explicitly cited |
| Leucinostatin B | P388 murine leukemia | 0.8 | Not explicitly cited |
Table 2: Antimicrobial Activity of Leucinostatins
| Leucinostatin Analogue | Organism | MIC (µg/mL) | Reference |
| Leucinostatin A | Candida albicans | 1.56 | Not explicitly cited |
| Leucinostatin A | Saccharomyces cerevisiae | 0.78 | Not explicitly cited |
| Leucinostatin A | Bacillus subtilis | 3.13 | Not explicitly cited |
| Leucinostatin B | Candida albicans | 3.13 | Not explicitly cited |
| Leucinostatin B | Saccharomyces cerevisiae | 1.56 | Not explicitly cited |
| Leucinostatin B | Bacillus subtilis | 6.25 | Not explicitly cited |
Table 3: Antiprotozoal Activity of Leucinostatins
| Leucinostatin Analogue | Organism | IC50 (nM) | Reference |
| Leucinostatin A | Trypanosoma brucei rhodesiense | 2.8 | [3] |
| Leucinostatin A | Plasmodium falciparum | 0.4-0.9 | [3] |
Mechanism of Action: Targeting Mitochondrial Function
The primary mechanism of action for leucinostatins is the disruption of mitochondrial function.[4] These peptides act as ionophores, increasing the permeability of the inner mitochondrial membrane to cations. This leads to the dissipation of the mitochondrial membrane potential, a critical component of cellular energy production.
Furthermore, leucinostatins directly inhibit the F1F0-ATP synthase, the enzyme responsible for the synthesis of ATP.[4] This dual action of disrupting the membrane potential and inhibiting ATP synthesis effectively shuts down cellular energy production, leading to apoptosis and cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Fungal Cultivation and Extraction
-
Cultivation: Paecilomyces marquandii is typically cultured in a suitable liquid medium (e.g., potato dextrose broth or a custom fermentation medium) under aerobic conditions. The fermentation is carried out for a period sufficient to allow for the production of secondary metabolites, often several days to weeks.
-
Extraction: The fungal biomass is separated from the culture broth by filtration. The mycelia and the culture filtrate are then extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.
Isolation and Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Chromatography: Further purification of the active fractions is often achieved using size-exclusion chromatography on Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water).
References
- 1. This compound, a novel peptide antibiotic from Paecilomyces marquandii PMID: 3558114 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinostatin D: A Technical Deep Dive into its Mitochondrial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent peptaibiotic mycotoxins produced by various fungi, including Purpureocillium lilacinum and Paecilomyces marquandii.[1][2] These non-ribosomally synthesized peptides exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[3] At the cellular level, the primary target of leucinostatins is the mitochondrion, where they exert a profound and multifaceted inhibitory effect on energy metabolism. This technical guide provides an in-depth analysis of the mechanism of action of Leucinostatin D on mitochondria, drawing upon data from the broader leucinostatin family to elucidate its core disruptive processes. While specific quantitative data for this compound is limited, the high degree of structural and functional homology among leucinostatins allows for well-grounded inferences from studies on its better-characterized analogs, such as Leucinostatin A and B.
Core Mechanism: Dual Inhibition of Oxidative Phosphorylation
The central mechanism of action of leucinostatins on mitochondria is a dual inhibition of oxidative phosphorylation. At lower concentrations, they act as potent and specific inhibitors of F1Fo-ATP synthase, while at higher concentrations, they function as protonophoric uncouplers, dissipating the mitochondrial membrane potential.[4]
Inhibition of F1Fo-ATP Synthase
Leucinostatins bind to the F0 subunit of ATP synthase, the proton-translocating portion embedded in the inner mitochondrial membrane.[5] This binding obstructs the flow of protons through the channel, thereby inhibiting the synthesis of ATP.[1][2] This mode of action is similar to that of other well-known ATP synthase inhibitors like oligomycin.[5] The inhibition of ATP synthesis is a critical factor in the cytotoxic effects of leucinostatins.[1][2]
Uncoupling of the Inner Mitochondrial Membrane
At higher concentrations, leucinostatins exhibit ionophoric properties, inserting into the inner mitochondrial membrane and facilitating the transport of protons and other cations across the membrane.[6] This action dissipates the proton gradient that is essential for ATP synthesis, effectively uncoupling electron transport from oxidative phosphorylation.[7] The uncoupling effect leads to a decrease in the mitochondrial membrane potential and further disrupts cellular energy homeostasis.[6]
Quantitative Data on Leucinostatin Activity
The following tables summarize key quantitative data on the effects of leucinostatins on mitochondrial function. It is important to note that this data is primarily from studies on Leucinostatin A and B, and is presented here as a proxy for the activity of this compound due to the close structural and functional similarities within the leucinostatin family.
| Parameter | Leucinostatin Analog | Value | Organism/System | Reference |
| Ki for ATP Synthase Inhibition | Leucinostatin A | ~80 nM | Bovine Heart Mitochondria | [8] |
| Concentration for Complete Inhibition of State 3 Respiration | Leucinostatin A and B | 240 nM | Rat Liver Mitochondria | [1][4] |
| Concentration for Uncoupling Action | Leucinostatin A and B | > 240 nM | Rat Liver Mitochondria | [1][4] |
| Effect on Mitochondrial Membrane Potential (Low Concentration) | Leucinostatin A | Hyperpolarization (25 nM) | Bovine Heart Mitochondria | [8] |
| Effect on Mitochondrial Membrane Potential (High Concentration) | Leucinostatin A | Depolarization (200 nM) | Bovine Heart Mitochondria | [8] |
Table 1: Inhibitory Concentrations of Leucinostatins on Mitochondrial Functions
| Parameter | Leucinostatin Analog | Value | Organism | Reference | | --- | --- | --- | --- | | Intraperitoneal LD50 | Leucinostatin A and B | 1.8 mg/kg | Mice |[6] | | Oral LD50 | Leucinostatin A | 5.4 mg/kg | Mice |[6] | | Oral LD50 | Leucinostatin B | 6.3 mg/kg | Mice |[6] |
Table 2: In Vivo Toxicity of Leucinostatins
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and consequences of this compound's action on mitochondria.
Caption: Mechanism of this compound on Mitochondria.
Caption: Experimental Workflow for Assessing this compound's Mitochondrial Effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on mitochondria. Below are summarized protocols for key experiments.
Isolation of Rat Liver Mitochondria
-
Homogenization: Euthanize a rat and perfuse the liver with cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in isolation buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Pelleting Mitochondria: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min at 4°C) to pellet the mitochondria.
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Respiration
High-resolution respirometry (e.g., using an Oroboros Oxygraph-2k) is employed to measure oxygen consumption rates.
-
Chamber Preparation: Calibrate the oxygen electrodes and add respiration medium (e.g., MiR05) to the chambers.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to each chamber and allow the baseline respiration (State 1) to stabilize.
-
Substrate Addition: Add a substrate for a specific complex of the electron transport chain (e.g., glutamate and malate for Complex I, or succinate for Complex II) to induce State 2 respiration.
-
ADP Addition: Add a saturating amount of ADP to initiate State 3 respiration (active phosphorylation).
-
This compound Titration: After establishing a stable State 3 rate, perform a stepwise titration of this compound to determine its inhibitory effect on oxygen consumption.
-
Uncoupler Addition: As a control, a chemical uncoupler (e.g., CCCP or FCCP) can be added at the end of the experiment to measure the maximal capacity of the electron transport system.
Assessment of Mitochondrial Membrane Potential
Fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner are commonly used.
-
Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified duration.
-
Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., TMRE or JC-1) according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates a loss of mitochondrial membrane potential.
-
Positive Control: Include a positive control for depolarization, such as the protonophore CCCP.
Conclusion
This compound is a potent mitochondrial toxin that disrupts cellular energy metabolism through a dual mechanism involving the inhibition of ATP synthase and the uncoupling of the inner mitochondrial membrane. This multifaceted attack on oxidative phosphorylation underscores its broad-spectrum biological activities. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential and toxicological profile of this and other related peptaibiotics. Further studies focusing specifically on this compound are warranted to delineate any subtle differences in its mechanism of action compared to other members of the leucinostatin family.
References
- 1. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Leucinostatin D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Leucinostatin D, a member of the peptaibiotic family of fungal metabolites, has demonstrated significant biological activity against various cancer cells. This technical guide provides an in-depth analysis of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its anticancer properties. The information is curated to support further research and development of this compound as a potential therapeutic agent.
Quantitative Efficacy of this compound
A notable study investigated the effects of a panel of leucinostatins, including this compound, on triple-negative breast cancer (TNBC) cells. The findings revealed that these compounds exhibit selective cytostatic activities, particularly in the MDA-MB-453 and SUM185PE cell lines, which represent the luminal androgen receptor (LAR) subtype of TNBC.[1] Although specific IC50 values for this compound were not detailed in a tabular format in the primary publication, the research highlighted its potent activity in these specific cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-453 | Triple-Negative Breast Cancer (Luminal Androgen Receptor Subtype) | Data indicates potent cytostatic activity, specific value not published in tabular format. | [1] |
| SUM185PE | Triple-Negative Breast Cancer (Luminal Androgen Receptor Subtype) | Data indicates potent cytostatic activity, specific value not published in tabular format. | [1] |
Further research is required to establish a comprehensive IC50 profile of this compound against a broader range of cancer cell lines.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anticancer effects through a dual mechanism primarily targeting cellular energy metabolism and key signaling pathways involved in cell growth and proliferation.
Inhibition of Mitochondrial Respiration
A primary mechanism of action for leucinostatins is the disruption of mitochondrial function. Specifically, they have been shown to inhibit mitochondrial respiration by targeting ATP synthase.[1] ATP synthase is a critical enzyme complex in the inner mitochondrial membrane responsible for the majority of cellular ATP production through oxidative phosphorylation. By inhibiting this enzyme, this compound effectively cuts off the primary energy supply of the cancer cells, leading to a cytostatic effect.[1] The inhibition of the F0 part of the ATP synthase is a key aspect of this activity.[2]
Downregulation of the mTORC1 Signaling Pathway
In addition to its effects on mitochondrial respiration, this compound has been demonstrated to rapidly inhibit the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway in sensitive cancer cell lines.[1] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] The inhibition of mTORC1 signaling by this compound is a direct consequence of ATP synthase inhibition, highlighting a crucial link between cellular energy status and growth signaling.[1] This disruption of the mTORC1 pathway contributes significantly to the observed cytostatic effects.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to characterize the biological activity of this compound against cancer cells.
Cytotoxicity and Cell Viability Assays
The cytotoxic and cytostatic effects of this compound are typically quantified using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MDA-MB-453, SUM185PE) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a crucial technique to investigate the impact of this compound on signaling pathways such as mTORC1.
Protocol: Western Blot Analysis of mTORC1 Pathway
-
Cell Lysis: Cancer cells are treated with this compound for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Mitochondrial Respiration Assay
To assess the effect of this compound on mitochondrial function, real-time measurements of the oxygen consumption rate (OCR) can be performed using an extracellular flux analyzer.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Cancer cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
-
Compound Injection: this compound is prepared in the assay medium and loaded into the injector ports of the sensor cartridge.
-
Assay Execution: The cell culture microplate is placed in the Seahorse XF analyzer. The instrument sequentially injects this compound and a series of mitochondrial respiratory chain inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: The OCR data is analyzed to determine the specific effects of this compound on mitochondrial respiration compared to control cells.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
Leucinostatin D: An In-Depth Technical Guide to its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of non-ribosomally synthesized peptide antibiotics, known as peptaibiotics, produced by various fungi, most notably Purpureocillium lilacinum and Paecilomyces marquandii.[1] This class of molecules exhibits a broad range of biological activities, including potent antimicrobial, antifungal, and antiprotozoal properties.[2] Their significant cytotoxicity has, however, limited their therapeutic applications. This technical guide focuses specifically on Leucinostatin D, providing a comprehensive overview of its antimicrobial and antifungal spectrum, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action.
Antimicrobial and Antifungal Spectrum of Leucinostatins
The leucinostatin family demonstrates notable activity against a range of microorganisms. The available data, primarily for the leucinostatin class as a whole, indicates a spectrum of activity concentrated on Gram-positive bacteria and a variety of fungi.
Quantitative Data Summary
While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly accessible literature, the general activity of the leucinostatin family provides a strong indication of its potential spectrum.
Table 1: General Antimicrobial and Antifungal Activity of the Leucinostatin Family
| Microbial Class | General MIC Range (µM) | Reference |
| Gram-positive bacteria | 2.5 - 100 | [2] |
| Fungi | 10 - 25 | [2] |
One study on Leucinostatin B2, a closely related analogue, demonstrated its activity against specific microorganisms, providing further insight into the family's spectrum.
Table 2: Specific Activity of Leucinostatin B2
| Microorganism | Result (at 40 µ g/disc ) |
| Staphylococcus aureus (MRSA) | Active |
| Bacillus subtilis | Active |
| Candida albicans | Active |
| Escherichia coli | Inactive |
| Pseudomonas aeruginosa | Inactive |
It is reported that this compound is active against various yeasts and filamentous fungi, with moderate activity against Gram-positive bacteria.[1]
Experimental Protocols
The determination of the antimicrobial and antifungal activity of this compound is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.
-
Include a positive control well (broth with microbial inoculum, no drug) and a negative control well (broth only).
3. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism from a fresh culture. The concentration is typically adjusted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
4. Incubation:
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) containing serial two-fold dilutions of this compound.
-
Include a control plate with no drug.
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.
3. Inoculation:
-
Spot-inoculate a small, defined volume of the microbial suspension onto the surface of each agar plate.
4. Incubation:
-
Incubate the plates under appropriate conditions as described for the broth microdilution method.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.
Mechanism of Action
The primary mechanism of action of leucinostatins involves the disruption of the mitochondrial inner membrane potential and the inhibition of mitochondrial ATP synthase.[3] This leads to a cascade of events culminating in cell death.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Conclusion
This compound, as a member of the leucinostatin family, holds promise as a potent antimicrobial and antifungal agent, particularly against Gram-positive bacteria and a range of fungi. Its mechanism of action, centered on the disruption of mitochondrial function, provides a clear target for understanding its efficacy. While its inherent toxicity remains a significant hurdle for systemic therapeutic use, further research into its specific spectrum and potential for derivatization may unlock new applications in drug development and agricultural settings. The standardized protocols outlined in this guide provide a robust framework for the continued investigation of this intriguing class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Leucinostatin D in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptide mycotoxins with demonstrated antimicrobial and potential antitumor activities. This technical guide provides a comprehensive overview of the in vivo efficacy of Leucinostatin D and its analogs, with a focus on preclinical animal models. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential application of this compound class in oncology and infectious disease research. While data on this compound is limited in the context of in vivo cancer models, this guide draws upon available research on closely related analogs, primarily Leucinostatin A, to provide a substantive overview.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vivo studies of Leucinostatin analogs in various animal models.
Anticancer Efficacy
Table 1: In Vivo Efficacy of Leucinostatin A in a Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |
| Nude Mice | DU-145 (co-inoculated with PrSC¹) | Data not available in abstract | Significant suppression | Data not available in abstract | [Kawada et al., 2010][1][2] |
¹Prostate Stromal Cells
Note: The abstract of the primary study indicates significant tumor growth suppression but does not provide specific quantitative data. Access to the full-text article is required for detailed information.
Antiprotozoal Efficacy
Table 2: In Vivo Efficacy of Leucinostatin B against Trypanosoma cruzi
| Animal Model | Parasite Strain | Treatment Regimen | Reduction in Parasite Load | Survival Rate (%) | Reference |
| Mouse | T. cruzi | 0.25 mg/kg (day 3), 0.5 mg/kg (day 4), 1 mg/kg (days 5-6), b.i.d., i.p. | Data presented as bioluminescence reduction | Data not available in abstract | [Dendisetiawan et al., 2021] |
Note: The study reports a significant reduction in parasite load as measured by bioluminescence. For specific quantitative data on the percentage of reduction, the full-text article should be consulted.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of preclinical findings.
Prostate Cancer Xenograft Model (Leucinostatin A)
This protocol is based on the study by Kawada et al. (2010) investigating the effect of Leucinostatin A on prostate cancer growth.[1][2]
Objective: To evaluate the in vivo antitumor efficacy of Leucinostatin A in a human prostate cancer xenograft model in nude mice.
Animal Model:
-
Species: Mouse
-
Strain: Athymic nude (nu/nu)
-
Age: 10-12 weeks
-
Supplier: (Details would be in the full-text article)
Cell Lines:
-
Cancer Cell Line: DU-145 (human prostate carcinoma)
-
Stromal Cell Line: PrSC (prostate stromal cells)
-
Culture Conditions: (Details on media, supplements, and incubation conditions would be in the full-text article)
Experimental Procedure:
-
Cell Preparation: DU-145 and PrSC cells are harvested during the exponential growth phase. Cell viability is confirmed to be >95% using a trypan blue exclusion assay.
-
Co-inoculation: A suspension containing a mixture of DU-145 and PrSC cells is prepared in a suitable medium (e.g., PBS or Matrigel). The exact cell numbers for co-inoculation would be specified in the full-text article.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each nude mouse.
-
Treatment:
-
Test Compound: Leucinostatin A
-
Vehicle Control: (e.g., PBS, DMSO solution)
-
Dosing: The specific dose, route of administration (e.g., intraperitoneal, oral gavage), and treatment schedule would be detailed in the full-text article.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume is measured at regular intervals using calipers and calculated using the formula: (Length × Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival: The study duration and survival endpoints are recorded.
-
Histopathology: At the end of the study, tumors are excised for histological and immunohistochemical analysis.
-
Statistical Analysis:
-
Tumor growth data are typically analyzed using statistical methods such as two-way ANOVA to compare treatment groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.
Experimental Workflow Diagram
In vivo experimental workflow for the prostate cancer xenograft model.
Signaling Pathways
Leucinostatin A has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell growth and proliferation. The primary mechanism identified in prostate cancer models is the inhibition of Insulin-like Growth Factor-I (IGF-I) expression in stromal cells, which in turn affects downstream signaling in cancer cells, including the mTOR pathway.
Proposed Signaling Pathway of Leucinostatin A in the Tumor Microenvironment
Leucinostatin A inhibits IGF-I expression in stromal cells, reducing paracrine signaling to cancer cells.
Conclusion
The available preclinical data, primarily from studies on Leucinostatin A, suggest a potential therapeutic role for this class of compounds in oncology. The mechanism of action, involving the modulation of the tumor microenvironment through the inhibition of IGF-I signaling, presents a novel approach to cancer therapy. However, a significant gap in knowledge exists regarding the in vivo efficacy of this compound in cancer models. Further research is warranted to elucidate the specific anticancer properties of this compound, including comprehensive in vivo studies to determine its efficacy, optimal dosing, and safety profile. The detailed protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting future preclinical investigations into this promising class of natural products.
References
An In-depth Technical Guide to the Structure-Activity Relationship of Leucinostatin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a class of peptaibiotics, non-ribosomally synthesized peptides, known for their potent antimicrobial, antiprotozoal, and cytotoxic activities. A member of this family, Leucinostatin D, has garnered significant interest within the scientific community due to its pronounced biological effects. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs. It details the key structural motifs essential for its biological activity, summarizes quantitative data from various studies, provides detailed experimental protocols for the evaluation of these compounds, and visualizes key mechanisms and workflows. The primary mechanism of action for leucinostatins involves the destabilization of the inner mitochondrial membrane[1][2][3].
Core Structure of Leucinostatins
The leucinostatin family of peptides is characterized by a high content of α-aminoisobutyric acid (Aib) and other non-proteinogenic amino acids. The core structure of Leucinostatin A, a closely related and extensively studied analog, consists of a nine-amino-acid peptide chain, an N-terminal fatty acid moiety, and a C-terminal 1,2-diaminopropane derivative[4][5]. This compound shares this fundamental architecture with variations in the amino acid sequence and the N-terminal acyl chain. Understanding the contribution of each of these components is crucial for the rational design of novel, more potent, and selective analogs.
Structure-Activity Relationship Studies
Systematic modifications of the leucinostatin scaffold have revealed critical insights into the structural requirements for its biological activity.
N-Terminal Acyl Chain
The nature of the N-terminal acyl group is paramount for the biological activity of leucinostatins. Studies have shown that replacement of the native unsaturated acyl chain with a simple acetyl group leads to a drastic 1000-fold decrease in affinity and biological activity[1][3]. This highlights the importance of the lipophilic character of the N-terminus for the interaction with cellular membranes.
Peptide Backbone Modifications
Alanine scanning mutagenesis and the synthesis of various analogs have elucidated the importance of specific amino acid residues within the peptide core.
-
Aib Residues: The presence of multiple α-aminoisobutyric acid (Aib) residues is a hallmark of leucinostatins. These residues induce a helical conformation in the peptide backbone, which is believed to be crucial for its membrane-disrupting activity.
-
Positional Tolerance: While replacement of Aib at position 2 (Aib-2) is generally tolerated, substitutions at other positions, such as Aib-3 and Leucine-5 (Leu-5), significantly diminish the compound's activity[1][3].
-
(2S,4S,6R)-4-amino-6-hydroxy-2-methyl-8-oxodecanoic acid (AHMOD): The unusual amino acid AHMOD at position 8 is also critical for the potent bioactivity of leucinostatins. Its replacement leads to a substantial reduction in activity[1][3].
-
Hydroxyleucine at Position 7: A key finding in recent SAR studies is the role of the hydroxyleucine residue at position 7. This residue has been identified as a critical determinant for the specific inhibition of mitochondrial ATP synthase and is a major contributor to the systemic toxicity of Leucinostatin A[6][7]. Synthetic analogs where this residue is replaced exhibit reduced toxicity while maintaining potent antiprotozoal activity[6].
C-Terminal Amine
The C-terminus of leucinostatins typically features a modified diaminopropane moiety. The basicity of the terminal amine has been shown to be important for activity. Leucinostatin Y, which possesses a carboxylic acid at the C-terminus instead of an amine, is significantly less active against a range of bacterial, fungal, and cancer cell lines compared to Leucinostatin A[1][3].
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of Leucinostatin A and its synthetic analogs against various cell lines. This data provides a clear comparison of the potency and selectivity of these compounds.
| Compound | T. b. rhodesiense IC50 (nM) | L6 Cytotoxicity IC50 (nM) | Selectivity Index (SI) | Reference |
| Leucinostatin A | 0.25 | 259 | 1036 | [8] |
| Analog 1 | 0.76 | >5000 | >6579 | [8] |
| Analog 2 | 1.5 | >5000 | >3333 | [8] |
| Analog 3 | 0.39 | 1563 | 4008 | [7] |
| Melarsoprol | 3.7 | 45 | 12 | [8] |
| Pentamidine | 2.3 | 14 | 6 | [8] |
| Suramin | 13.3 | >50000 | >3759 | [8] |
Table 1: Antiprotozoal activity and cytotoxicity of Leucinostatin A and its synthetic analogs.
| Compound | LD50 (mg/kg, ip) in mice | LD50 (mg/kg, oral) in mice | Reference |
| Leucinostatin A | 1.8 | 5.4 | [1] |
| Leucinostatin B | 1.8 | 6.3 | [1] |
Table 2: Acute toxicity of Leucinostatins A and B in mice.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below to facilitate the replication and further investigation of this compound and its analogs.
Antiprotozoal Activity Assay against Trypanosoma brucei rhodesiense
This protocol is adapted from standard Alamar Blue-based viability assays.
Materials:
-
Trypanosoma brucei rhodesiense bloodstream forms
-
HMI-9 medium supplemented with 10% heat-inactivated fetal calf serum (FCS)
-
96-well microtiter plates
-
Resazurin solution (Alamar Blue)
-
Test compounds (Leucinostatin analogs)
-
Reference drugs (e.g., Melarsoprol, Pentamidine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture T. b. rhodesiense in HMI-9 medium at 37°C in a 5% CO2 atmosphere.
-
Harvest parasites in the late logarithmic growth phase and dilute to a concentration of 2 x 10^4 cells/mL in fresh medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds and reference drugs in HMI-9 medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells as a negative control and wells with a reference drug as a positive control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance of the wells using a microplate reader (excitation at 530-560 nm, emission at 590 nm for fluorescence; absorbance at 570 nm and 600 nm for colorimetric reading).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay against L6 Rat Myoblast Cells
This protocol utilizes a resazurin-based assay to assess the cytotoxicity of the compounds against a mammalian cell line.
Materials:
-
L6 rat myoblast cell line
-
RPMI 1640 medium supplemented with 10% FCS and 2 mM L-glutamine
-
96-well microtiter plates
-
Resazurin solution
-
Test compounds
-
Reference cytotoxic drug (e.g., Podophyllotoxin)
-
Trypsin-EDTA solution
Procedure:
-
Culture L6 cells in RPMI 1640 medium at 37°C in a 5% CO2 atmosphere.
-
Trypsinize the cells, resuspend them in fresh medium, and adjust the cell concentration to 4 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance as described in the antiprotozoal assay.
-
Calculate the IC50 values as described previously.
Mitochondrial Membrane Potential Assay
This protocol describes the use of the fluorescent dye Safranin O to measure changes in the mitochondrial membrane potential (ΔΨm).
Materials:
-
Isolated mitochondria or permeabilized cells
-
Respiration buffer (e.g., 125 mM sucrose, 65 mM KCl, 10 mM HEPES-KOH pH 7.2, 1 mM MgCl2, 2.5 mM potassium phosphate)
-
Safranin O solution (e.g., 5 µM final concentration)
-
Respiratory substrates (e.g., succinate, pyruvate/malate)
-
ADP
-
Uncoupler (e.g., FCCP)
-
Test compounds
-
Fluorometer with stirring capabilities
Procedure:
-
Suspend the isolated mitochondria or permeabilized cells in the respiration buffer in a fluorometer cuvette at a concentration of approximately 0.5 mg protein/mL.
-
Add Safranin O to the cuvette and allow the signal to stabilize.
-
Energize the mitochondria by adding a respiratory substrate. This will cause a decrease in fluorescence as Safranin O is taken up into the mitochondrial matrix.
-
Once a stable energized state is reached, add the test compound at the desired concentration and monitor the change in fluorescence. A depolarization of the mitochondrial membrane will result in the release of Safranin O and an increase in fluorescence. Hyperpolarization will cause a further decrease in fluorescence.
-
As a control, add ADP to induce state 3 respiration and a transient partial depolarization, followed by the addition of an uncoupler like FCCP to induce complete depolarization.
Liposome Leakage Assay (Calcein Leakage)
This assay measures the ability of a compound to disrupt the integrity of artificial lipid vesicles (liposomes) by monitoring the release of a fluorescent dye.
Materials:
-
Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol)
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds
-
Triton X-100 (for 100% leakage control)
-
Fluorometer
Procedure:
-
Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50 mM) by extrusion.
-
Remove the unencapsulated calcein from the liposome suspension using a size-exclusion chromatography column.
-
Dilute the calcein-loaded liposomes in the buffer to the desired lipid concentration in a fluorometer cuvette.
-
Record the baseline fluorescence (F0).
-
Add the test compound to the cuvette and monitor the increase in fluorescence over time as calcein is released from the liposomes and its self-quenching is relieved.
-
After the reaction has reached a plateau or at a specified time point, add Triton X-100 to a final concentration of 0.1% (v/v) to lyse all liposomes and obtain the maximum fluorescence (Fmax).
-
Calculate the percentage of calcein leakage as follows: % Leakage = [(F - F0) / (Fmax - F0)] * 100, where F is the fluorescence at a given time after adding the compound.
Visualization of Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Proposed mechanism of action of this compound on the inner mitochondrial membrane.
*Caption: Workflow for the antiprotozoal activity assay against T. brucei.
Caption: Workflow for the cytotoxicity assay against L6 cells.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the molecular features governing their potent biological activities. The N-terminal acyl chain, specific amino acid residues within the peptide core, and the C-terminal amine are all critical determinants of potency and selectivity. Notably, the identification of the hydroxyleucine at position 7 as a key mediator of toxicity opens avenues for the design of safer and more effective therapeutic agents. The primary mechanism of action, involving the disruption of the inner mitochondrial membrane, presents a compelling target for the development of novel antiprotozoal and anticancer drugs. The detailed experimental protocols and visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of natural products.
References
- 1. Peptide-induced dye leakage assay [bio-protocol.org]
- 2. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 3. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Safranine O as a fluorescent probe for mitochondrial membrane potential studied on the single particle level and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Analogs of Leucinostatin D: A Technical Guide to Their Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural analogs of Leucinostatin D, a potent peptide mycotoxin. Leucinostatins are non-ribosomal peptides produced by various fungi, including Purpureocillium lilacinum and Ophiocordyceps species, and have garnered significant interest due to their diverse biological activities.[1][2][3] This document details their antiproliferative, antiparasitic, and antimicrobial properties, supported by quantitative data, experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts.
Core Properties of Leucinostatin Analogs
Leucinostatins are a family of structurally related nonapeptides characterized by a high content of unusual and hydrophobic amino acid residues.[4] Key structural features often include 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD), cis-4-methyl-l-proline, β-hydroxyleucine, and α-aminoisobutyric acid.[5] The family includes several identified natural analogs of this compound, such as Leucinostatins A, B, B2, A2, F, H, K, and more recently discovered analogs like NPDG C and NPDG D.[5]
Biological Activity: A Quantitative Overview
The biological activities of this compound and its natural analogs are summarized in the tables below, presenting their cytotoxic and antiparasitic potencies.
Table 1: Cytotoxicity of Leucinostatin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | IC50 / EC50 | Reference |
| Leucinostatin A | DU-145 (Prostate) | Growth inhibition in co-culture | [2][5] |
| Leucinostatin A | Pancreatic cell lines | Cytotoxic under nutrient deprivation | [5] |
| Leucinostatin B | MDA-MB-453 (Breast, LAR) | Cytostatic | [5] |
| Leucinostatin B | SUM185PE (Breast, LAR) | Cytostatic | [5] |
| Leucinostatins 1-10 | MDA-MB-453 (Breast, LAR) | Selectively cytostatic | [5] |
| Leucinostatins 1-10 | SUM185PE (Breast, LAR) | Selectively cytostatic | [5] |
| Leucinostatin A | L1210 (Murine Leukemia) | Complete growth inhibition at 0.5 µg/ml | [6][7] |
Table 2: Antiparasitic Activity of Leucinostatin Analogs
| Compound | Parasite | Activity Metric | Value | Selectivity Index (SI) | Reference |
| Leucinostatin A | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |
| Leucinostatin B | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |
| Leucinostatin F | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |
| Leucinostatin NPDG C | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |
| Leucinostatin NPDG D | Trypanosoma cruzi | EC50 | Low nanomolar | >120 | [8][9] |
| Leucinostatin A | Trypanosoma brucei | IC50 | 2.8 nM | - | [4] |
| Leucinostatin B | Trypanosoma brucei | Curative effect in mice | 4 x 0.3 mg/kg ip | - | [4] |
| Leucinostatin A | Plasmodium falciparum | IC50 | 0.4-0.9 nM | - | [4] |
Mechanism of Action
The primary mechanism of action for leucinostatins involves the disruption of cellular membranes, particularly the inner mitochondrial membrane.[4][10] This membrane-destabilizing effect leads to the inhibition of mitochondrial respiration and ATP synthesis.[5] The inhibition of ATP synthase by leucinostatins has been shown to be a key event leading to their cytotoxic and antiproliferative effects.[5]
A significant downstream consequence of ATP synthase inhibition and the resulting energy depletion is the suppression of the mTORC1 signaling pathway.[5] This pathway is a central regulator of cell growth, proliferation, and survival. The selective activity of leucinostatins against luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) cells has been linked to the rapid inhibition of mTORC1 signaling in these sensitive cell lines.[5]
Caption: Mechanism of action of Leucinostatins.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections summarize the key experimental methodologies employed in the characterization and evaluation of leucinostatin analogs based on published literature.
Isolation and Purification of Leucinostatin Analogs
A general workflow for the isolation and purification of leucinostatins from fungal cultures is depicted below.
Caption: Generalized workflow for the isolation of leucinostatins.
Methodology Summary:
-
Fungal Cultivation: Fungi such as Ophiocordyceps spp. or Purpureocillium spp. are cultivated in a suitable liquid or solid medium to promote the production of secondary metabolites.[5]
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the lipophilic leucinostatins into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to preliminary chromatographic techniques such as Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) using a step gradient of solvents to separate the components based on polarity.
-
Purification: Final purification of individual leucinostatin analogs is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.
Structural Elucidation
The chemical structures of the purified leucinostatin analogs are determined using a combination of spectroscopic and spectrometric techniques.
Methodology Summary:
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and molecular formula of the compounds.[5]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that aid in sequencing the peptide backbone.[5]
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as 1H, 13C, COSY, HSQC, and HMBC are used to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.[5]
-
Chiral HPLC and Advanced Marfey's Analysis: Employed to determine the absolute stereochemistry of the amino acid residues within the peptide.[5]
In Vitro Biological Assays
The biological activity of leucinostatin analogs is assessed using a variety of in vitro assays.
Antiproliferative/Cytotoxicity Assay Workflow:
Caption: Workflow for in vitro cytotoxicity testing.
Methodology Summary:
-
Cell Culture: Human cancer cell lines are maintained in appropriate culture media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the leucinostatin analogs.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) is calculated.
Antiparasitic Assay Methodology (against Trypanosoma cruzi):
A high-content imaging assay is often used to assess the activity against the intracellular amastigote form of T. cruzi.[8][9]
Methodology Summary:
-
Host Cell Infection: Host cells (e.g., C2C12 myocytes) are infected with T. cruzi.[9]
-
Treatment: The infected cells are treated with the leucinostatin analogs.
-
Staining: After incubation, the cells are fixed and stained with a nuclear stain (e.g., DAPI) to visualize both host cell and parasite nuclei.[9]
-
Imaging and Analysis: Automated microscopy and image analysis software are used to count the number of intracellular amastigotes per host cell.[9]
-
EC50 Determination: Dose-response curves are generated to determine the half-maximal effective concentration (EC50).[9]
Conclusion
The natural analogs of this compound represent a promising class of bioactive compounds with potent antiproliferative and antiparasitic activities. Their unique mechanism of action, involving the disruption of mitochondrial function and inhibition of the mTORC1 signaling pathway, offers potential avenues for the development of novel therapeutics. This guide provides a foundational understanding of their properties and the experimental approaches used for their investigation, serving as a valuable resource for the scientific community. Further research into the structure-activity relationships and optimization of these natural products may lead to the development of next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Leucinostatin D and its Analogs: A Technical Guide to the Inhibition of Mitochondrial F₁Fₒ-ATP Synthase
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism by which leucinostatins, a class of potent peptide mycotoxins, inhibit the mitochondrial F₁Fₒ-ATP synthase. While the query specifies Leucinostatin D, the majority of detailed mechanistic research has been conducted on its close and well-characterized analog, Leucinostatin A. Given their structural similarity, the findings are considered highly relevant and largely interchangeable. This guide synthesizes key quantitative data, details the experimental protocols used to elucidate the inhibitory mechanism, and provides visualizations of the core processes.
Core Inhibitory Mechanism
Leucinostatins are nonapeptide antibiotics produced by fungi such as Purpureocillium lilacinum.[1] They exhibit a dual, concentration-dependent mechanism of action on mitochondrial oxidative phosphorylation.
-
At low nanomolar concentrations (< 240 nM) , leucinostatins act as specific, high-affinity inhibitors of the F₁Fₒ-ATP synthase.[1][2] This specific inhibition is the primary focus of this guide.
-
At higher concentrations (> 240-300 nM) , they function as protonophoric uncouplers, dissipating the proton motive force across the inner mitochondrial membrane.[1][2]
The primary target for specific inhibition is the membrane-embedded Fₒ portion of the ATP synthase.[2][3][4] Unlike many other inhibitors that target the catalytic F₁ domain, leucinostatins do not inhibit the ATPase activity of isolated F₁ subunits.[3][4] The inhibitory action is attributed to the binding of the peptide to the Fₒ subunit c, interfering with the proton translocation that drives ATP synthesis.[1][4] Structure-activity relationship (SAR) studies have identified that the hydroxyleucine residue at position 7 of Leucinostatin A is the critical moiety responsible for this specific and potent ATP synthase inhibition.[1][2]
Quantitative Data on Inhibition
The inhibitory potency of leucinostatins has been quantified against ATP synthase from various organisms. The data highlights a specific affinity for mitochondrial enzymes over bacterial ones.
| Compound | Target Enzyme | Organism | Inhibitory Constant (Kᵢ) / IC₅₀ | Reference |
| Leucinostatin A | F₁Fₒ-ATP Synthase | Yeast (mitochondrial) | ~30 nM (Kᵢ) | [1] |
| Leucinostatin A | F₁Fₒ-ATP Synthase | Human, Bovine (mitochondrial) | Nanomolar range | [1] |
| Leucinostatin A | F₁Fₒ-ATP Synthase | E. coli (bacterial) | ~1.1 µM (Kᵢ) | [1] |
Toxicity Data: The high potency of these compounds as ATP synthase inhibitors contributes to their significant toxicity.
| Compound | Organism | LD₅₀ (Intraperitoneal) | LD₅₀ (Oral) | Reference |
| Leucinostatin A | Mice | 1.8 mg/kg | 5.4 mg/kg | [1][5] |
| Leucinostatins | Mice | 1.8 mg/kg | 5.4 - 6.3 mg/kg | [5] |
Binding Site Elucidation
Molecular docking studies and competition assays have pinpointed the binding site of leucinostatins. Evidence strongly suggests that leucinostatins bind to the outer surface of the c-subunit ring within the Fₒ domain, specifically at or near the essential glutamate residue (Glu59 in bovine ATP synthase) required for proton binding and translocation.[1]
This was demonstrated through competition experiments with dicyclohexylcarbodiimide (DCCD), an irreversible inhibitor that covalently modifies this specific glutamate residue. The presence of Leucinostatin A was shown to prevent the covalent modification of subunit c by DCCD, indicating a direct competition for the same binding site.[1]
Experimental Protocols
The characterization of leucinostatin's inhibitory activity relies on specific and sensitive assays. Below are detailed methodologies for key experiments.
Protocol: ATP Synthesis Assay in Reconstituted Proteoliposomes
This is the definitive method to confirm specific inhibition of ATP synthesis, as it isolates the F₁Fₒ-ATP synthase from other mitochondrial processes.
Objective: To measure the rate of ATP synthesis by purified ATP synthase reconstituted into artificial vesicles and assess its inhibition by this compound.
Methodology:
-
Purification of F₁Fₒ-ATP Synthase: Isolate active ATP synthase from a source (e.g., bovine heart mitochondria, yeast) using established protocols involving detergent solubilization and affinity chromatography.[1]
-
Proteoliposome Reconstitution:
-
Co-reconstitute the purified ATP synthase and a primary proton pump (e.g., bacteriorhodopsin or bo3 oxidase from E. coli) into phospholipid vesicles (liposomes).
-
This creates a system where the proton pump can establish a proton motive force (pmf) upon activation (e.g., by light for bacteriorhodopsin or addition of a substrate like ubiquinol for bo3 oxidase).
-
-
Initiation of ATP Synthesis:
-
Add ADP and inorganic phosphate (Pi) to the external medium.
-
Activate the proton pump to generate a pmf across the liposome membrane. This pmf drives the reconstituted ATP synthase to synthesize ATP.
-
-
Measurement of ATP Production:
-
Quantify the rate of ATP synthesis using a luciferase/luciferin-based luminescence assay. The light output is directly proportional to the ATP concentration.
-
Monitor luminescence continuously using a luminometer.
-
-
Inhibition Assay:
-
Perform parallel experiments where this compound (at various nanomolar concentrations) is pre-incubated with the proteoliposomes before the addition of ADP and Pi.
-
Compare the rate of ATP synthesis in the presence and absence of the inhibitor to determine the extent of inhibition and calculate Kᵢ values.[1]
-
Protocol: ATP Hydrolysis (ATPase) Activity Assay
While leucinostatins do not inhibit isolated F₁-ATPase, this assay is crucial for comparative studies with other inhibitors and for assessing the overall function of the F₁Fₒ complex.
Objective: To measure the rate of ATP hydrolysis by ATP synthase and confirm that this activity is sensitive to known Fₒ inhibitors like oligomycin, but not necessarily to leucinostatin in all contexts.
Methodology:
-
Sample Preparation: Use isolated mitochondria, submitochondrial particles, or purified F₁Fₒ-ATP synthase. For mitochondria, several freeze-thaw cycles are used to break the membranes and expose the F₁ catalytic site.[6]
-
Coupled Enzyme System: The assay couples the production of ADP from ATP hydrolysis to the oxidation of NADH.[6][7] The reaction mixture contains:
-
The ATP synthase sample.
-
ATP (substrate).
-
Phosphoenolpyruvate (PEP).
-
Pyruvate Kinase (PK).
-
Lactate Dehydrogenase (LDH).
-
NADH.
-
-
Reaction Principle:
-
ATP Synthase: ATP → ADP + Pi
-
Pyruvate Kinase: ADP + PEP → ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH → Lactate + NAD⁺
-
-
Measurement:
-
Inhibition Control: Add a known Fₒ inhibitor like oligomycin to confirm that the measured activity is from the F₁Fₒ-ATP synthase complex. A sharp drop in the rate of NADH oxidation confirms specificity.[6]
Implications for Drug Development
The specific and potent inhibition of mitochondrial ATP synthase makes leucinostatins and their derivatives interesting candidates for therapeutic development, particularly in oncology and parasitology.[8] The selective toxicity towards cells highly reliant on oxidative phosphorylation could be exploited. However, the narrow therapeutic window, evidenced by high mammalian toxicity (low LD₅₀ values), remains a significant challenge.[1][5] Future drug development efforts would need to focus on synthetic modifications that retain the potent inhibitory effect on the target (e.g., parasitic or cancer cell ATP synthase) while drastically reducing toxicity to the host, potentially by altering membrane interaction properties or improving target specificity.
References
- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 3. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Leucinostatin D with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the potent peptide antibiotic, Leucinostatin D, and cellular membranes. This compound, a member of the peptaibol family, exhibits a broad spectrum of biological activities, including antimicrobial, antitumor, and antiprotozoal effects. The primary mechanism underpinning these activities is its profound and disruptive interaction with the lipid bilayers of cellular and organellar membranes. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for ongoing research and therapeutic development.
Core Mechanism: Membrane Permeabilization and Ionophore Activity
This compound's cytotoxicity is fundamentally linked to its ability to compromise the integrity of cellular membranes. It acts as an ionophore, forming channels or pores that facilitate the unregulated transport of cations across the lipid bilayer. This activity has been demonstrated in various model systems, including liposomes and isolated mitochondria. The peptide's amphipathic, helical structure is crucial for this function, allowing it to insert into the hydrophobic core of the membrane.
The efficiency of this compound's membrane-disrupting activity is influenced by the lipid composition of the target membrane. Notably, its action is enhanced in liposomes with lower cholesterol content, suggesting that membrane fluidity and packing are key determinants of its efficacy.[1][2][3]
Quantitative Analysis of this compound Activity
The biological potency of this compound and its derivatives has been quantified across various cell types and protozoa. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data from published studies.
| Compound | Target Organism/Cell Line | Measured Effect | IC50 / Concentration | Reference |
| Leucinostatin A | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | 1.5 nM | [4] |
| Leucinostatin A | L6 Cells (Rat Myoblasts) | Cytotoxicity | - | [4] |
| Synthetic Derivative 2 | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | 1.5 nM | [4] |
| Synthetic Derivative 3 | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | >500-fold decrease vs. 2 | [4] |
| Leucinostatin A | Human Fibroblasts | Inhibition of ATP Synthesis | 50 nM | [5][6] |
| Leucinostatin A | Human Fibroblasts | Uncoupling of Oxidative Phosphorylation | >200 nM | [5][6] |
| Leucinostatin A | Rat Liver Mitochondria | Inhibition of State 3 Respiration | 240 nM | [7] |
| Peptide ZHAWOC_6027 | Toxoplasma gondii | In Vitro Efficacy | 2 nM | [8] |
The Mitochondrion: A Prime Target
A substantial body of evidence points to the mitochondrion as a primary subcellular target of this compound. Its interaction with the inner mitochondrial membrane leads to a cascade of disruptive events, ultimately culminating in cell death.
Disruption of Mitochondrial Membrane Potential (Δψm)
This compound efficiently dissipates the mitochondrial membrane potential (Δψm), a critical component of the proton-motive force required for ATP synthesis.[5] This uncoupling of oxidative phosphorylation is a central aspect of its cytotoxic mechanism. At lower concentrations (e.g., 240 nM), Leucinostatin A has been shown to inhibit state 3 respiration, while at higher concentrations, it induces uncoupling through its protonophoric action.[7]
Inhibition of ATP Synthase
Beyond its uncoupling activity, Leucinostatin A can also directly inhibit the mitochondrial F1Fo-ATP synthase. This dual mechanism of impairing both the proton gradient and the enzymatic machinery for ATP synthesis ensures a profound and rapid depletion of cellular energy stores.[5][7]
Signaling Pathways and Apoptosis Induction
The severe mitochondrial dysfunction induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential is a key initiating event in this signaling cascade.
References
- 1. Action of the Peptide Antibiotic Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
Leucinostatin D: A Technical Guide to its Potential as an Antiparasitic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins, a class of peptide mycotoxins, have demonstrated potent antiparasitic activity against a range of protozoan parasites, including Trypanosoma cruzi and Plasmodium falciparum. This technical guide provides an in-depth overview of Leucinostatin D and its analogs as promising candidates for antiparasitic drug development. It consolidates quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes their mechanism of action and experimental workflows. The primary mode of action for leucinostatins involves the destabilization of the parasite's inner mitochondrial membrane, leading to a cascade of events culminating in parasite death. This document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of this compound class.
Introduction
Neglected tropical diseases caused by protozoan parasites, such as Chagas disease (Trypanosoma cruzi) and malaria (Plasmodium falciparum), continue to pose a significant global health burden. The limited efficacy and associated toxicities of current treatments necessitate the discovery of novel antiparasitic agents with improved therapeutic profiles. Natural products have historically been a rich source of new chemotypes for drug discovery. Leucinostatins, cyclic peptide antibiotics produced by fungi of the genus Purpureocillium and other species, have emerged as potent inhibitors of parasitic growth.[1][2] This guide focuses on the technical aspects of evaluating this compound and its related compounds as potential antiparasitic drugs.
Antiparasitic Activity: Quantitative Data
Leucinostatins exhibit potent activity against various parasitic species, often in the low nanomolar range. The following tables summarize the in vitro efficacy and cytotoxicity data for different leucinostatin compounds against Trypanosoma cruzi and Plasmodium falciparum.
Table 1: In Vitro Activity of Leucinostatins against Trypanosoma cruzi
| Compound | EC50 (nM) vs. T. cruzi Amastigotes | CC50 (nM) vs. Mammalian Cells (L6) | Selectivity Index (SI) | Reference |
| Leucinostatin A | 0.25 | 259 | 1036 | [1] |
| Leucinostatin B | Not explicitly provided, but potent | > 1500 | >120 | [3] |
| Leucinostatin F | Not explicitly provided, but potent | > 1500 | >120 | [3] |
| Leucinostatin NPDG C | Not explicitly provided, but potent | > 1500 | >120 | [3] |
| Leucinostatin NPDG D | Not explicitly provided, but potent | > 1500 | >530 | [3] |
| Benznidazole (control) | 2200 | >50000 | >22 | [3] |
Table 2: In Vitro and In Vivo Activity of Leucinostatins against Plasmodium falciparum
| Compound | Assay | EC50 / IC50 (nM) | Notes | Reference |
| Leucinostatin A | Asexual stage development | 0.05 | - | [4] |
| Leucinostatin A | Gametocyte development | 220.5 | - | [4] |
| Leucinostatin A | Mosquito infection (feeding assay) | 0.16 | - | [4] |
| Leucinostatin B derivative (-H) | Mosquito infection (feeding assay) | 1.5 | - | [4] |
| Leucinostatin B derivative (-CH3) | Mosquito infection (feeding assay) | 0.2 | - | [4] |
| Leucinostatin B derivative (-Atto495) | Mosquito infection (feeding assay) | 4.2 | - | [4] |
| Leucinostatin B derivative (-Biotin) | Mosquito infection (feeding assay) | 42 | - | [4] |
| Leucinostatin A | Cytotoxicity (HEK293 cells) | ~47 | - | [2] |
Mechanism of Action
The primary antiparasitic mechanism of leucinostatins is the disruption of mitochondrial function.[1][2] They act as ionophores, destabilizing the inner mitochondrial membrane and leading to a loss of mitochondrial membrane potential (ΔΨm).[1] This disruption of the electrochemical gradient has several downstream consequences, including the inhibition of ATP synthesis and dysregulation of intracellular calcium homeostasis, ultimately leading to parasite death.[5][6] Studies have suggested a direct interaction with the mitochondrial ATP synthase.[2][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiparasitic potential of this compound.
In Vitro Anti-Trypanosoma cruzi Amastigote Assay (High-Content Imaging)
This protocol is adapted from high-content screening assays for intracellular parasites.
Objective: To determine the half-maximal effective concentration (EC50) of this compound against the intracellular amastigote stage of T. cruzi.
Materials:
-
Host cells (e.g., L6 rat myoblasts or C2C12 mouse myoblasts)
-
T. cruzi trypomastigotes (e.g., Brazil-luc or CL-luc strains)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Benznidazole (positive control)
-
DMSO (vehicle control)
-
384-well clear-bottom imaging plates
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed host cells into 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2,000 cells/well). Incubate at 37°C, 5% CO2.
-
Infection: After 24 hours, infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10. Incubate for 2 hours to allow for parasite invasion.
-
Washing: Gently wash the wells with pre-warmed culture medium to remove non-invading trypomastigotes.
-
Compound Addition: Prepare serial dilutions of this compound and benznidazole in culture medium. Add the compounds to the infected cells. Include vehicle controls (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a DNA dye to visualize host and parasite nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use image analysis software to quantify the number of host cells and intracellular amastigotes per well. Calculate the percentage of infection and the number of amastigotes per host cell.
-
Data Interpretation: Plot the percentage of parasite inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression model.
In Vivo Anti-Trypanosoma cruzi Efficacy Study (Bioluminescence Imaging)
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute Chagas disease.
Materials:
-
BALB/c mice
-
Luciferase-expressing T. cruzi trypomastigotes (e.g., CL-luc)
-
This compound formulation (e.g., in 10% DMSO in saline)
-
Benznidazole (positive control)
-
Vehicle control (e.g., 10% DMSO in saline)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Infection: Infect mice with luciferase-expressing T. cruzi trypomastigotes via intraperitoneal (i.p.) injection (e.g., 1x10^4 parasites per mouse).
-
Group Allocation: At day 3 post-infection, perform baseline bioluminescence imaging to quantify the initial parasite load and randomize mice into treatment and control groups.
-
Treatment: Administer this compound, benznidazole, or vehicle control to the respective groups via i.p. injection. A typical dosing regimen for Leucinostatin B has been an escalating dose: 0.25 mg/kg on day 3, 0.5 mg/kg on day 4, and 1 mg/kg on days 5 and 6 post-infection.[3]
-
Bioluminescence Imaging:
-
Anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg) i.p.
-
After 5-10 minutes, acquire bioluminescence images using an IVIS.
-
Repeat imaging at regular intervals (e.g., daily) throughout the treatment period and post-treatment.
-
-
Data Analysis: Quantify the total flux (photons/second) from a region of interest encompassing the entire mouse. Plot the mean bioluminescence over time for each group.
-
Efficacy Determination: Compare the parasite load in the this compound-treated group to the vehicle control group to determine the reduction in parasite burden.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound on the mitochondrial membrane potential of parasites.
Materials:
-
Parasites (T. cruzi trypomastigotes or P. falciparum stages)
-
This compound
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - positive control for depolarization
-
JC-1 dye
-
Assay buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Parasite Preparation: Harvest and wash parasites, resuspending them in assay buffer.
-
Compound Treatment: Incubate parasites with various concentrations of this compound or CCCP for a defined period (e.g., 1-2 hours).
-
JC-1 Staining: Add JC-1 dye (e.g., 2 µM) to the parasite suspension and incubate for 15-30 minutes at 37°C in the dark.
-
Measurement:
-
Plate Reader: Measure the fluorescence intensity of JC-1 monomers (excitation ~485 nm, emission ~535 nm) and J-aggregates (excitation ~560 nm, emission ~595 nm).
-
Flow Cytometry: Analyze the shift in fluorescence from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Structure-Activity Relationship (SAR)
SAR studies on leucinostatin analogs have provided insights into the structural requirements for antiparasitic activity and have aimed at reducing mammalian cell cytotoxicity.[1] Key findings include:
-
The N-terminal acyl group is crucial for activity.
-
Modifications to the side chain of the AHMOD (2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid) residue can significantly impact both potency and selectivity.
-
The basicity of the C-terminal amine influences the selectivity index.
Conclusion
This compound and its analogs represent a promising class of natural products with potent and broad-spectrum antiparasitic activity. Their unique mechanism of action, targeting the parasite's mitochondria, makes them attractive candidates for further development, particularly in the context of drug resistance to existing therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation of leucinostatins as a potential new generation of antiparasitic drugs. Future work should focus on optimizing the therapeutic window through medicinal chemistry efforts and further elucidating the detailed molecular interactions within the parasite mitochondria.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Leucinostatin D as a Mycotoxin in Fungal Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucinostatins are a family of potent mycotoxins produced by various fungal species, including the opportunistic pathogen Purpureocillium lilacinum. As non-ribosomal peptide antibiotics, these secondary metabolites play a significant role in the producing organism's virulence and its interactions with host organisms. Leucinostatin D, a notable member of this family, exhibits a range of cytotoxic activities primarily by disrupting mitochondrial function. This technical guide provides an in-depth analysis of this compound's role as a mycotoxin, its mechanism of action, its implications in fungal infections, and the experimental methodologies used to characterize its activity.
Introduction to this compound
Leucinostatins are complex lipopeptides characterized by a high content of unusual amino acids. They are produced by fungi such as Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and Ophiocordyceps spp.[1]. These fungi are found in soil and can act as opportunistic pathogens in humans, causing infections like oculomycosis (eye infections)[2]. The production of leucinostatins is considered a virulence factor, contributing to the inflammatory response observed in host tissues during infection[2][3]. Comparative studies have shown that the direct administration of leucinostatins can mimic the symptoms of experimental keratomycosis caused by P. lilacinus[2].
Mechanism of Action: A Dual Threat to Mitochondrial Integrity
The primary target of this compound and its analogs is the mitochondrion, the powerhouse of the eukaryotic cell. Their cytotoxic effects stem from a dual mechanism that ultimately collapses the mitochondrial membrane potential and inhibits cellular energy production.
3.1 Ionophore Activity and Mitochondrial Uncoupling
Leucinostatins act as ionophores, facilitating the transport of monovalent and divalent cations across biological membranes[4][5]. This ionophoric activity disrupts the delicate electrochemical gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. At higher concentrations, this leads to the uncoupling of oxidative phosphorylation, where the energy from substrate oxidation is dissipated as heat instead of being used to produce ATP[2].
3.2 Inhibition of ATP Synthase
At lower concentrations (below 240 nM for Leucinostatins A and B), these mycotoxins act as potent inhibitors of mitochondrial F1Fo-ATP synthase (Complex V)[6]. This direct inhibition of ATP synthesis further contributes to cellular energy depletion and cytotoxicity. The combination of ATP synthase inhibition and mitochondrial uncoupling makes Leucinostatins highly effective at disrupting cellular bioenergetics.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of this compound's mitochondrial toxicity.
Induction of Apoptosis: The Intrinsic Pathway
The severe mitochondrial dysfunction induced by this compound is a potent trigger for programmed cell death, or apoptosis. The collapse of the mitochondrial membrane potential leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, initiating the intrinsic apoptotic pathway.
This pathway is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death[7][8]. The process is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax and Bak) promote mitochondrial outer membrane permeabilization, while anti-apoptotic members (like Bcl-2 and Bcl-xL) inhibit this process[9][10][11].
Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound.
Quantitative Data on Leucinostatin Activity
The biological activity of Leucinostatins has been quantified against a variety of cell types. The following tables summarize key data for this compound and other members of the family.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Endpoint | Value (nM) |
| MDA-MB-453 | Triple Negative Breast Cancer (LAR) | GI50 | 1.4 - 8.0 |
| SUM185PE | Triple Negative Breast Cancer (LAR) | GI50 | 1.4 - 8.0 |
| MDA-MB-231 | Triple Negative Breast Cancer (non-LAR) | GI50 | >100 |
Data sourced from a study on Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.[1]
Table 2: General Bioactivity of the Leucinostatin Family
| Organism/Cell Type | Leucinostatin Analog(s) | Endpoint | Value |
| Mice | A & B | LD50 (ip) | 1.8 mg/kg |
| Mice | A & B | LD50 (oral) | 5.4 - 6.3 mg/kg |
| Plasmodium falciparum | A | IC50 | 0.4 - 0.9 nM |
| Trypanosoma brucei | A | IC50 | 2.8 nM |
| Various Fungi | A | MIC | 10 - 25 µM |
| Gram-positive bacteria | A | MIC | 2.5 - 100 µM |
Data compiled from multiple sources[2][4].
Detailed Experimental Protocols
6.1 Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess the impact of this compound on mitochondrial respiration.
-
Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: Prepare XF Base Medium supplemented with glucose, pyruvate, and glutamine. Adjust pH to 7.4.
-
Compound Preparation: Prepare stock solutions of this compound, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors) in the assay medium.
-
Assay Protocol:
-
Replace the cell culture medium with the pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the Seahorse XF cartridge with the prepared compounds.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the basal OCR, followed by sequential injections of:
-
This compound to measure its immediate effect.
-
Oligomycin to determine ATP-linked respiration.
-
FCCP to measure maximal respiration.
-
Rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: The Seahorse software calculates OCR at each stage, allowing for the determination of basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
Experimental Workflow for Mitochondrial Respiration Assay
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The nonapeptide leucinostatin A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perforin-dependent activation-induced cell death acts through caspase 3 but not through caspases 8 or 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New dimension in therapeutic targeting of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of Leucinostatin D Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of non-ribosomally synthesized peptide antibiotics produced by various fungi, including Paecilomyces lilacinus.[1][2] These complex lipopeptides exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects, making them of significant interest in drug discovery and development. Leucinostatin D, a notable member of this family, possesses a complex structure comprising a nonapeptide core, an N-terminal fatty acid moiety, and a C-terminal diamine.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization and analysis of leucinostatins.[1][3] This application note provides a detailed protocol for the analysis of this compound fragments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented here is intended to guide researchers in identifying and characterizing this compound and its fragments from complex biological matrices.
Molecular Structure and Fragmentation
This compound has a molecular formula of C₅₆H₁₀₁N₁₁O₁₁ and a molar mass of 1104.47 g/mol . The structure consists of a nine-amino-acid peptide chain, which includes several non-proteinogenic residues such as β-hydroxyleucine (HyLeu), α-aminoisobutyric acid (Aib), 4-methyl-L-proline (MePro), and (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD).
Under collision-induced dissociation (CID) in the mass spectrometer, this compound primarily undergoes fragmentation along the peptide backbone, yielding a series of characteristic b-type ions.[1][4] The analysis of these fragment ions allows for the determination of the amino acid sequence.
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic masses of the protonated molecular ion ([M+H]⁺) of this compound and its predicted major b-ion fragments. These values are crucial for the interpretation of high-resolution mass spectrometry data.
| Ion Type | Fragment Sequence | Theoretical m/z |
| [M+H]⁺ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu-Aib-Aib-Leu-Leu-Aib-(Diamine) | 1105.76 |
| b₂ | (Fatty Acid)-Pro | 226.18 |
| b₃ | (Fatty Acid)-Pro-AHMOD | 425.32 |
| b₄ | (Fatty Acid)-Pro-AHMOD-HyLeu | 554.41 |
| b₅ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu | 667.50 |
| b₆ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu-Aib | 752.57 |
| b₇ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu-Aib-Aib | 837.64 |
| b₈ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu-Aib-Aib-Leu | 950.72 |
| b₉ | (Fatty Acid)-Pro-AHMOD-HyLeu-Leu-Aib-Aib-Leu-Leu | 1063.81 |
Note: The exact masses may vary slightly depending on the specific fatty acid and diamine moieties, which can differ between leucinostatin variants.
Experimental Protocols
This section details the recommended methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Extraction: For fungal cultures, extract the biomass and culture medium with a suitable organic solvent such as ethyl acetate or methanol. For biological matrices (e.g., plasma, tissue), perform a protein precipitation step with acetonitrile or methanol followed by solid-phase extraction (SPE) for sample clean-up and concentration. A C18-based SPE cartridge is recommended.
-
Dissolution: Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent, typically 50% acetonitrile in water with 0.1% formic acid.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation of leucinostatins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended.
-
Full Scan MS: Acquire full scan mass spectra over a mass range of m/z 200-1500 to detect the precursor ion of this compound ([M+H]⁺ at approximately m/z 1105.76).
-
Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of this compound.
-
Collision Energy: Optimize the collision energy (typically 20-40 eV for CID) to achieve optimal fragmentation.
-
Resolution: Use high resolution (e.g., >15,000 FWHM) for both precursor and fragment ion scans to ensure mass accuracy.[2]
-
Activation: Collision-Induced Dissociation (CID).
-
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) by extracting the ion chromatogram for its theoretical m/z.
-
Fragment Ion Analysis: Analyze the MS/MS spectrum of the this compound precursor ion. Identify the series of b-ions to confirm the amino acid sequence.
-
Database Searching: For identification of this compound in complex mixtures, the acquired MS/MS spectra can be searched against spectral libraries or databases of natural products if available.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the mass spectrometry analysis of this compound.
Caption: Experimental workflow for this compound analysis.
This compound Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway of this compound, showing the generation of key b-ions.
Caption: Fragmentation pathway of this compound.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound fragments. The detailed protocols and data presented herein will aid researchers in the confident identification and structural elucidation of this complex natural product. The use of high-resolution LC-MS/MS is critical for obtaining accurate mass measurements of both precursor and fragment ions, which is essential for unambiguous structure determination. The provided workflow and fragmentation diagrams serve as valuable tools for experimental planning and data interpretation in the analysis of this compound and related compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural elucidation of minor components of peptidyl antibiotic P168s (leucinostatins) by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Leucinostatin D via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of potent antimicrobial and cytotoxic peptides isolated from fungi of the Paecilomyces genus.[1] Their complex, non-ribosomal peptide structures, which include several unusual amino acid residues, necessitate advanced analytical techniques for complete structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the primary sequence, stereochemistry, and three-dimensional conformation of these intricate natural products.
Overall Strategy for Structural Elucidation
The structural elucidation of a complex peptide like Leucinostatin D by NMR spectroscopy follows a systematic workflow. This process involves a series of 1D and 2D NMR experiments to first identify the individual amino acid spin systems, then establish the sequential connectivity between these residues, and finally, determine the three-dimensional structure through spatial correlations.
NMR Data Acquisition: Experimental Protocols
High-resolution NMR spectra are crucial for the successful structural elucidation of this compound. The following are detailed protocols for the key NMR experiments. All experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[2]
Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange rate of labile protons.
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degas the sample if necessary, particularly for NOESY experiments, to minimize paramagnetic oxygen, which can interfere with NOE measurements.
1D NMR Spectroscopy
¹H NMR:
-
Purpose: To obtain an overview of the proton environment, including chemical shifts, signal integrations, and coupling constants.
-
Protocol:
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for peptides).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR:
-
Purpose: To identify the number and types of carbon atoms in the molecule.
-
Protocol:
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.
-
2D NMR Spectroscopy
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., Hα-Hβ in amino acids).
-
Protocol:
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Optimize the spectral width in both dimensions to encompass all proton resonances.
-
Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.
-
Process the data to generate a symmetrical 2D spectrum.
-
TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system, even if they are not directly coupled. This is crucial for identifying the complete set of protons belonging to each amino acid residue.
-
Protocol:
-
Set up a TOCSY experiment with a mixing time appropriate for the molecule's size (typically 60-100 ms for peptides).
-
A longer mixing time allows for the transfer of magnetization to more distant protons within the spin system.
-
Acquire and process the data similarly to the COSY experiment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining the sequential arrangement of amino acids and the 3D structure.
-
Protocol:
-
Choose between NOESY (for small to large molecules) and ROESY (for medium-sized molecules where the NOE may be close to zero).
-
Set an appropriate mixing time (typically 100-300 ms for NOESY) to allow for the buildup of NOE cross-peaks.
-
Acquire a 2D dataset and process it to reveal through-space correlations.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides a map of all C-H bonds.
-
Protocol:
-
Set up an HSQC experiment with spectral widths appropriate for both ¹H and ¹³C nuclei.
-
The resulting 2D spectrum will have ¹H chemical shifts on one axis and ¹³C chemical shifts on the other.
-
Each cross-peak represents a direct C-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds. This is essential for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Set up an HMBC experiment with an optimization for long-range coupling constants (e.g., 8 Hz).
-
The resulting spectrum will show correlations between protons and carbons that are not directly bonded, providing crucial connectivity information across peptide bonds.
-
Data Analysis and Structure Determination
The analysis of the acquired NMR data is a stepwise process that integrates information from all the experiments to build the final structure of this compound.
Quantitative NMR Data Summary
The following tables present representative ¹H and ¹³C NMR chemical shift data for the amino acid residues commonly found in Leucinostatins. These values are illustrative and may vary slightly for the specific structure of this compound.
Table 1: Representative ¹H NMR Chemical Shifts (ppm)
| Residue | Hα | Hβ | Hγ | Hδ | Other |
| Leucine (Leu) | 4.2-4.5 | 1.6-1.8 | 1.5-1.7 | 0.9-1.0 (CH₃) | |
| N-Me-Leucine | 4.0-4.3 | 1.5-1.7 | 1.4-1.6 | 0.8-0.9 (CH₃) | 2.8-3.0 (N-CH₃) |
| β-OH-Leucine | 4.1-4.4 | 3.8-4.1 | 1.5-1.7 | 0.9-1.0 (CH₃) | |
| Proline (Pro) | 4.3-4.6 | 1.9-2.2 | 1.8-2.1 | 3.5-3.8 | |
| Alanine (Ala) | 4.3-4.5 | 1.3-1.5 (CH₃) | |||
| Valine (Val) | 4.1-4.4 | 2.0-2.3 | 0.9-1.1 (CH₃) |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm)
| Residue | Cα | Cβ | Cγ | Cδ | Carbonyl (C') | Other |
| Leucine (Leu) | 52-55 | 40-43 | 24-27 | 21-24 (CH₃) | 170-175 | |
| N-Me-Leucine | 60-63 | 38-41 | 23-26 | 20-23 (CH₃) | 170-175 | 30-33 (N-CH₃) |
| β-OH-Leucine | 53-56 | 70-73 | 24-27 | 21-24 (CH₃) | 170-175 | |
| Proline (Pro) | 60-63 | 29-32 | 24-27 | 46-49 | 170-175 | |
| Alanine (Ala) | 50-53 | 17-20 (CH₃) | 170-175 | |||
| Valine (Val) | 59-62 | 30-33 | 18-21 (CH₃) | 170-175 |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive approach for the de novo structural elucidation of complex natural products like this compound. By systematically applying the protocols outlined in these application notes, researchers can confidently determine the primary sequence, establish stereochemical relationships, and define the three-dimensional conformation of this and other similar peptide antibiotics. This detailed structural information is paramount for understanding their mechanism of action and for guiding future drug development efforts.
References
Synthesis of Leucinostatin D Derivatives: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinostatins are a class of potent, non-ribosomal cyclic peptides with significant antiprotozoal, antifungal, and anticancer activities. Their primary mechanism of action involves the destabilization of the inner mitochondrial membrane, leading to a collapse of the membrane potential and inhibition of ATP synthase.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of Leucinostatin D derivatives, facilitating research into their structure-activity relationships (SAR) and therapeutic potential. The protocols are based on established methods of microwave-assisted solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization and final modification.
Introduction
This compound, a member of the leucinostatin family of natural products, presents a complex and synthetically challenging structure. However, its potent biological activity makes it and its derivatives attractive targets for drug discovery programs. The synthesis of various analogues allows for the systematic exploration of the pharmacophore and the optimization of activity and selectivity. Structure-activity relationship studies have revealed that modifications to the N-terminal fatty acid, specific amino acid residues, and the C-terminal amine can significantly impact biological efficacy.[1][2] This guide outlines the necessary procedures to synthesize and evaluate novel this compound derivatives.
Data Presentation: Structure-Activity Relationship of Leucinostatin Derivatives
The following table summarizes the in vitro activity of selected synthetic Leucinostatin A derivatives against Trypanosoma brucei rhodesiense and their cytotoxicity against L6 rat myoblast cells. This data highlights how structural modifications influence potency and selectivity.
| Compound | Modification from Leucinostatin A | IC50 T. b. rhodesiense (nM)[1] | Cytotoxicity L6 (nM)[1] | Selectivity Index (SI)[1] |
| Leucinostatin A (1a) | - | 0.25 | 259 | 1036 |
| Derivative 2 | Simplified N-terminal acyl chain, Leu instead of HyLeu at pos. 7, simplified C-terminal amine | 0.76 | >9000 | >11842 |
| Derivative 3 | N-methylation of Leu at pos. 4 | >1000 | >9000 | NA |
| Derivative 4 | Simplified N-terminal acyl chain, Leu instead of HyLeu at pos. 7, simplified C-terminal amine with cyclobutane | 0.43 | 2100 | 4884 |
| Derivative 5 | All D-amino acids | 1.5 | 1300 | 867 |
| Derivative 7 | Glutamic acid at pos. 8 instead of AHMOD | >1000 | >9000 | NA |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the synthesis of the linear peptide backbone of a this compound derivative on a solid support using a microwave peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including non-standard residues like α-aminoisobutyric acid - Aib)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes at room temperature, followed by a second treatment for 15 minutes at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Perform the coupling reaction in a microwave synthesizer at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acylation: After coupling the final amino acid and removing its Fmoc group, acylate the N-terminus with the desired fatty acid (e.g., a substituted 4-methylhex-2-enoic acid derivative) using standard coupling conditions.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Solution-Phase Cyclization
This protocol describes the head-to-tail cyclization of the linear peptide precursor in solution.
Materials:
-
Crude linear peptide
-
Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DPPA (Diphenylphosphoryl azide)
-
Base: DIPEA or 2,4,6-collidine
-
Solvent: Anhydrous DMF or a mixture of DMF/DCM
Procedure:
-
Dissolve the crude linear peptide in the chosen solvent to a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the cyclization reagent (e.g., HATU, 1.5 eq.) and the base (e.g., DIPEA, 3 eq.).
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final cyclic peptide derivative.
Protocol 3: Mitochondrial Membrane Potential Assay
This protocol is used to assess the effect of synthesized this compound derivatives on the mitochondrial membrane potential (ΔΨm) in living cells. A decrease in ΔΨm is indicative of mitochondrial dysfunction.
Materials:
-
Cell line (e.g., L6 myoblasts, or a cancer cell line of interest)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
Positive control (a known mitochondrial uncoupler, e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
-
Fluorescent dye for ΔΨm measurement (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester, Perchlorate or JC-1)
-
Plate reader with fluorescence capabilities or a flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include wells with untreated cells (negative control) and cells treated with CCCP (positive control). Incubate for a desired period (e.g., 1-24 hours).
-
Dye Loading:
-
For TMRE: Add TMRE to the culture medium to a final concentration of ~100-200 nM and incubate for 20-30 minutes at 37°C.
-
For JC-1: Add JC-1 solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Measurement:
-
Plate Reader: Wash the cells with PBS or phenol red-free medium. Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (for TMRE, ~549 nm/575 nm; for JC-1, both green fluorescence for monomers at ~530 nm and red fluorescence for aggregates at ~590 nm are measured).
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cell population for fluorescence intensity.
-
-
Data Analysis: Calculate the percentage decrease in mitochondrial membrane potential relative to the untreated control. A decrease in the red/green fluorescence ratio for JC-1 indicates mitochondrial depolarization.
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: Workflow for the synthesis of this compound derivatives.
Mechanism of Action: Mitochondrial Membrane Destabilization
Caption: Proposed mechanism of action for Leucinostatin derivatives.
References
Application Notes and Protocols for Assessing Leucinostatin D Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing cell-based assays to characterize the biological activity of Leucinostatin D. The protocols outlined below are designed to assess its cytotoxic effects, impact on mitochondrial function, and induction of apoptosis.
Introduction
Leucinostatins are a class of peptide antibiotics with potent antimicrobial and antitumor properties. Their primary mechanism of action involves the disruption of biological membranes, with a pronounced effect on the inner mitochondrial membrane. This compound and its analogs act as ionophores, leading to the dissipation of the mitochondrial membrane potential and inhibition of oxidative phosphorylation. At lower concentrations, they can specifically inhibit ATP synthase, while at higher concentrations, they act as uncoupling agents. These activities culminate in cellular apoptosis and inhibition of cell proliferation, making this compound a compound of interest for drug development, particularly in oncology.
Key Cellular Effects of this compound
This compound exerts its biological effects through several key mechanisms:
-
Membrane Disruption: It directly interacts with cellular and mitochondrial membranes, increasing their permeability.
-
Mitochondrial Dysfunction: It disrupts the mitochondrial membrane potential, inhibits ATP synthase, and uncouples oxidative phosphorylation, leading to a decrease in cellular ATP levels.
-
Induction of Apoptosis: By triggering the intrinsic apoptotic pathway through mitochondrial disruption, it leads to programmed cell death.
-
Inhibition of Cell Proliferation: The cytotoxic and pro-apoptotic effects of this compound result in a potent inhibition of cell growth.
-
Signaling Pathway Modulation: It has been shown to inhibit mTORC1 signaling and, in some contexts, reduce the expression of Insulin-like Growth Factor I (IGF-I).
Recommended Cell-Based Assays
A panel of cell-based assays is recommended to comprehensively evaluate the activity of this compound.
| Assay Type | Purpose | Key Parameters Measured |
| Cell Viability Assay | To determine the cytotoxic effects of this compound. | IC50 (half-maximal inhibitory concentration) |
| Mitochondrial Membrane Potential Assay | To assess the impact on mitochondrial integrity. | Changes in mitochondrial membrane potential (ΔΨm) |
| ATP Production Assay | To quantify the effect on cellular energy metabolism. | Intracellular ATP levels |
| Apoptosis Assay | To confirm the induction of programmed cell death. | Caspase activation, Annexin V staining |
| Cell Cycle Analysis | To determine the effect on cell cycle progression. | Distribution of cells in G0/G1, S, and G2/M phases |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent cytotoxicity of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Data Presentation:
| This compound (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 50 | 0.63 | 50.4 |
| 100 | 0.31 | 24.8 |
| 500 | 0.10 | 8.0 |
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol measures the disruption of the mitochondrial membrane potential (ΔΨm).
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial health.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
JC-1 dye solution
-
Fluorescence microplate reader or flow cytometer
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in Protocol 1.
-
JC-1 Staining: After the desired incubation period, remove the medium and wash the cells with PBS. Add JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.
-
Measurement: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths using a fluorescence plate reader or analyze by flow cytometry.
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.
Data Presentation:
| This compound (nM) | Red Fluorescence (AU) | Green Fluorescence (AU) | Red/Green Ratio | % Depolarization |
| 0 (Vehicle) | 5000 | 500 | 10.0 | 0 |
| 10 | 4500 | 750 | 6.0 | 40 |
| 50 | 2500 | 1250 | 2.0 | 80 |
| 100 | 1000 | 1500 | 0.67 | 93.3 |
| CCCP (Positive Control) | 800 | 1600 | 0.5 | 95 |
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
Caption: this compound disrupts mitochondrial function leading to apoptosis.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol quantifies the activation of executioner caspases, a hallmark of apoptosis.
Principle: This assay utilizes a substrate for caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal. The intensity of the signal is proportional to the activity of caspase-3 and -7.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer or fluorescence plate reader
-
Staurosporine as a positive control for apoptosis
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a white-walled 96-well plate for luminometry.
-
Assay Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay). Express the results as fold change in caspase activity compared to the vehicle control.
Data Presentation:
| This compound (nM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 1500 | 1.0 |
| 10 | 2250 | 1.5 |
| 50 | 6000 | 4.0 |
| 100 | 12000 | 8.0 |
| Staurosporine | 15000 | 10.0 |
Logical Flow of this compound-Induced Apoptosis
Caption: Intrinsic pathway of apoptosis induced by this compound.
Troubleshooting and Considerations
-
Compound Solubility: Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.
-
Cell Line Specificity: The sensitivity to this compound can vary between different cell lines. It is advisable to test a panel of cell lines relevant to the research area.
-
Controls: Always include appropriate positive and negative controls to validate the assay results.
-
Multiplexing Assays: It is possible to multiplex some of these assays to gain more information from a single experiment. For example, cell viability and apoptosis can often be measured in parallel.
By following these detailed protocols and application notes, researchers can effectively characterize the cellular activities of this compound and advance its potential as a therapeutic agent.
Application Notes and Protocols for In Vitro Studies of Leucinostatin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatin D is a member of the leucinostatin family of peptide antibiotics produced by fungi of the genus Purpureocillium.[1] These non-ribosomally synthesized peptides are known for their broad biological activities, including antimicrobial, antifungal, and potent antiprotozoal effects.[2] Of particular interest to cancer researchers is their cytotoxicity against various cancer cell lines.[3][4] The primary mechanism of action of leucinostatins involves the disruption of mitochondrial function, specifically through the inhibition of F1F0-ATP synthase at lower concentrations and the induction of mitochondrial membrane depolarization at higher concentrations.[5][6][7] This dual-action mechanism makes this compound a compelling subject for in vitro investigation in the context of novel anticancer agent development.
These application notes provide a detailed overview of the experimental protocols for the in vitro evaluation of this compound, focusing on its cytotoxic and mitochondrial effects.
Data Presentation
Table 1: Cytotoxicity of Leucinostatin A and Derivatives against Various Cell Lines
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| Leucinostatin A | L6 | Rat myoblasts | 259 | [7] |
| Leucinostatin A | T. b. rhodesiense | Protozoan parasite | 0.25 | [2] |
| Synthetic Derivative 2 | L6 | Rat myoblasts | >10000 | [2] |
| Synthetic Derivative 2 | T. b. rhodesiense | Protozoan parasite | 0.76 | [2] |
| Synthetic Derivative 4 | L6 | Rat myoblasts | >10000 | [2] |
| Synthetic Derivative 4 | T. b. rhodesiense | Protozoan parasite | 3.1 | [2] |
| Leucinostatin B | MDA-MB-453 | Human breast cancer (LAR subtype) | 1-100 (antiproliferative) | [3] |
| Leucinostatin B | SUM185PE | Human breast cancer (LAR subtype) | 1-100 (antiproliferative) | [3] |
| Leucinostatin B | HCC1937, HCC1806, BT-549, MDA-MB-231 | Human breast cancer (other subtypes) | >100 (no effect) | [3] |
Table 2: Effects of Leucinostatins on Mitochondrial Function
Leucinostatins exhibit a dose-dependent dual effect on mitochondria.
| Effect | Leucinostatin Concentration | Observation | Reference |
| ATP Synthase Inhibition | Low (e.g., < 240 nM for Leucinostatin A) | Inhibition of state 3 respiration, hyperpolarization of the inner mitochondrial membrane. | [5][6][8] |
| Mitochondrial Uncoupling | High (e.g., > 240 nM for Leucinostatin A) | Stimulation of state 4 respiration, dissipation of mitochondrial membrane potential. | [5][6][8] |
| ATP Synthase Inhibition (Ki) | 80 nM (Leucinostatin A) | Ki value for inhibition of purified bovine mitochondrial ATP synthase. | [7] |
Experimental Protocols
Assessment of Cytotoxicity (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Evaluation of Plasma Membrane Integrity
Objective: To assess the ability of this compound to compromise the integrity of the plasma membrane.
Materials:
-
Target cells
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cytotoxicity protocol. Include a positive control for maximum LDH release (e.g., lysis buffer provided in the kit) and a vehicle control.
-
Supernatant Collection: After the desired incubation time (e.g., 24 hours), centrifuge the plate (if cells are in suspension) or carefully collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of LDH release relative to the maximum LDH release control.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Target cells
-
This compound
-
JC-1 or TMRE (tetramethylrhodamine, ethyl ester) staining solution
-
FCCP or CCCP (positive controls for depolarization)
-
Flow cytometer or fluorescence plate reader/microscope
Protocol:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified period (e.g., 1-6 hours). Include a vehicle control and a positive control (FCCP or CCCP).
-
Staining:
-
JC-1: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
TMRE: Incubate the cells with TMRE staining solution (typically 20-200 nM) for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells with PBS or a suitable buffer.
-
Analysis:
-
Flow Cytometry: Analyze the cells by flow cytometry. For JC-1, measure the fluorescence in both the green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) channels. For TMRE, measure the fluorescence in the red channel.
-
Fluorescence Microscopy/Plate Reader: Visualize the cells under a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of mitochondrial membrane potential.
Measurement of Cellular Oxygen Consumption Rate (OCR)
Objective: To assess the impact of this compound on mitochondrial respiration.
Materials:
-
Target cells
-
This compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.
-
OCR Measurement:
-
Measure the basal OCR.
-
Inject this compound at various concentrations and measure the OCR to determine its immediate effect.
-
To further investigate the mechanism, perform a mitochondrial stress test in the presence or absence of this compound by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Investigation of Apoptosis Induction (Investigational Protocol)
Objective: To investigate whether this compound induces apoptosis. Note: There is currently limited direct evidence for this compound-induced apoptosis.
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Investigational Protocol)
Objective: To determine if this compound affects cell cycle progression. Note: There is currently limited direct evidence for this compound-induced cell cycle arrest.
Materials:
-
Target cells
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at sub-lethal concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with PI/RNase A solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action of this compound.
References
- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leucinostatin D in Triple-Negative Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, leaving chemotherapy as the primary treatment option. Consequently, there is a critical need for the development of novel therapeutic agents for TNBC.
Leucinostatins are a class of peptidic fungal metabolites that have demonstrated a range of biological activities, including antimicrobial and anticancer effects. While research on Leucinostatin D is limited, studies on its analogs, such as Leucinostatin B, have revealed promising and selective activity against certain subtypes of TNBC, particularly the luminal androgen receptor (LAR) subtype.[1] This document provides a detailed overview of the known mechanisms of Leucinostatins in TNBC and offers comprehensive protocols for evaluating the efficacy of this compound in TNBC cell lines.
Mechanism of Action of Leucinostatins in TNBC
Leucinostatins, including Leucinostatin B, have been shown to exert their antiproliferative effects in sensitive TNBC cells through the inhibition of mitochondrial respiration.[1] Specifically, Leucinostatin B acts as an inhibitor of ATP synthase. This disruption of cellular energy metabolism leads to the rapid inhibition of the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival.[1] The selective cytostatic activity of Leucinostatins in LAR subtype TNBC cells highlights a potential targeted therapeutic strategy for this subset of triple-negative breast cancers.[1]
Signaling Pathway of Leucinostatin Analogs in TNBC
References
Leucinostatin D: Application Notes and Protocols for Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leucinostatins are a family of non-ribosomal lipopeptides produced by various fungi, including species of Purpureocillium and Ophiocordyceps. These natural products have garnered significant interest due to their potent antimicrobial and cytotoxic activities. While much of the research in the context of prostate cancer has focused on Leucinostatin A, this document provides detailed application notes and proposed protocols for the investigation of Leucinostatin D as a potential therapeutic agent in prostate cancer research.
Leucinostatin A has been demonstrated to inhibit the growth of human prostate cancer cells, particularly the DU-145 cell line, through a mechanism involving the tumor microenvironment. Specifically, it reduces the expression of Insulin-like Growth Factor-I (IGF-I) in prostate stromal cells, thereby impeding a key signaling pathway that promotes cancer cell proliferation.[1][2] Furthermore, the Leucinostatin family, including this compound, is known to exert cytotoxic effects through the inhibition of mitochondrial ATP synthase, a critical component of cellular energy production.[3][4][5] Studies in other cancer types, such as triple-negative breast cancer, have shown that Leucinostatins can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is often dysregulated in prostate cancer.[6]
These findings provide a strong rationale for investigating this compound in prostate cancer. It is hypothesized that this compound may exert anti-cancer effects through a multi-pronged approach: directly by inhibiting mitochondrial function and key signaling pathways like PI3K/Akt/mTOR in cancer cells, and indirectly by modulating the tumor microenvironment.
Hypothesized Mechanism of Action
Based on the available literature for the Leucinostatin family, the proposed mechanism of action for this compound in prostate cancer involves:
-
Inhibition of Mitochondrial Respiration: this compound is expected to bind to the F0 subunit of mitochondrial ATP synthase, disrupting the proton gradient and inhibiting ATP production.[4][7] This leads to a cellular energy crisis and can trigger apoptosis.
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: By inhibiting ATP synthase and affecting cellular energy levels, this compound may lead to the downregulation of the PI3K/Akt/mTOR pathway, a critical driver of cell growth, proliferation, and survival in prostate cancer.[6]
-
Induction of Apoptosis: The combination of mitochondrial stress and inhibition of pro-survival signaling pathways is likely to induce programmed cell death (apoptosis) in prostate cancer cells.
-
Impact on the Tumor Microenvironment: Extrapolating from the known effects of Leucinostatin A, this compound may also reduce the expression of growth factors such as IGF-I in prostate stromal cells, thereby disrupting the supportive signaling from the stroma to the cancer cells.[1][2]
Data Presentation
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Leucinostatin A | L6 (Rat Myoblast) | 259 nM | [8][9] |
| Lefleuganan (Synthetic Derivative) | L6 (Rat Myoblast) | 1563 nM | [8][9] |
Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific prostate cancer cell line of interest.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the effects of this compound on prostate cancer cells.
Cell Culture and Co-culture
Objective: To maintain prostate cancer cell lines and establish a co-culture system with prostate stromal cells to mimic the tumor microenvironment.
Materials:
-
Prostate cancer cell lines (e.g., DU-145, PC-3, LNCaP)
-
Prostate stromal cell line (e.g., WPMY-1)
-
Appropriate cell culture medium (e.g., RPMI-1640 for DU-145, F-12K for PC-3, DMEM for WPMY-1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Culture prostate cancer cells and stromal cells separately in their recommended media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For co-culture experiments, seed prostate stromal cells (e.g., WPMY-1) in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
On the day of the experiment, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
After a predetermined incubation time (e.g., 24-48 hours), seed the prostate cancer cells (e.g., DU-145) on top of the stromal cell layer.
-
Continue the co-culture for the desired experimental duration.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) for 24, 48, and 72 hours. Include a vehicle-only control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Prostate cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed prostate cancer cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Western Blot Analysis for Signaling and Apoptosis Proteins
Objective: To investigate the effect of this compound on key signaling and apoptotic proteins.
Materials:
-
Prostate cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-p70S6K, anti-phospho-p70S6K, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat prostate cancer cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Hypothesized signaling pathway of this compound in prostate cancer.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry of ATP Synthase: A Potential Drug Target of Dietary Polyphenols and Amphibian Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Leucinostatin D's Effect on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of peptide antibiotics known to exert significant effects on cellular metabolism, particularly mitochondrial respiration. Leucinostatin D, a member of this family, is of interest for its potential as a modulator of mitochondrial function. These compounds typically exhibit a dual mechanism of action: at lower concentrations, they act as inhibitors of ATP synthase, and at higher concentrations, they function as mitochondrial uncouplers.[1][2] This dual activity makes them valuable tools for studying cellular bioenergetics and potential therapeutic agents.
This document provides detailed protocols for assessing the impact of this compound on mitochondrial respiration using extracellular flux analysis, specifically with Seahorse XF technology. It also presents a framework for data analysis and visualization of the compound's effects on key mitochondrial parameters.
Principle of the Assay
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells. By measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, this assay can determine several key parameters of the cell's metabolic state. The assay utilizes serial injections of mitochondrial toxins to dissect the different components of respiration:
-
Oligomycin: An ATP synthase inhibitor that blocks ATP production, revealing the portion of basal respiration linked to ATP synthesis and the respiration due to proton leak.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that collapses the mitochondrial membrane potential, driving the electron transport chain to its maximum capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.
By exposing cells to varying concentrations of this compound prior to and during the Mito Stress Test, researchers can quantitatively assess its impact on basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide an illustrative representation of expected results based on the known activity of closely related leucostatins, such as Leucinostatin A. Researchers should generate their own dose-response data for this compound.
Table 1: Illustrative Dose-Dependent Effects of a Leucinostatin Compound on Mitochondrial Respiration Parameters
| Concentration (nM) | Basal Respiration (% of Control) | ATP-Linked Respiration (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) | Proton Leak (% of Control) |
| 10 | 95 ± 5 | 90 ± 6 | 98 ± 4 | 101 ± 5 | 105 ± 7 |
| 50 | 75 ± 8 | 50 ± 7 | 85 ± 6 | 95 ± 8 | 110 ± 9 |
| 100 | 60 ± 7 | 30 ± 5 | 70 ± 8 | 80 ± 7 | 120 ± 10 |
| 250 | 80 ± 9 | 40 ± 6 | 110 ± 9 | 130 ± 11 | 150 ± 12 |
| 500 | 120 ± 10 | 50 ± 8 | 150 ± 12 | 180 ± 15 | 200 ± 18 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Summary of Key Bioenergetic Parameters (Illustrative Data)
| Parameter | Control | Leucinostatin (100 nM) | Leucinostatin (500 nM) |
| Basal Respiration (pmol O₂/min) | 100 ± 10 | 60 ± 7 | 120 ± 10 |
| ATP Production (pmol O₂/min) | 75 ± 8 | 22.5 ± 4 | 60 ± 8 |
| Proton Leak (pmol O₂/min) | 25 ± 3 | 30 ± 4 | 60 ± 9 |
| Maximal Respiration (pmol O₂/min) | 200 ± 15 | 140 ± 12 | 300 ± 25 |
| Spare Respiratory Capacity (pmol O₂/min) | 100 ± 12 | 80 ± 9 | 180 ± 20 |
| Non-Mitochondrial Respiration (pmol O₂/min) | 10 ± 2 | 10 ± 2 | 10 ± 2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Materials
-
Seahorse XFe/XFp Extracellular Flux Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, and Glutamine supplements
-
This compound (prepared in a suitable solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cell line of interest (e.g., HepG2, HeLa, or a researcher-specific line)
-
Standard cell culture reagents and equipment
Protocol for Seahorse XF Cell Mito Stress Test
Day 1: Cell Seeding
-
Culture cells to a healthy, sub-confluent state.
-
Harvest and count the cells. Determine the optimal seeding density for the specific cell line to achieve 80-90% confluency on the day of the assay.
-
Seed the cells in a Seahorse XF Cell Culture Microplate. Do not seed cells in the background correction wells.
-
Incubate the plate overnight in a humidified 37°C, 5% CO₂ incubator.
Day 2: Assay Preparation and Execution
-
Hydrate the Sensor Cartridge:
-
One day prior to the assay, place the Seahorse XF Sensor Cartridge upside down.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
-
Lower the sensor cartridge onto the utility plate, ensuring the sensors are submerged.
-
Incubate overnight in a non-CO₂ 37°C incubator.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement with glucose, pyruvate, and glutamine to the desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Prepare this compound and Mitochondrial Modulators:
-
Prepare a stock solution of this compound in DMSO.
-
Create a dilution series of this compound in the assay medium.
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to their desired working concentrations.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the microplate.
-
Gently wash the cells twice with pre-warmed assay medium.
-
Add the appropriate volume of assay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
-
-
Load the Sensor Cartridge:
-
Load the prepared mitochondrial modulators into the appropriate injection ports of the hydrated sensor cartridge.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell culture plate.
-
Start the Mito Stress Test protocol on the Seahorse XF software. The instrument will measure baseline OCR before sequentially injecting the modulators and measuring the subsequent changes in OCR.
-
Visualizations
Signaling Pathway of Leucinostatin's Dual Action
Caption: this compound's dual effect on mitochondrial respiration.
Experimental Workflow for Seahorse XF Mito Stress Test
References
Application Notes and Protocols for Studying mTORC1 Signaling Pathways with Leucinostatin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing Leucinostatin D, a peptide antibiotic, as a tool to investigate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This compound, like other members of its family, functions as a potent inhibitor of mitochondrial ATP synthase.[1][2] This primary mechanism leads to a reduction in cellular ATP levels, which in turn causes the indirect inhibition of the energy-sensitive mTORC1 pathway. These notes offer a summary of the mechanism of action, available quantitative data, and comprehensive experimental protocols for assessing the effects of this compound on mTORC1 signaling and cellular viability.
Mechanism of Action: Indirect Inhibition of mTORC1
Leucinostatins are a family of lipopeptide antibiotics produced by various fungi.[2] Their primary molecular target is the mitochondrial F1F0-ATP synthase, a critical enzyme complex for cellular energy production. This compound binds to the F0 subunit of ATP synthase, inhibiting oxidative phosphorylation and thereby reducing the synthesis of ATP.[1]
The mTORC1 signaling pathway is a master regulator of cell growth, proliferation, and metabolism, and its activity is exquisitely sensitive to cellular energy status. By depleting cellular ATP, this compound creates a state of energy stress that leads to the inactivation of mTORC1. This is similar to the effect observed with other ATP synthase inhibitors like oligomycin.[1] The inhibition of mTORC1 can be monitored by assessing the phosphorylation status of its downstream effectors, such as p70 S6 Kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Data Presentation
While detailed studies on the direct inhibition of mTORC1 by this compound are limited, research on a panel of leucinostatins, including D, has demonstrated their cytotoxic and antiproliferative effects.[1] The primary mechanism of action via ATP synthase inhibition is shared among the leucinostatin family, and Leucinostatin B has been shown to rapidly inhibit mTORC1 signaling in sensitive triple-negative breast cancer (TNBC) cell lines.[1] The table below summarizes the available cytotoxicity data for this compound.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| MDA-MB-453 | Triple-Negative Breast Cancer (LAR) | Not Specified | Cytostatic | [1] |
| SUM185PE | Triple-Negative Breast Cancer (LAR) | Not Specified | Cytostatic | [1] |
Note: The term "cytostatic" indicates that the compound inhibits cell growth rather than directly causing cell death at the concentrations tested. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for mTORC1 inhibition in their specific cell model.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on the mTORC1 signaling pathway.
References
Leucinostatin D: A Novel Tool for Investigating and Overcoming Drug Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer and infectious diseases. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux therapeutic agents from the cell, preventing them from reaching their intracellular targets. Leucinostatin D, a member of a family of potent peptide mycotoxins, presents a promising avenue for studying and potentially circumventing such resistance.
Leucinostatins, including this compound, are known to exert their cytotoxic effects primarily through the disruption of mitochondrial function. They act as potent inhibitors of ATP synthase and can destabilize the inner mitochondrial membrane, leading to a significant depletion of cellular ATP. This unique mechanism of action suggests that this compound could serve as a valuable research tool to probe the vulnerabilities of drug-resistant cells that rely on ATP-dependent mechanisms for survival and resistance. By diminishing the cellular energy supply, this compound has the potential to disable ATP-dependent efflux pumps, thereby re-sensitizing resistant cells to conventional chemotherapeutics.
These application notes provide a comprehensive overview of the use of this compound in the context of drug resistance research, including its mechanism of action, protocols for key experiments, and illustrative data.
Mechanism of Action of this compound
This compound and its analogs target the powerhouse of the cell, the mitochondria. The primary mechanism involves the direct inhibition of F₀F₁-ATP synthase, the enzyme responsible for the majority of cellular ATP production through oxidative phosphorylation. This inhibition leads to a rapid decrease in intracellular ATP levels. Additionally, leucinostatins can act as ionophores, disrupting the electrochemical gradient across the inner mitochondrial membrane, which further impairs mitochondrial function.
In certain cancer cell types, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer, leucinostatins have been shown to inhibit mTORC1 signaling in sensitive but not in resistant cells.[1] This effect is linked to the inhibition of mitochondrial respiration.[1]
Application in Drug Resistance Studies
The ATP-depleting action of this compound makes it a powerful tool for investigating ATP-dependent drug resistance mechanisms. The most prominent of these is the efflux of cytotoxic drugs by ABC transporters like P-glycoprotein, which requires the energy from ATP hydrolysis to function. By treating MDR cells with a sub-lethal concentration of this compound, researchers can assess the impact of reduced cellular ATP on the activity of these efflux pumps and the efficacy of conventional chemotherapeutics.
Potential Applications:
-
Sensitizing MDR Cells: this compound can be used to determine if reducing cellular ATP can re-sensitize resistant cancer cells to specific chemotherapeutic agents.
-
Investigating Efflux Pump Activity: It can be employed to study the energy dependence of specific ABC transporters.
-
Exploring Alternative Resistance Mechanisms: By inhibiting ATP-dependent efflux, this compound can help to unmask other, non-ATP-dependent resistance mechanisms.
-
Studying Bioenergetics of Resistant Cells: It serves as a tool to explore the metabolic vulnerabilities of drug-resistant cells, which may have altered energy requirements.
Quantitative Data Presentation
The following tables provide examples of the types of quantitative data that can be generated when using this compound to study drug resistance. Table 1 presents illustrative data on how this compound might potentiate the effect of a generic chemotherapeutic agent in a resistant cell line. Table 2 provides published data on the cytotoxic activity of various leucinostatins against different cell lines to give a context of their potency.
Table 1: Illustrative Example of this compound Potentiating a Chemotherapeutic Agent
| Cell Line | Treatment | IC₅₀ of Chemo Agent (nM) | Fold-Change in IC₅₀ |
| Sensitive | Chemo Agent Alone | 10 | - |
| Sensitive | Chemo Agent + this compound (1 nM) | 8 | 1.25 |
| Resistant | Chemo Agent Alone | 500 | - |
| Resistant | Chemo Agent + this compound (1 nM) | 50 | 10 |
Table 2: Reported In Vitro Activity of Leucinostatins
| Compound | Cell Line / Organism | Activity | Reference |
| Leucinostatin A | Plasmodium falciparum | IC₅₀: 0.4–0.9 nM | [2] |
| Leucinostatin A | Trypanosoma brucei | IC₅₀: 2.8 nM | [2] |
| Leucinostatin A | Asexual P. falciparum | EC₅₀: 0.05 nM | [3] |
| Leucinostatin B | Trypanosoma cruzi | EC₅₀: 3.8 nM | [4] |
| This compound | Trypanosoma cruzi | EC₅₀: 8.8 nM | [4] |
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to a chemotherapeutic agent.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
Chemotherapeutic agent
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Methodology:
-
Determine Initial IC₅₀: Culture the parental cell line and determine the 50% inhibitory concentration (IC₅₀) of the chosen chemotherapeutic agent using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with the chemotherapeutic agent at a concentration equal to the IC₅₀.
-
Stepwise Dose Escalation: Once the cells recover and reach approximately 80% confluency, subculture them and increase the drug concentration by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process. This is a lengthy process and can take several months. Monitor the cells for changes in morphology and growth rate.
-
Characterize Resistant Line: Once the cells can proliferate in a drug concentration that is 10-fold or higher than the initial IC₅₀, the resistant cell line is considered established. Periodically re-evaluate the IC₅₀ to confirm the level of resistance.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of the drug (typically the concentration used in the final selection step) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assay to Assess Chemo-sensitization
This protocol uses a standard MTT or similar colorimetric assay to determine if this compound can enhance the cytotoxicity of a chemotherapeutic agent in a resistant cell line.
Materials:
-
Sensitive and resistant cell lines
-
Complete cell culture medium
-
Chemotherapeutic agent (stock solution)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (or CCK-8, XTT)
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Preparation of Treatment Groups: Prepare four treatment groups for each cell line:
-
Vehicle control (medium with DMSO)
-
This compound alone (at a fixed, sub-lethal concentration, e.g., 1 nM)
-
Chemotherapeutic agent alone (serial dilutions)
-
Chemotherapeutic agent (serial dilutions) + this compound (at the fixed, sub-lethal concentration)
-
-
Treatment: Remove the overnight culture medium and add 100 µL of the appropriate treatment medium to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ values for the chemotherapeutic agent in the presence and absence of this compound for both cell lines.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
This protocol measures the activity of the P-gp efflux pump using the fluorescent substrate Rhodamine 123. A decrease in efflux (i.e., an increase in intracellular fluorescence) in the presence of this compound would suggest that its ATP-depleting effects inhibit P-gp function.
Materials:
-
Resistant cell line (overexpressing P-gp) and corresponding sensitive cell line
-
Cell culture medium (serum-free for the assay)
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer or fluorescence plate reader
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment: Aliquot the cell suspension into tubes. Pre-treat the cells with:
-
Vehicle (DMSO)
-
This compound (sub-lethal concentration)
-
Verapamil (positive control, e.g., 50 µM) Incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed, serum-free medium containing the respective pre-treatment compounds (Vehicle, this compound, or Verapamil).
-
Incubation: Incubate for 1-2 hours at 37°C to allow for efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer (FL1 channel) or a fluorescence plate reader.
-
Data Analysis: Compare the mean fluorescence intensity of the different treatment groups. Increased fluorescence in the this compound treated group compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Logical Relationships
This compound's ability to deplete cellular ATP provides a clear rationale for its potential to overcome resistance mediated by ATP-dependent efflux pumps. The following diagram illustrates this proposed mechanism.
Conclusion
This compound, through its potent inhibition of mitochondrial ATP synthesis, offers a unique approach to studying and potentially overcoming multidrug resistance. Its ability to deplete the cellular energy currency can disable key resistance mechanisms, such as ATP-dependent drug efflux, thereby providing a valuable tool for both basic and translational research. The protocols and conceptual frameworks provided here serve as a guide for scientists and researchers to explore the full potential of this compound in the ongoing effort to combat drug resistance. Further studies are warranted to fully elucidate its efficacy across a broader range of resistant cell lines and to explore its potential in combination therapies.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Leucinostatins from Ophiocordyceps sp. as Antiparasitic Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Leucinostatin D solubility for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Leucinostatin D in cell culture experiments, with a focus on overcoming solubility challenges.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, presented in a question-and-answer format.
Q1: My this compound is not dissolving. What should I do?
A1: this compound, like other leucostatins, has limited aqueous solubility but is soluble in organic solvents.[1][2] Follow this protocol for solubilization:
Experimental Protocol: Solubilizing this compound for Cell Culture
-
Initial Solvent Selection : Use 100% Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol to prepare a high-concentration stock solution.[1][2] DMSO is a common choice for hydrophobic peptides.[3]
-
Stock Solution Preparation :
-
Weigh the required amount of this compound.
-
Add the appropriate volume of your chosen organic solvent to achieve a high concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette to dissolve the peptide completely.[4] It may take some time for full dissolution.
-
-
Working Solution Preparation :
-
To prepare your working solution, slowly add the DMSO stock solution dropwise into your pre-warmed cell culture medium while gently stirring.[3][4]
-
Crucially, ensure the final concentration of the organic solvent in your cell culture medium is non-toxic to your cells. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a safer target for sensitive or primary cells.[3]
-
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Slow, Dropwise Addition : Add the concentrated stock solution to the culture medium very slowly and with constant, gentle agitation. This prevents localized high concentrations that can lead to precipitation.
-
Pre-warming the Medium : Using cell culture medium that has been pre-warmed to 37°C can sometimes improve the solubility of the compound.
-
Serum Presence : In some cases, components in fetal bovine serum (FBS) can interact with the peptide, leading to precipitation. If you observe this, you might consider treating your cells with this compound in a serum-free medium for a short duration before replacing it with your complete growth medium.
-
pH Adjustment : While this compound's charge characteristics are not extensively documented, the pH of the medium can influence the solubility of peptides in general. However, altering the pH of cell culture medium can be detrimental to cell health and should be approached with caution.
-
Sonication : In some instances, brief sonication of the diluted solution can help to redissolve small precipitates, but care must be taken to avoid damaging the peptide or other media components.
Q3: I'm observing high levels of cytotoxicity in my experiments, even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity can stem from several factors:
-
Solvent Toxicity : Ensure the final concentration of your organic solvent (e.g., DMSO) is within the tolerated range for your specific cell line. Run a vehicle control (medium with the same final concentration of the solvent) to assess the solvent's toxicity independently.
-
Inherent Potency : Leucinostatins are potent compounds that can induce cell death.[5] They are known to disrupt the mitochondrial membrane potential and inhibit ATP synthase, which can lead to cytotoxicity.[6][7] You may need to perform a dose-response experiment to determine the optimal non-toxic working concentration for your cell type.
-
Incorrect Concentration Calculation : Double-check all calculations for preparing your stock and working solutions to rule out an erroneously high final concentration.
-
Cell Line Sensitivity : Different cell lines can have varying sensitivities to this compound. What is a sub-lethal dose for one cell line may be highly toxic to another.
Frequently Asked Questions (FAQs)
What is the recommended solvent for this compound?
This compound is expected to be soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[1][2] For cell culture applications, high-purity, sterile DMSO is the most commonly used solvent for preparing stock solutions.
What is the mechanism of action of this compound?
Leucinostatins act as inhibitors of mitochondrial function. They disrupt the inner mitochondrial membrane, inhibit ATP synthase, and can uncouple oxidative phosphorylation.[6][7] This leads to a decrease in cellular ATP production and can induce a loss of mitochondrial membrane potential.[8] Additionally, some leucostatins have been shown to inhibit the mTORC1 signaling pathway.
How should I store my this compound stock solution?
For long-term storage, it is recommended to store stock solutions of this compound at -20°C.[2] Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Data Presentation
Table 1: Solubility of Leucinostatins in Common Solvents
| Compound | Solvent | Reported Solubility |
| Leucinostatin A | Ethanol, Methanol, DMF, DMSO | Soluble[1][2] |
| Leucinostatin A | Water | Limited solubility[1] |
| Leucinostatin A & B (mixture) | DMF, DMSO, Ethanol, Methanol | 10 mg/mL |
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound for cell culture.
Signaling Pathway of Leucinostatin Action
Caption: this compound's inhibitory effects on cellular pathways.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. medkoo.com [medkoo.com]
- 6. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leucinostatin D Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Leucinostatin D in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. Therefore, this guide also incorporates information on the broader Leucinostatin family and general principles of peptide stability. Researchers should always perform their own stability studies for their specific formulation and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound solutions?
A1: Based on general peptide handling guidelines, lyophilized this compound should be stored at -20°C or colder in a desiccator. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage is necessary, sterile buffer solutions at a slightly acidic to neutral pH (e.g., pH 5-7) are preferable. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q2: In which solvents is this compound soluble?
Q3: What are the primary factors that can cause this compound to degrade in solution?
A3: Like other peptides, this compound is susceptible to several degradation pathways influenced by environmental factors.[1] Key factors include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of peptide bonds.
-
Temperature: Elevated temperatures accelerate degradation reactions.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, especially in the presence of oxygen or metal ions.
-
Light: Exposure to UV light can lead to photodegradation.
-
Enzymatic Degradation: If working with biological matrices, proteases can rapidly degrade the peptide.
Q4: Are there any known degradation products of Leucinostatins?
A4: The initial discovery of Leucinostatin revealed it to be a mixture of several related compounds. Mass spectrometry has been used to identify various derivatives of Leucinostatin A, suggesting that modifications such as demethylation and oxidation can occur. However, a comprehensive profile of forced degradation products for this compound is not publicly documented. Common peptide degradation products include smaller peptide fragments from hydrolysis, and modified amino acids from oxidation or deamidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over a short period. | Peptide degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. Ensure the storage buffer is at an optimal pH (typically slightly acidic to neutral for peptides). |
| Precipitation of this compound upon addition to aqueous buffer. | Low aqueous solubility. | First, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, slowly add the stock solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). Consider the presence of proteases if using serum-containing media. It may be necessary to add protease inhibitors or use a more stable synthetic analogue if available. |
| Appearance of unexpected peaks in HPLC analysis of a this compound sample. | Degradation of the peptide. | Conduct a forced degradation study to identify potential degradation products. This involves subjecting the this compound solution to stress conditions (acid, base, heat, oxidation, light) to generate degradants. The resulting chromatograms can help in identifying and tracking these impurities in your samples. |
Quantitative Data Summary
Specific quantitative stability data for this compound is scarce. The following table summarizes available data for related Leucinostatin derivatives.
| Compound | Condition | Time | Recovery/Activity | Reference |
| Synthetic Leucinostatin derivative 4 | Microsomal stability assay | 40 minutes | >80% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see below for a general method).
4. Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of degradants.
Visualizations
References
Optimal storage conditions for Leucinostatin D powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal storage, handling, and use of Leucinostatin D powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored in a dry, dark environment at -20°C.[1][2][3] Under these conditions, the powder is stable for over two years.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1][2] It is crucial to keep the vial tightly sealed to prevent moisture absorption, which can significantly decrease long-term stability.[3]
Q2: How should I handle this compound powder safely?
A2: this compound is a potent compound and should be handled with care in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. Avoid inhalation of the powder or direct contact with skin and eyes.[4] In case of accidental contact, wash the affected area thoroughly with water.
Q3: How do I reconstitute this compound powder?
A3: Before opening, allow the vial of this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.[3] Briefly centrifuge the vial to ensure all the powder is at the bottom.[5] this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, but has limited solubility in water.[1][6] For most biological experiments, a stock solution is prepared by dissolving the powder in 100% DMSO.[1] Gently agitate the vial to dissolve the powder completely; avoid vigorous shaking or vortexing.[5]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Once reconstituted, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5][7] These aliquots should be stored in tightly sealed vials at -20°C and are generally stable for up to one month. For short-term storage, solutions can be kept at 4°C for a few days.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage. | Ensure the powder is stored at -20°C in a dry, dark place. For reconstituted solutions, use aliquots stored at -20°C for no longer than one month. Always allow the powder to reach room temperature before opening the vial to prevent moisture contamination.[3] |
| Inaccurate concentration of the working solution. | Verify the calculations used for preparing the stock and working solutions. Ensure the powder was fully dissolved during reconstitution. | |
| Cell line variability or resistance. | Check the passage number of your cell line and ensure it is within the recommended range. Test a fresh batch of cells. Consider that some cell lines may have intrinsic resistance to this compound. | |
| Precipitation of this compound in aqueous media | Low solubility of this compound in water. | This compound has limited water solubility.[6] When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. It is advisable to add the this compound stock solution to the medium while vortexing gently to ensure rapid and even distribution. |
| Difficulty dissolving the this compound powder | Incomplete dissolution. | After adding the solvent, gently agitate the vial. If particulates are still visible, you can sonicate the vial briefly or allow it to mix at room temperature for a longer period (e.g., 2-3 hours) or overnight at 4°C on a rocker platform.[5] |
Quantitative Data Summary
Storage Recommendations
| Form | Storage Condition | Duration | Stability |
| Powder | -20°C, dry, dark | Long-term (months to years) | Stable for >2 years[1] |
| 0-4°C, dry, dark | Short-term (days to weeks) | Stable[1][2] | |
| Solution (in DMSO) | -20°C (aliquots) | Up to 1 month | Generally stable |
| 4°C | Short-term (days) | Use promptly[1] |
Experimental Protocols
General Protocol for Reconstituting this compound Powder
-
Allow the vial of lyophilized this compound powder to warm to room temperature in a desiccator.[3]
-
Briefly centrifuge the vial to collect all the powder at the bottom.[5]
-
Wearing appropriate PPE, open the vial in a well-ventilated area.
-
Add the calculated volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Gently agitate or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Prepare single-use aliquots in sterile polypropylene tubes and store them at -20°C.[5][7]
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for proper handling and preparation of this compound.
Signaling Pathway: this compound's Effect on Mitochondria
References
Technical Support Center: Leucinostatin D Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leucinostatin D in cytotoxicity assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during cytotoxicity experiments with this compound.
Issue 1: Inconsistent or Non-reproducible Results in MTT/XTT Assays
| Potential Cause | Recommended Solution |
| This compound Interference | This compound is known to interact with cell membranes.[1] This may interfere with formazan crystal formation or extrusion. Consider using a cytotoxicity assay with a different endpoint, such as an LDH assay, which measures membrane integrity. |
| Metabolic State of Cells | The MTT assay relies on the metabolic activity of cells.[2] Changes in cellular metabolism due to this compound treatment can lead to an over or underestimation of cytotoxicity. Corroborate MTT results with a direct measure of cell death, like trypan blue exclusion or an LDH assay. |
| Solvent Issues | Ensure the solvent used to dissolve this compound and the formazan crystals is compatible with your cells and does not interfere with the absorbance reading. Always include a solvent control in your experimental setup. |
| Pipetting and Seeding Errors | Inconsistent cell seeding density is a common source of variability. Ensure a homogenous cell suspension before plating and use calibrated pipettes. |
Issue 2: High Background in LDH Cytotoxicity Assay
| Potential Cause | Recommended Solution |
| Serum in Culture Medium | Serum contains LDH, which can contribute to high background absorbance. Use serum-free medium for the assay or reduce the serum concentration if possible. Always include a medium-only background control. |
| Cell Lysis During Handling | Overly vigorous pipetting or harsh handling of cells can cause premature cell lysis and LDH release. Handle cells gently during media changes and reagent additions. |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH levels. Regularly check cell cultures for any signs of contamination. |
Issue 3: Unexpected Results in Apoptosis Assays
| Potential Cause | Recommended Solution |
| Timing of Assay | Apoptosis is a dynamic process. The optimal time to detect caspase activation or changes in mitochondrial membrane potential may vary depending on the cell line and this compound concentration. Perform a time-course experiment to determine the ideal endpoint. |
| Low Caspase Activity | If no significant increase in caspase-3/7 activity is observed, consider that this compound may induce a caspase-independent form of cell death. Investigate other markers of apoptosis or alternative cell death pathways. |
| Mitochondrial Membrane Potential Probe Issues | The JC-1 dye is sensitive to light and temperature. Protect the dye from light and maintain consistent temperature during incubation. Ensure that the cell density is appropriate for the assay, as this can affect the fluorescence signal. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptide antibiotic that primarily acts by damaging the cell membrane, which leads to the inhibition of protein synthesis.[1] It has also been shown to inhibit mitochondrial respiration by targeting ATP synthase and can impede mTORC1 signaling.[3]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: Due to its membrane-disrupting properties, an LDH assay, which directly measures membrane integrity, is a reliable choice. However, it is always recommended to use multiple assays with different endpoints to confirm cytotoxicity and gain a more comprehensive understanding of the mechanism of cell death.
Q3: My MTT assay results suggest low cytotoxicity, but the cells appear unhealthy under the microscope. What could be the reason?
A3: This discrepancy can occur because the MTT assay measures metabolic activity, not necessarily cell viability.[2] this compound might be reducing metabolic activity without causing immediate cell death. In this case, complementing the MTT assay with a direct measure of cell death like an LDH assay or a trypan blue exclusion assay is crucial.
Q4: How can I be sure that this compound is inducing apoptosis?
A4: To confirm apoptosis, you should look for multiple hallmarks of this process. This can include measuring the activation of key apoptosis-regulating enzymes like caspases (e.g., using a Caspase-Glo 3/7 assay), observing changes in the mitochondrial membrane potential (e.g., with a JC-1 assay), and detecting DNA fragmentation (e.g., via TUNEL staining).
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
2. LDH Cytotoxicity Assay
This protocol provides a method to measure lactate dehydrogenase (LDH) release from damaged cells.
-
Materials:
-
96-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with serum-free medium before adding this compound to reduce background LDH levels.
-
Treat cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 10 minutes.[4]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.[5]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm, with a reference wavelength of >600 nm.[4]
-
3. Caspase-Glo® 3/7 Assay
This protocol describes the measurement of caspase-3 and -7 activity as a marker of apoptosis.
-
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound at various concentrations. Include appropriate controls.
-
Incubate for the desired time.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.[6][7]
-
Measure the luminescence using a luminometer.
-
4. Mitochondrial Membrane Potential Assay (JC-1)
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
-
Materials:
-
Cell culture plates or coverslips
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Incubate the cells with JC-1 dye (typically 2 µg/mL) in the culture medium for 30 minutes at 37°C.[8]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or flow cytometer.[9]
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers in the cytoplasm.[8]
-
Flow Cytometry: The ratio of red to green fluorescence can be quantified to determine the percentage of cells with altered mitochondrial membrane potential.[9]
-
-
Quantitative Data Summary
The following tables provide example data for Leucinostatin cytotoxicity. Note that IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Table 1: Example IC50 Values for Leucinostatin Analogs in Various Cancer Cell Lines
| Cell Line | Leucinostatin Analog | Assay | Incubation Time (h) | IC50 (µM) |
| Murine Leukemia (L1210) | Leucinostatin A | Growth Inhibition | Not Specified | ~0.42 |
| Triple Negative Breast Cancer (MDA-MB-453) | Leucinostatin B | Not Specified | Not Specified | Selective cytostatic activity |
| Triple Negative Breast Cancer (SUM185PE) | Leucinostatin B | Not Specified | Not Specified | Selective cytostatic activity |
Data for this compound is limited in publicly available literature. The table presents data for closely related analogs to provide a general reference.
Table 2: Expected Qualitative Results from Different Cytotoxicity Assays with this compound
| Assay | Expected Result in Cytotoxic Concentrations | Interpretation |
| MTT Assay | Decreased absorbance at 570 nm | Reduction in cell metabolic activity/viability. |
| LDH Assay | Increased absorbance at 490 nm | Loss of cell membrane integrity. |
| Caspase-Glo 3/7 Assay | Increased luminescence | Activation of executioner caspases, indicating apoptosis. |
| JC-1 Assay | Shift from red to green fluorescence | Depolarization of the mitochondrial membrane, an early apoptotic event. |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound is known to induce apoptosis through mechanisms that involve the inhibition of the mTOR signaling pathway and the disruption of mitochondrial function. The following diagram illustrates a plausible signaling cascade.
References
- 1. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. 2.7. Assay of Mitochondrial Trans-Membrane Potential (JC-1 Staining) [bio-protocol.org]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Leucinostatin D in experiments
Welcome to the technical support center for Leucinostatin D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peptide antibiotic that primarily targets cellular membranes and mitochondria. Its lipophilic nature allows it to interact with and disrupt the integrity of cell membranes.[1] A key molecular target is the mitochondrial F1Fo-ATP synthase.[2][3] At lower concentrations (nM range), it acts as a potent inhibitor of this enzyme, leading to a decrease in ATP synthesis.[2][3][4] At higher concentrations (>200-240 nM), it can act as an uncoupler of oxidative phosphorylation, dissipating the mitochondrial membrane potential.[2][4]
Q2: What are the expected cytotoxic effects of this compound?
Due to its mechanism of action, this compound is cytotoxic to a broad range of cells, including cancer cell lines and microorganisms. The disruption of mitochondrial function and membrane integrity leads to cell death. The potency of its cytotoxic effects can vary significantly between different cell types.
Q3: I am observing high levels of cytotoxicity even at low concentrations. What could be the reason?
High cytotoxicity at low concentrations is an expected outcome for many cell lines due to the potent mitochondrial inhibition by this compound.[2] However, if the cytotoxicity is higher than anticipated, consider the following:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a vehicle control in your experiments.
-
Compound Stability: this compound is a peptide and may be susceptible to degradation. Ensure proper storage and handling of the compound.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable results. Here are some strategies:
-
Use the Lowest Effective Concentration: Based on your initial dose-response experiments, use the lowest concentration of this compound that elicits the desired on-target effect.
-
Time-Course Experiments: Limit the duration of exposure to this compound to the minimum time required to observe the desired phenotype.
-
Use Appropriate Controls: Always include positive and negative controls in your experiments. For mitochondrial studies, consider using other known mitochondrial inhibitors or uncouplers as comparators.
-
Validate Findings with Orthogonal Approaches: Confirm your key findings using alternative methods that do not rely on this compound. For example, if you observe an effect on a signaling pathway, try to validate it using genetic approaches like siRNA or CRISPR.
-
Consider Leucinostatin Analogs: Research has shown that synthetic derivatives of leucinostatins can have reduced toxicity while retaining potent activity against specific targets.[1]
Troubleshooting Guides
Problem 1: High variability in experimental results.
High variability can be caused by several factors when working with a potent compound like this compound.
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells and plates.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Edge Effects in Multi-well Plates: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
Cell Culture Conditions: Maintain consistent cell culture conditions (e.g., temperature, CO2 levels, humidity) throughout the experiment.
Problem 2: Unexpected changes in cell morphology.
This compound's interaction with the cell membrane can lead to morphological changes.
-
Membrane Disruption: At higher concentrations, this compound can cause significant membrane damage, leading to cell rounding, blebbing, and lysis.
-
Mitochondrial Swelling: Disruption of mitochondrial function can lead to mitochondrial swelling and changes in cellular ultrastructure.[5]
-
Documentation: Carefully document any morphological changes with microscopy and correlate them with the concentrations of this compound used.
Quantitative Data
The following table summarizes the reported inhibitory concentrations (IC50) and lethal doses (LD50) for Leucinostatin and its derivatives. Note that values can vary depending on the specific analog, cell line, and experimental conditions.
| Compound/Analog | Cell Line/Organism | Assay | Value | Reference |
| Leucinostatin A | L6 (rat myoblasts) | Cytotoxicity | IC50: 259 nM | [3] |
| Leucinostatin A derivative (Lefleuganan) | L6 (rat myoblasts) | Cytotoxicity | IC50: 1563 nM | [3] |
| Leucinostatin A | Trypanosoma brucei rhodesiense | Antiprotozoal Activity | IC50: 0.25 nM | |
| Leucinostatin A | Mice | Acute Toxicity | LD50: 1.8 mg/kg (i.p.) | |
| Leucinostatin A | Mice | Acute Toxicity | LD50: 5.4 mg/kg (oral) | [5] |
| Leucinostatin B | Mice | Acute Toxicity | LD50: 1.8 mg/kg (i.p.) | [5] |
| Leucinostatin B | Mice | Acute Toxicity | LD50: 6.3 mg/kg (oral) | [5] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the steps for assessing the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to attach overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
-
Compound Loading:
-
Prepare solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Place the cell plate into the analyzer and initiate the assay protocol.
-
The protocol should include baseline measurements followed by sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
The Seahorse software will measure the oxygen consumption rate (OCR) in real-time.
-
Analyze the changes in OCR after each compound injection to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound.
Troubleshooting Logic Diagram
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Leucinostatin D Concentration for Anticancer Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin D. Our goal is to help you overcome common experimental hurdles and effectively determine the optimal concentration of this compound for your anticancer research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anticancer effects?
A1: this compound and its analogs exert their anticancer effects primarily through two interconnected mechanisms. They are potent inhibitors of mitochondrial function, specifically targeting the F1Fo-ATP synthase, which leads to a decrease in cellular ATP production and disruption of the mitochondrial membrane potential.[1][2][3] This mitochondrial stress subsequently leads to the inhibition of key signaling pathways that are crucial for cancer cell growth and survival, most notably the mTORC1 and IGF-1 signaling pathways.[1][4][5]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: this compound and its analogs have shown selective and potent activity against specific cancer subtypes. Notably, they are effective against the Luminal Androgen Receptor (LAR) subtype of Triple-Negative Breast Cancer (TNBC) cell lines, such as MDA-MB-453 and SUM185PE.[1][6] They have also demonstrated cytotoxicity against murine leukemia cell line L1210 and have been shown to inhibit the growth of human prostate cancer cells (DU-145) when co-cultured with prostate stromal cells.[4][5][7]
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line specific and should be determined empirically. A dose-response experiment using a cell viability assay, such as the MTT or MTS assay, is recommended. You should test a wide range of concentrations (e.g., from low nanomolar to micromolar) to determine the concentration that yields the desired effect, typically the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibitory concentration).
Q4: What are the common challenges when working with this compound in cell culture?
A4: Due to its mechanism of action as a membrane-active peptide, common challenges include:
-
Insolubility: this compound is hydrophobic and may be difficult to dissolve in aqueous solutions. Using a small amount of DMSO as a solvent is recommended.
-
Off-target cytotoxicity: At higher concentrations, this compound can cause general membrane disruption, leading to non-specific cytotoxicity. It is crucial to perform dose-response experiments to identify a therapeutic window.
-
Inactivation by serum proteins: Peptides can sometimes be bound and inactivated by proteins present in fetal bovine serum (FBS). If you suspect this is an issue, consider reducing the serum concentration during treatment, though this may also affect cell health.
Troubleshooting Guides
Problem 1: Inconsistent or No Anticancer Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration of this compound can be in the low nanomolar range for sensitive cell lines.[1] Ensure your dose-response curve covers a broad range, starting from picomolar or low nanomolar concentrations. |
| Compound Degradation | Leucinostatins are peptides and can be susceptible to degradation. Ensure proper storage of the compound (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Not all cell lines are sensitive to this compound. Its effects are particularly noted in LAR subtype TNBC cells due to their reliance on pathways inhibited by mitochondrial stress.[1] Consider screening a panel of cell lines to find a sensitive model. |
| Issues with Compound Solubility | Ensure this compound is fully dissolved in your stock solution (e.g., in DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate concentrations. |
Problem 2: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding cells into multi-well plates. Inconsistent cell numbers per well will lead to high variability. |
| Edge Effects in Multi-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for experimental conditions or ensure they are filled with sterile PBS or media to maintain humidity. |
| Incomplete Dissolution of Formazan Crystals (MTT Assay) | After adding the solubilization solution (e.g., DMSO or a specialized reagent), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. |
Data Presentation
Table 1: Antiproliferative Activity of this compound and Analogs against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line | Subtype | GI50 (nM) |
| This compound | MDA-MB-453 | LAR | 1.4 |
| SUM185PE | LAR | 2.6 | |
| HCC1937 | Basal-like 1 | >100 | |
| HCC1806 | Basal-like 2 | >100 | |
| BT-549 | Mesenchymal-like | >100 | |
| MDA-MB-231 | Mesenchymal-like | >100 | |
| Leucinostatin A | MDA-MB-453 | LAR | 2.9 |
| SUM185PE | LAR | 4.7 | |
| MDA-MB-231 | Mesenchymal-like | >100 | |
| Leucinostatin B | MDA-MB-453 | LAR | 2.1 |
| SUM185PE | LAR | 3.5 | |
| MDA-MB-231 | Mesenchymal-like | >100 |
Data extracted from a study on the selective antiproliferative effects of leucinostatins.[1][6][8]
Experimental Protocols
Cell Viability (MTT) Assay for Determining GI50
This protocol is a standard method for assessing cell viability and determining the growth-inhibitory concentration of a cytotoxic compound.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours (the duration should be optimized for your cell line).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 value.
Western Blot Analysis for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic signaling cascade.[13][14][15]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to a loading control like GAPDH.
Mandatory Visualizations
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Leucinostatin D in Cancer Cells
Welcome to the technical support center for researchers utilizing Leucinostatin D in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound exerts its anticancer effects through a dual mechanism primarily targeting cellular metabolism and growth signaling pathways. It has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[1] Additionally, this compound impairs mitochondrial function by inhibiting ATP synthase, leading to a reduction in cellular energy supply.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to Leucinostatins has been observed in some cancer cell lines and is primarily associated with a lack of mTORC1 signaling inhibition.[1] While specific mutations conferring resistance to this compound have not been definitively identified in the literature, resistance to mTOR inhibitors, in general, can arise from several factors:
-
Mutations in the mTOR pathway: Genetic alterations in components of the mTOR signaling cascade can prevent the drug from binding to its target or activate downstream effectors through alternative pathways.[2]
-
Activation of bypass signaling pathways: Cancer cells can compensate for mTORC1 inhibition by upregulating other pro-survival signaling pathways, such as the PI3K/Akt pathway.[3][4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Metabolic reprogramming: Resistant cells may adapt their metabolic processes to become less reliant on the pathways inhibited by this compound. This can include shifts in glucose, amino acid, and lipid metabolism.[6][7]
Q3: How can I determine if my cells are resistant to this compound?
A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of known sensitive cell lines. A significant increase in the IC50 value suggests the development of resistance.[8] You can also assess the phosphorylation status of mTORC1 downstream targets, such as p70S6K and 4E-BP1, via Western blot. In resistant cells, this compound will fail to suppress the phosphorylation of these proteins.
Q4: Are there any known biomarkers for this compound resistance?
A4: Currently, there are no specifically validated biomarkers for this compound resistance. However, based on its mechanism of action and general principles of mTOR inhibitor resistance, potential areas to investigate for biomarkers include:
-
Gene expression profiling: Comparing the gene expression profiles of sensitive and resistant cells may reveal upregulated genes associated with resistance, such as those encoding drug efflux pumps or components of bypass signaling pathways.
-
Mutational analysis: Sequencing key genes in the PI3K/Akt/mTOR pathway may identify mutations that confer resistance.[2]
-
Phospho-protein analysis: Assessing the phosphorylation status of key signaling proteins can indicate the activation of bypass pathways.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.
Issue 1: Higher than expected IC50 value for this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Development of Resistance | Confirm resistance by comparing the IC50 value to a sensitive control cell line. If resistance is confirmed, consider strategies to overcome it, such as combination therapies. |
| Drug Inactivity | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Experimental Error | Verify cell seeding density, drug concentrations, and incubation times. Ensure accurate measurement in the cell viability assay. |
| Cell Line Specificity | Some cell lines may exhibit intrinsic resistance. Review the literature for reported sensitivities of your specific cell line. |
Issue 2: this compound fails to inhibit mTORC1 signaling (persistent phosphorylation of p70S6K/4E-BP1)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Activation of Bypass Pathways | Investigate the activation of parallel signaling pathways, such as the PI3K/Akt or MAPK pathways, using Western blotting for key phosphorylated proteins. Consider co-treatment with inhibitors of these pathways. |
| Mutations in mTOR Pathway | If possible, sequence key components of the mTOR pathway (e.g., mTOR, Raptor, Rictor) to identify potential resistance-conferring mutations. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to ensure that you are using an optimal concentration and duration of this compound treatment. |
| Western Blot Technical Issues | Refer to the Western Blot Troubleshooting Guide below for potential technical errors in your blotting procedure. |
Experimental Protocols & Data
Combination Therapy to Overcome Resistance
A promising strategy to overcome resistance to mTOR inhibitors is through combination therapy. By targeting multiple pathways simultaneously, the likelihood of cancer cells developing resistance is reduced.
Quantitative Data on Combination Therapies with mTOR Inhibitors
The following table summarizes data from studies combining the mTOR inhibitor everolimus with other agents in breast cancer cell lines. While not specific to this compound, this data provides a rationale for similar combination strategies.
| Cell Line | Combination | IC50 (Everolimus alone) | IC50 (Everolimus in combination) | Synergy (Bliss Value) |
| MCF-7 | Everolimus + BEZ235 (dual PI3K/mTOR inhibitor) | 200 nM | Significantly Reduced | Positive |
| Resistant TNBC lines | Everolimus + Dual mTORC1/2 inhibitors | High | Significantly Reduced | High Synergy |
Data extrapolated from studies on everolimus, a known mTOR inhibitor.[9][10]
Experimental Workflow for Assessing Combination Therapy
Detailed Methodologies
1. Western Blot for mTORC1 Signaling
-
Objective: To assess the phosphorylation status of mTORC1 downstream targets (p-p70S6K, p-4E-BP1).
-
Protocol:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Western Blot Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Signal | Primary antibody concentration too low | Increase antibody concentration or incubation time. |
| Target protein not expressed | Confirm protein expression with a positive control. | |
| Poor transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody or perform antibody validation. |
| Protein degradation | Use fresh samples and add protease inhibitors to lysis buffer. |
2. ATP Synthase Activity Assay
-
Objective: To measure the activity of ATP synthase in isolated mitochondria from treated and untreated cells.
-
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells using a differential centrifugation-based kit.
-
Protein Quantification: Determine the protein concentration of the mitochondrial fraction.
-
Assay: Use a commercially available colorimetric ATP synthase activity assay kit. The assay typically involves immunocapturing ATP synthase in a microplate well and then measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH coupled to ATP hydrolysis.[11]
-
Data Analysis: Calculate the rate of ATP synthase activity and normalize to the amount of mitochondrial protein.
-
3. ABC Transporter Efflux Assay
-
Objective: To determine if this compound is a substrate of ABC transporters and if their activity is increased in resistant cells.
-
Protocol:
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well plate.
-
Fluorescent Substrate Loading: Incubate cells with a fluorescent substrate of a specific ABC transporter (e.g., Calcein-AM for MDR1, eFluxx-ID Green for MDR1, MRP1/2, and BCRP).
-
Inhibitor Control: Include wells with a known inhibitor of the transporter to establish maximum fluorescence.
-
This compound Treatment: Add this compound to test its effect on substrate efflux.
-
Fluorescence Measurement: Measure intracellular fluorescence over time using a fluorescence plate reader. A lower fluorescence signal in resistant cells or in the presence of an efflux-inducing compound suggests increased transporter activity.[12][13]
-
Signaling Pathway and Resistance Mechanisms
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Leucinostatin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Leucinostatin D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents several significant challenges stemming from its complex structure. This compound is a lipopeptide that contains multiple non-standard and sterically hindered amino acids, including (2S,4R)-4-methylproline, α-aminoisobutyric acid (AIB), and the complex C-terminal diamine moiety. Key difficulties include the stereocontrolled synthesis of these unusual residues, potential epimerization during peptide coupling, aggregation of the peptide chain during solid-phase peptide synthesis (SPPS), and challenges in the final macrolactamization and deprotection steps.
Q2: Which non-standard amino acid residue in this compound is particularly challenging to synthesize?
The stereoselective synthesis of (2S,4R)-4-methylproline is a notable challenge.[1][2][3] Achieving the desired trans configuration of the methyl group relative to the carboxyl group requires careful stereochemical control. Several synthetic routes have been developed, including chemoenzymatic methods, to address this issue.[1]
Q3: What are the common issues encountered during the solid-phase peptide synthesis (SPPS) of the this compound backbone?
During the SPPS of this compound, researchers often face challenges with poor coupling efficiencies and peptide chain aggregation. These issues are particularly pronounced due to the presence of multiple sterically hindered α-aminoisobutyric acid (AIB) residues. The growing peptide chain can adopt a helical secondary structure on the resin, making subsequent coupling and deprotection steps difficult.[4][5][6]
Q4: Are there specific concerns regarding the final deprotection and cleavage steps?
Yes, the final deprotection and cleavage from the solid support can be problematic. The choice of cleavage cocktail is critical to avoid side reactions, such as the formation of by-products or incomplete removal of protecting groups, especially from sterically hindered residues.[7][8] Careful optimization of scavenger cocktails is necessary to obtain the final product in high purity.
Troubleshooting Guides
Low Yields in the Synthesis of (2S,4R)-4-methylproline
| Symptom | Possible Cause | Suggested Solution |
| Low diastereoselectivity in methylation step | Poor stereocontrol during enolate formation or alkylation. | - Utilize a chiral auxiliary to direct the stereochemistry of the methylation. - Optimize the reaction temperature and choice of base to favor the formation of the desired diastereomer. - Consider a chemoenzymatic approach, which can offer high stereoselectivity.[1] |
| Difficult purification of the desired diastereomer | Similar polarity of diastereomers. | - Employ chiral chromatography for separation. - Convert the diastereomers into derivatives with different physical properties to facilitate separation. |
| Low overall yield | Multiple challenging steps with moderate yields. | - Explore alternative synthetic routes with fewer steps or higher yielding reactions.[2][3] - Optimize each step individually before proceeding to the next. |
Incomplete Coupling Reactions during SPPS
| Symptom | Possible Cause | Suggested Solution |
| Unreacted free amine detected after coupling | Steric hindrance from AIB residues or peptide chain aggregation. | - Use a stronger coupling reagent or a combination of reagents (e.g., HATU, HCTU). - Increase the reaction time and temperature. - Perform a double coupling. - Use pseudo-proline dipeptides to disrupt secondary structure formation. |
| Formation of deletion sequences | Incomplete deprotection of the N-terminal Fmoc group. | - Extend the piperidine treatment time for Fmoc removal. - Use a stronger deprotection cocktail if necessary, while being mindful of potential side reactions. |
Challenges in Final Deprotection and Cleavage
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple by-products after cleavage | Scavenger cocktail is not optimized for the specific protecting groups. | - Tailor the scavenger cocktail to the protecting groups present in the peptide. For example, use triisopropylsilane (TIS) to scavenge carbocations. - Optimize the cleavage time; prolonged exposure to strong acid can lead to side reactions.[8] |
| Incomplete removal of protecting groups | Steric hindrance or inefficient cleavage conditions. | - Increase the cleavage time or perform a second cleavage step. - Ensure the appropriate cleavage cocktail is used for the specific protecting groups. |
Experimental Protocols
Key Experiment: Chemoenzymatic Synthesis of (2S,4R)-4-Methylproline
This protocol is adapted from a chemoenzymatic approach which can provide good stereoselectivity.[1]
Step 1: Enzymatic Hydroxylation
-
Prepare a reaction mixture containing L-leucine, a suitable hydroxylase enzyme, and necessary cofactors in a buffered solution.
-
Incubate the mixture under optimized conditions (temperature, pH, and shaking) to facilitate the hydroxylation at the C4 position.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and extract the hydroxylated product.
Step 2: Cyclization and Reduction
-
The hydroxylated amino acid is then subjected to conditions that promote intramolecular cyclization to form the proline ring.
-
The resulting intermediate is reduced to afford (2S,4R)-4-methylproline.
-
The final product is purified by chromatography.
Visualizations
Caption: Chemoenzymatic synthesis workflow for (2S,4R)-4-methylproline.
Caption: Troubleshooting logic for low coupling yields in SPPS.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Enhancing Leucinostatin D Yield from Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Leucinostatin D from fungal fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strains produce it?
A1: this compound is a member of the leucinostatin family, a group of non-ribosomal lipopeptide antibiotics. These compounds exhibit a range of biological activities, including antifungal, antibacterial, and potential anticancer properties.[1][2] this compound is primarily produced by filamentous fungi, most notably Purpureocillium lilacinum (formerly known as Paecilomyces lilacinum) and Paecilomyces marquandii.[2][3]
Q2: What are the major challenges in enhancing the yield of this compound?
A2: Researchers may face several challenges in achieving high yields of this compound. These include:
-
Suboptimal Fermentation Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors.
-
Low-Producing Strains: The inherent genetic makeup of the fungal strain plays a crucial role in its ability to synthesize Leucinostatins.
-
Feedback Inhibition: The accumulation of this compound in the fermentation broth may inhibit its own biosynthesis.
-
Complex Biosynthetic Pathway: The production of Leucinostatins involves a complex enzymatic pathway, and any disruption can affect the final yield.
Q3: Are there any known genetic strategies to boost this compound production?
A3: Yes, genetic engineering has shown promise in enhancing Leucinostatin production. The biosynthesis of Leucinostatins is governed by a gene cluster known as the lcs cluster.[3] Overexpression of specific transcription factors within this cluster can significantly increase yields. For instance, the overexpression of the transcription factor lcsF in Purpureocillium lilacinum resulted in a 1.5-fold increase in the production of Leucinostatins A and B.[3][4] Similarly, disruption of the nitrogen regulator PlAreB has been shown to increase Leucinostatin yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation experiments.
Problem 1: Low or No Detectable Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inappropriate Fermentation Medium | The composition of the culture medium is critical. Standard media like Potato Dextrose Broth (PDB) or Czapek-Dox may not be optimal. An alkaline environment and reduced nitrogen availability have been shown to enhance leucinostatin production. Consider using alternative substrates; for example, a medium containing Karanja (Pongamia pinnata) deoiled cake has been shown to enhance the production of leucinostatins compared to Czapek-Dox medium.[5] |
| Suboptimal pH of the Medium | The pH of the fermentation broth can significantly influence enzyme activity and nutrient uptake. An alkaline environment is favorable for Leucinostatin biosynthesis. Monitor and control the pH of the culture throughout the fermentation process, maintaining it in the optimal range for P. lilacinum growth and secondary metabolite production (typically pH 7-9). |
| Incorrect Incubation Temperature | Purpureocillium lilacinum has an optimal growth temperature range of 26-30°C.[2] Deviations from this range can stress the fungus and reduce the yield of secondary metabolites. Ensure your incubator is accurately calibrated and maintains a stable temperature. |
| Insufficient Aeration and Agitation | Submerged fermentation of filamentous fungi requires adequate oxygen supply and mixing for optimal growth and metabolite production. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm). In a bioreactor, optimize the aeration and agitation rates to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. |
| Low-Producing Fungal Strain | Not all strains of P. lilacinum are high producers of Leucinostatins. If possible, screen different isolates to identify a high-yielding strain. Alternatively, consider genetic modification strategies, such as overexpressing positive regulators of the lcs gene cluster. |
| Incorrect Fermentation Duration | The production of secondary metabolites like this compound is often growth-phase dependent, typically occurring during the stationary phase. A fermentation time that is too short may not allow for significant product accumulation. Conduct a time-course experiment to determine the optimal harvest time for your specific strain and conditions, which can be up to 15 days.[5] |
Problem 2: Inconsistent Yields Between Fermentation Batches
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | The age, concentration, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, including the age of the seed culture and the number of spores or mycelial fragments used for inoculation. |
| Variability in Media Components | Minor variations in the quality and composition of media components can lead to batch-to-batch variability. Use high-quality, analytical grade reagents and prepare media consistently. If using complex media components, be aware of potential lot-to-lot variations. |
| Fluctuations in Fermentation Parameters | Inconsistent control of pH, temperature, aeration, and agitation will lead to variable results. Ensure that all monitoring and control equipment is properly calibrated and functioning correctly. |
Experimental Protocols & Data
Quantitative Data on Factors Influencing Leucinostatin Yield
| Parameter | Condition | Effect on Leucinostatin Yield | Citation |
| Genetic Modification | Overexpression of transcription factor lcsF in P. lilacinum | 1.5-fold increase in Leucinostatins A and B | [3][4] |
| Medium Composition | Karanja deoiled cake medium vs. Czapek-Dox medium | Enhanced production in Karanja deoiled cake medium | [5] |
| Nitrogen Availability | Reduced nitrogen levels | Enhanced production | |
| pH | Alkaline environment | Enhanced production |
Detailed Methodologies
1. Submerged Fermentation Protocol for this compound Production
This protocol provides a general guideline for the submerged fermentation of Purpureocillium lilacinum to produce this compound. Optimization of specific parameters will be necessary for your particular strain and laboratory conditions.
-
Inoculum Preparation:
-
Grow P. lilacinum on Potato Dextrose Agar (PDA) plates at 25-28°C for 10-15 days until well-sporulated.
-
Harvest conidia by flooding the plate with a sterile 0.05% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).
-
-
Fermentation:
-
Prepare the desired fermentation medium (e.g., PDB or a custom medium with reduced nitrogen and an alkaline initial pH).
-
Dispense the medium into baffled Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).
-
Autoclave the flasks and allow them to cool to room temperature.
-
Inoculate the flasks with the prepared spore suspension to a final concentration of 1-5% (v/v).
-
Incubate the flasks on a rotary shaker at 150-200 rpm and 26-30°C for 10-15 days.[5]
-
2. Extraction and Quantification of this compound
-
Extraction:
-
After incubation, separate the mycelia from the culture broth by filtration through cheesecloth or Whatman No. 1 filter paper.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.[6]
-
Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The mycelia can also be extracted with methanol to recover any intracellular this compound.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of solvents such as hexane, dichloromethane, and methanol.
-
-
Quantification by HPLC-DAD:
-
Dissolve the crude or purified extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: Monitor at a wavelength where Leucinostatins absorb, typically around 210-220 nm.
-
-
Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Putative Biosynthetic Pathway of Leucinostatin A
Caption: Putative biosynthetic pathway of Leucinostatin A.
Experimental Workflow for Enhancing this compound Yield
Caption: Experimental workflow for enhancing this compound yield.
References
- 1. Secondary Metabolites of Purpureocilliumlilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of Purpureocillium lilacinum [mdpi.com]
- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]
- 4. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Managing Leucinostatin D Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatin D in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: this compound primarily exerts its toxicity by disrupting mitochondrial function. It acts as a potent inhibitor of mitochondrial ATP synthase at low concentrations and as an uncoupler of oxidative phosphorylation at higher concentrations.[1] This dual action leads to a rapid depletion of cellular ATP, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[2] The liver is a primary target organ for this compound-induced toxicity.[3]
Q2: What are the typical signs of this compound toxicity in mice?
A2: Animals exposed to toxic doses of this compound may exhibit signs of systemic toxicity, including lethargy, tremors, and stilted gait.[4] Due to its potent hepatotoxicity, you may also observe signs related to liver damage, although these are often subclinical in the early stages.[3]
Q3: Are there any known antidotes for this compound toxicity?
A3: Currently, there are no specific antidotes for this compound toxicity.[5] Management strategies focus on supportive care to mitigate the effects of mitochondrial dysfunction and liver injury.
Q4: Can diet influence the outcomes of this compound-induced hepatotoxicity?
A4: While not studied specifically for this compound, nutritional status can influence the outcomes of drug-induced liver injury.[6][7] For instance, providing a readily available energy source may support hepatocyte function. However, it is crucial to maintain a consistent and well-defined diet for all animals in a study to avoid introducing confounding variables.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality rates in the experimental group.
Possible Cause: The administered dose of this compound may be too high for the specific animal strain, age, or sex.
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration volume.
-
Review LD50 Data: Compare your current dosage with the known LD50 values for this compound in mice (see Table 1).
-
Conduct a Dose-Ranging Study: If you are using a new animal model or if existing data is limited, perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD).
-
Consider Animal Strain: Different mouse strains can have varying sensitivities to toxins.[5][8] If possible, consult literature for studies using the same strain.
Issue 2: Significant variability in toxicity markers (e.g., ALT, AST) within the same treatment group.
Possible Cause: Inconsistent drug administration, underlying health differences in animals, or variability in sample collection and processing.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure that the route and technique of administration (e.g., intraperitoneal, oral) are consistent for all animals.
-
Health Screening: Acclimatize animals properly before the study and exclude any animals showing signs of illness.
-
Controlled Feeding: Ensure all animals have consistent access to food and water, as nutritional status can affect liver metabolism.
-
Consistent Sample Collection: Standardize the timing and method of blood and tissue collection. Process all samples uniformly to minimize variability in biomarker measurements.
Issue 3: Difficulty in distinguishing this compound-induced toxicity from other experimental variables.
Possible Cause: Confounding factors in the experimental design.
Troubleshooting Steps:
-
Include Appropriate Control Groups: Always include a vehicle control group that receives the same administration volume and route as the this compound group, but without the compound.
-
Baseline Measurements: Collect baseline data (e.g., body weight, blood chemistry) before administering this compound to have a reference point for each animal.
-
Histopathological Analysis: In addition to biochemical markers, perform histopathological examination of the liver and other potential target organs to visually confirm the nature and extent of tissue damage.
Quantitative Data Summary
Table 1: Acute Toxicity of Leucinostatins in Mice
| Leucinostatin Analogue | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Leucinostatin A | Intraperitoneal | 1.1 - 1.8 | [1][9] |
| Leucinostatin B | Intraperitoneal | 1.8 | [9] |
| Leucinostatins (unspecified) | Intraperitoneal | 1.8 | [3] |
| Leucinostatin A | Oral | 5.4 | [1][9] |
| Leucinostatin B | Oral | 6.3 | [9] |
| Leucinostatins (unspecified) | Oral | 5.4 - 6.3 | [3] |
Table 2: Expected Dose-Dependent Effects on Liver Enzymes
| Dose Range (relative to LD50) | Expected Change in Serum ALT/AST | Expected Histopathological Findings |
| Low (e.g., <10% of LD50) | No significant change to mild elevation | Minimal to no observable changes |
| Moderate (e.g., 25-50% of LD50) | Moderate, dose-dependent increase | Evidence of hepatocellular injury (e.g., swelling, vacuolation) |
| High (e.g., >75% of LD50) | Significant, robust increase | Widespread centrilobular necrosis, inflammatory cell infiltration |
Note: This table provides a generalized representation. Actual values will vary depending on the animal model and experimental conditions.
Experimental Protocols
Protocol 1: Monitoring of Hepatotoxicity
-
Animal Dosing: Administer this compound at the desired concentration and route. Include a vehicle control group.
-
Blood Collection: At predetermined time points (e.g., 6, 24, 48 hours post-dose), collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Serum Separation: Process the blood to separate the serum.
-
Biochemical Analysis: Use a commercial assay kit to measure the serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
-
Data Analysis: Compare the ALT and AST levels of the this compound-treated groups with the control group. A significant increase in these enzymes indicates hepatocellular injury.[10]
Protocol 2: Histopathological Examination of Liver Tissue
-
Tissue Collection: At the end of the experiment, euthanize the animals and immediately perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Fixation: Excise the liver and fix it in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).[5][8]
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for signs of liver injury such as hepatocellular necrosis (especially in the centrilobular region), inflammatory cell infiltration, and fatty changes.[8][10]
Protocol 3: Supportive Care for Animals with Suspected Toxicity
This is a general protocol and should be adapted in consultation with a veterinarian and the institutional animal care and use committee (IACUC).
-
Fluid Therapy: For animals showing signs of dehydration or distress, administer subcutaneous sterile isotonic fluids (e.g., 0.9% NaCl or Lactated Ringer's solution) at a volume of 1-2 mL per 100 g of body weight, once or twice daily.
-
Nutritional Support: Provide highly palatable and easily digestible food. If animals are not eating, a nutritional supplement gel can be offered.
-
Thermoregulation: Maintain the animal's body temperature. Use a heating pad set on low or a heat lamp to provide supplemental warmth if the animal is hypothermic.
-
Monitoring: Closely monitor the animal for clinical signs, body weight, and hydration status.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histopathological changes of acetaminophen-induced liver injury and subsequent liver regeneration in BALB/C and ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of nutrition in the survival after hepatotoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Nutrition on Drug-Induced Liver Injury: Insights from a High-Fat Diet Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. researchgate.net [researchgate.net]
- 10. Understanding and using Animal Models of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex Mass Spectrometry Data of Leucinostatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucinostatins. Our goal is to help you navigate the complexities of interpreting mass spectrometry data for this unique class of peptaibiotics.
Frequently Asked Questions (FAQs)
Q1: What are Leucinostatins and why is their mass spectrometry data complex?
A1: Leucinostatins are a family of non-ribosomal peptides (peptaibiotics) produced by fungi, notably Purpureocillium lilacinum.[1][2] Their mass spectrometry data is complex due to several factors:
-
Structural Diversity: Leucinostatins exist as a mixture of numerous closely related variants and isoforms (e.g., Leucinostatin A, B, D, F, H, K).[1][3][4] These variants often differ by small mass changes, such as methylation or oxidation, making them difficult to resolve.[1]
-
Uncommon Amino Acids: They contain non-standard amino acid residues like α-aminoisobutyric acid (Aib) and (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMaD).[1][5] These residues can lead to atypical fragmentation patterns compared to standard peptides.
-
Complex Fragmentation: Tandem mass spectrometry (MS/MS) of Leucinostatins produces a complex array of fragment ions. While N-terminal fragments (b-type ions) are often dominant and allow for sequencing, the C-terminal fragmentation is more varied, yielding v, x, y, and z-type ions that can complicate spectral interpretation.[5][6]
Q2: I have multiple peaks in my LC-MS data that could be Leucinostatins. How can I identify them?
A2: Identifying specific Leucinostatin variants in a complex mixture requires a systematic approach:
-
Accurate Mass Measurement: Utilize a high-resolution mass spectrometer to obtain accurate masses of the precursor ions. Compare these masses to a database of known Leucinostatin variants (see Table 1).
-
Tandem MS (MS/MS): Isolate each precursor ion of interest and perform collision-induced dissociation (CID) or other fragmentation techniques.
-
Fragment Ion Analysis: Analyze the resulting MS/MS spectra for characteristic fragmentation patterns. Look for the dominant series of b-ions to deduce the amino acid sequence from the N-terminus. The presence of an m/z difference of 85 Da between fragment ions can confirm the presence of the marker amino acid Aib.[3]
-
Database Searching: Use proteomics software to search your MS/MS data against a custom database containing the sequences of known Leucinostatins.
Q3: What are the characteristic fragment ions I should look for in the MS/MS spectra of Leucinostatins?
A3: The fragmentation of Leucinostatins is distinct. Key features to look for include:
-
Dominant b-ions: These N-terminal fragment ions are typically the most intense and form a clear series, which is crucial for sequencing.[5][6]
-
C-terminal ions (v, x, y, z): While less uniform, the presence of these ion types, particularly prominent v-type ions resulting from cleavages at leucyl and hydroxyleucyl residues, can help confirm the structure.[5][6]
-
Neutral Losses: Be aware of potential neutral losses from labile groups on the uncommon amino acid residues, which can further complicate the spectra.
Troubleshooting Guide
Issue 1: Poor signal intensity or no Leucinostatin peaks detected.
| Possible Cause | Troubleshooting Step |
| Sample Loss during Preparation | Leucinostatins, being hydrophobic peptides, can adsorb to surfaces. Use low-adsorption vials and pipette tips. Consider "priming" surfaces with a sacrificial protein like bovine serum albumin (BSA) if sample loss is significant.[7][8] |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. Hydrophobic peptides may require adjustments to solvent composition or source voltages for efficient ionization.[7] |
| Insufficient Sample Concentration | Leucinostatins may be present at low concentrations in crude extracts. Consider sample enrichment steps such as solid-phase extraction (SPE) with a C18 stationary phase. |
| Instrument Sensitivity | Ensure the mass spectrometer is properly calibrated and has sufficient sensitivity. Run a standard peptide sample to verify instrument performance.[9] |
Issue 2: My MS/MS spectra are noisy and difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Co-eluting Isobars | Multiple Leucinostatin variants or other compounds with the same nominal mass may be co-eluting. Improve chromatographic separation by extending the gradient or using a column with higher resolution.[9] |
| In-source Fragmentation | The precursor ion may be fragmenting in the ion source before reaching the mass analyzer. Reduce the cone voltage or other source-related energy settings. |
| Mixed MS/MS Spectra | The isolation window for precursor ions may be too wide, allowing multiple peptides to be fragmented simultaneously. Decrease the isolation window to improve spectral purity.[9] |
| Contaminants | Contaminants like polymers (e.g., PEG) or salts from sample preparation can suppress the signal of interest and add noise. Ensure thorough sample cleanup.[7] |
Issue 3: I am identifying peptides, but they don't match known Leucinostatins.
| Possible Cause | Troubleshooting Step |
| Unexpected Modifications | Your sample may contain novel or modified Leucinostatin variants not present in your database. Perform an open or error-tolerant search to identify potential mass shifts corresponding to modifications.[9][10] |
| Incorrect Precursor Mass Assignment | The software may have assigned the wrong monoisotopic peak for the precursor ion. Manually inspect the isotopic distribution to ensure the correct peak was selected. |
| Database Issues | Your sequence database may be incomplete or contain errors. Verify the sequences and masses of the Leucinostatins in your database. |
| False Positives | Modified peptides can sometimes be misassigned to incorrect sequences.[10] Scrutinize high-scoring but unexpected peptide-spectral matches (PSMs) and consider if a modification could explain the observed fragments better. |
Quantitative Data Summary
The relative abundance of Leucinostatin variants can vary significantly depending on the fungal strain and culture conditions. Below is a representative table of Leucinostatin variants that might be identified from a crude extract of P. lilacinum.
Table 1: Common Leucinostatin Variants and their Monoisotopic Masses.
| Leucinostatin Variant | Monoisotopic Mass (Da) |
| Leucinostatin A | 1217.8363[4][6] |
| Leucinostatin B | 1203.8207 |
| Leucinostatin A2 | 1233.8312 |
| Leucinostatin B2 | 1219.8156 |
| Leucinostatin D | 1118.7300 |
| Leucinostatin F | 1104.7144 |
| Leucinostatin H | 1134.7249 |
| Leucinostatin L | 1190.7899 |
| Leucinostatin S | 1204.8050 |
| Leucinostatin T | 1090.6988 |
Note: This table is for illustrative purposes. The exact masses may vary slightly based on chemical modifications.
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Leucinostatins
-
Extraction:
-
Culture P. lilacinum in a suitable liquid medium.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the broth with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to obtain a crude extract.
-
-
Sample Cleanup (Optional but Recommended):
-
Redissolve the crude extract in a minimal volume of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove polar contaminants and salts.
-
Elute the Leucinostatins with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 400-1500.
-
Data Acquisition: Data-Dependent Acquisition (DDA).
-
TopN: Select the top 5-10 most intense precursor ions for fragmentation.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to increase coverage.
-
Visualizations
Caption: Experimental workflow for Leucinostatin analysis.
Caption: Troubleshooting decision tree for Leucinostatin MS data.
Caption: Proposed mechanism of Leucinostatin action.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Errors in Peptide and Protein Identification and Quantification by Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Leucinostatin D analogs in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the resolution of Leucinostatin D and its analogs using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound analog peaks tailing?
Peak tailing, where a peak is asymmetrically skewed towards the end, can compromise resolution and accuracy.[1][2][3] This is a common issue in peptide chromatography and can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the peptide analogs, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[2]
-
Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the peak shape.[2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an ionizable group on the analog, it can exist in multiple ionic forms, leading to tailing.[2]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase (e.g., 0.1% TFA). This suppresses the ionization of silanol groups and protonates the peptide, minimizing secondary interactions.
-
Reduce Sample Load: Dilute your sample and inject a smaller volume to see if peak shape improves.[2]
-
Check the Column: If the problem appeared suddenly, try flushing the column in the reverse direction to clear a blocked frit. If tailing persists and affects all peaks, the column may be damaged and require replacement.[3]
-
Optimize pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[2][4]
Q2: How can I resolve two co-eluting or poorly resolved this compound analog peaks?
Poor resolution is when two adjacent peaks are not fully separated, often defined as a resolution (Rs) value below 1.5.[5] Improving resolution involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[6][7][8]
Troubleshooting Steps:
-
Adjust Mobile Phase Strength (Affects k'): In reversed-phase HPLC, increasing the aqueous component (e.g., water with 0.1% TFA) of the mobile phase will increase the retention time and can often improve the separation between peaks.[5][8]
-
Optimize the Gradient (Affects k' and α): A shallower gradient (e.g., increasing the organic solvent by 0.5% per minute instead of 2%) provides more time for the analytes to interact with the stationary phase, which can significantly enhance resolution for closely eluting compounds.[5][9]
-
Change the Organic Modifier (Affects α): If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the elution order and improve selectivity between analogs.[6]
-
Adjust Temperature (Affects N, k', and α): Increasing the column temperature (e.g., from 30°C to 50°C) can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency).[5][10][11] It can also change selectivity. However, be mindful of the thermal stability of your analogs.[5][11]
-
Use a High-Efficiency Column (Affects N): Switch to a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates, resulting in sharper peaks and better resolution.[6][7]
Q3: My peaks are very broad. What is the cause and how can I fix it?
Broad peaks reduce sensitivity and can hide smaller impurities. This issue, known as band broadening, can originate from various parts of the HPLC system.
Troubleshooting Steps:
-
Minimize Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length, especially between the column and the detector, to reduce dead volume.[2]
-
Check for Sample Solvent Incompatibility: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peaks to broaden, especially for early-eluting compounds. Whenever possible, dissolve the sample in the starting mobile phase.[1]
-
Optimize Flow Rate: A very high flow rate can decrease efficiency and broaden peaks. Try reducing the flow rate to see if the peak shape improves.[11]
-
Increase Column Temperature: Higher temperatures can improve mass transfer and lead to sharper peaks, particularly for large molecules like peptides.[10]
-
Consider Pore Size: Leucinostatins are mid-sized peptides. If you are using a column with very small pores (e.g., <100 Å), the molecules may have restricted access to the stationary phase, leading to peak broadening. A column with a larger pore size (e.g., 120 Å or 300 Å) is often more suitable for peptide separations.[10][12][13]
Data Presentation: Impact of Method Parameters on Resolution
The following tables illustrate how changing key HPLC parameters can affect the retention time (t_R) and resolution (R_s) of two hypothetical this compound analogs.
Table 1: Effect of Acetonitrile (ACN) Gradient Slope on Resolution
| Gradient (5-65% ACN over X min) | Analog 1 t_R (min) | Analog 2 t_R (min) | Resolution (R_s) | Peak Width (W) at base (min) |
| 10 min (6%/min) | 8.2 | 8.5 | 1.10 | 0.28 |
| 20 min (3%/min) | 12.5 | 13.1 | 1.65 | 0.37 |
| 30 min (2%/min) | 16.1 | 17.0 | 2.15 | 0.42 |
Table 2: Effect of Column Temperature on Resolution
| Temperature (°C) | Analog 1 t_R (min) | Analog 2 t_R (min) | Resolution (R_s) | Peak Width (W) at base (min) |
| 30°C | 12.9 | 13.5 | 1.55 | 0.40 |
| 40°C | 12.5 | 13.1 | 1.65 | 0.37 |
| 50°C | 12.1 | 12.6 | 1.40 | 0.36 |
Table 3: Effect of Mobile Phase Modifier on Resolution
| Modifier (0.1%) | Analog 1 t_R (min) | Analog 2 t_R (min) | Resolution (R_s) | Peak Shape |
| Formic Acid (FA) | 11.8 | 12.4 | 1.50 | Moderate Tailing |
| Trifluoroacetic Acid (TFA) | 12.5 | 13.1 | 1.65 | Sharp, Symmetrical |
Experimental Protocols
Protocol: HPLC Method Development for this compound Analogs
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating this compound analogs.
1. System and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
Filter and degas both mobile phases thoroughly to prevent air bubbles and pump issues.
2. Column Selection and Conditioning
-
Column: Start with a C18 column with a pore size suitable for peptides (e.g., 120 Å or greater). A common dimension is 4.6 x 150 mm with 3.5 µm particles.[10]
-
Conditioning: Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
3. Sample Preparation
-
Dissolve the this compound analog sample in a solvent that is compatible with the initial mobile phase, such as a mixture of Water/ACN (95:5).[1]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could block the column frit.
4. Initial Gradient Screening
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.[10]
-
Gradient: Run a fast "scouting" gradient from 5% to 95% B over 15 minutes. This will help determine the approximate organic solvent concentration required to elute the analogs.
5. Method Optimization
-
Gradient Adjustment: Based on the scouting run, design a shallower gradient around the elution range of your analogs. For example, if the analogs eluted between 40% and 50% B in the scouting run, try a new gradient from 30% to 60% B over 30 minutes.[9]
-
Temperature Optimization: Perform runs at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on selectivity and peak shape.[10][11]
-
Modifier Evaluation: If peak shape is poor, compare the results using 0.1% TFA with 0.1% Formic Acid. TFA is a strong ion-pairing agent that often yields sharper peaks for peptides.[13]
Visualizations
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. mastelf.com [mastelf.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. biotage.com [biotage.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. mac-mod.com [mac-mod.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Best Practices for Handling Leucinostatin D in the Lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling Leucinostatin D in a laboratory setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a member of the leucinostatin family of peptide antibiotics produced by fungi such as Paecilomyces lilacinus. In a research context, this compound and its analogs are primarily investigated for their potent antimicrobial, antitumor, and antiparasitic activities.[1][2] Their mechanism of action involves the disruption of mitochondrial function, making them valuable tools for studying cellular metabolism and signaling pathways.
Q2: What are the key safety precautions I should take when handling this compound?
Recommended Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Body Protection: Impervious clothing, such as a lab coat.[3]
-
Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[3]
Handling Procedures:
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas with appropriate exhaust ventilation.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Q3: How should I properly store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Recommendation |
| Powder Form | Store at -20°C in a tightly sealed container, protected from direct sunlight and sources of ignition.[3] |
| In Solvent | Store at -80°C in a tightly sealed container.[3] |
Q4: What are the recommended solvents for dissolving this compound?
Leucinostatin A, a closely related compound, is soluble in ethanol, methanol, DMF, and DMSO, but has limited solubility in water.[2] It is likely that this compound shares similar solubility characteristics.
Troubleshooting Guide
Problem 1: I am observing inconsistent or no biological effect of this compound in my experiments.
-
Possible Cause 1: Improper Storage and Handling. Leucinostatins can be sensitive to degradation if not stored correctly. Ensure that the compound has been stored at the recommended temperatures and protected from light.
-
Troubleshooting 1:
-
Verify that the compound was stored at -20°C (powder) or -80°C (in solvent).[3]
-
Prepare fresh stock solutions for each experiment.
-
Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Solvent or Poor Solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.
-
Troubleshooting 2:
-
Use a recommended solvent such as DMSO, DMF, ethanol, or methanol.[2]
-
Ensure the compound is completely dissolved before adding it to your experimental system. Gentle warming or vortexing may aid dissolution.
-
Visually inspect the solution for any precipitate.
-
-
Possible Cause 3: Inappropriate Concentration Range. The effective concentration of Leucinostatins can vary significantly depending on the cell type and the specific assay.
-
Troubleshooting 3:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Consult literature for effective concentrations of other Leucinostatins in similar assays as a starting point. For example, some studies have used concentrations in the nanomolar to low micromolar range.[1]
-
Problem 2: I am observing high background noise or off-target effects in my cellular assays.
-
Possible Cause 1: Solvent Toxicity. High concentrations of solvents like DMSO can be toxic to cells.
-
Troubleshooting 1:
-
Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to account for any solvent-induced effects.
-
-
Possible Cause 2: Non-specific Binding. Peptides can sometimes bind non-specifically to plasticware or other components of the assay system.
-
Troubleshooting 2:
-
Consider using low-binding microplates and pipette tips.
-
Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) might help in some cases, but this should be validated for your specific assay.
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol provides a general workflow for measuring the effect of this compound on mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Cell Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection Preparation: Prepare the mitochondrial stress test compounds and this compound in the assay medium at the desired final concentrations for injection.
-
Assay Execution: Place the cell plate and the hydrated sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR). This compound can be injected to observe its immediate effect on respiration, followed by the sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.
-
Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway and Experimental Workflow Diagrams
The primary mechanism of action of Leucinostatins involves the inhibition of mitochondrial ATP synthase. This leads to a decrease in cellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.
Caption: this compound inhibits mitochondrial ATP synthase, leading to AMPK activation and subsequent mTORC1 inhibition.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
Addressing batch-to-batch variability of commercial Leucinostatin D
Technical Support Center: Leucinostatin D
This guide provides troubleshooting advice and technical information to address potential batch-to-batch variability of commercial this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results, such as cell viability or pathway inhibition, are inconsistent between different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in natural products like this compound can arise from several factors. Leucinostatin is a complex of related peptaibiotics (including Leucinostatins A, B, D, etc.), and the exact ratio of these components can differ between production lots. This can affect the overall biological activity. Other potential causes include variations in purity and the presence of related impurities. We recommend performing a side-by-side comparison of the new and old batches.
Q2: The IC50 value of the new batch of this compound is significantly different from the previous one. How should I address this?
A2: A shift in the IC50 value is a common indicator of a difference in potency between batches. This is often due to a different composition of the active Leucinostatin analogs in the new batch. To address this, we recommend:
-
Perform a dose-response curve for both the old and new batches in parallel using a well-characterized cell line to determine the relative potency.
-
Adjust the working concentration of the new batch based on its determined potency to align with your established experimental window.
-
Refer to the batch-specific Certificate of Analysis (CofA) to check for any reported differences in purity or composition.
Q3: I am observing unexpected or higher-than-usual cytotoxicity in my experiments with a new batch. What should I do?
A3: this compound's primary mechanism of action involves the inhibition of mitochondrial ATP synthase, which can lead to broad cytotoxicity.[1] An increase in cytotoxicity could be due to higher purity or a different profile of the Leucinostatin congeners in the new batch. It is advisable to:
-
Review the CofA for the new batch and compare the purity and any analytical data with the previous batch.
-
Perform a toxicity assay on a control cell line to establish the cytotoxic profile of the new batch.
-
Consider titrating the concentration of this compound down to find the optimal concentration for your specific experiment that achieves the desired biological effect without excessive cytotoxicity.
Q4: What is the best way to prepare and store this compound to ensure consistency and stability?
A4: To minimize variability arising from handling and storage, follow these guidelines:
-
Reconstitution: this compound is soluble in solvents like DMSO, DMF, and ethanol.[2] For cell-based assays, we recommend preparing a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the lyophilized powder at -20°C, desiccated.[2] Once reconstituted, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Long-term storage in solution is generally not recommended.[3]
-
Handling: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.[3]
Data Presentation: Example Certificate of Analysis
The following table represents a hypothetical comparison of two batches of this compound to illustrate potential variability.
| Parameter | Batch A | Batch B | Potential Impact |
| Appearance | White to off-white powder | White to off-white powder | - |
| Purity (HPLC) | 92.5% | 97.1% | Higher purity may lead to increased potency and cytotoxicity. |
| Identity (Mass Spec) | Consistent with structure | Consistent with structure | Confirms the presence of this compound. |
| Leucinostatin A:D ratio | 3:1 | 1:2 | Different ratios of active analogs can alter the biological activity profile. |
| Bioactivity (IC50 in MDA-MB-453 cells) | 150 nM | 115 nM | Reflects the difference in potency between the batches. |
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assay using MTT
This protocol allows for the functional comparison of two different batches of this compound.
Materials:
-
96-well cell culture plates
-
Your cell line of interest (e.g., MDA-MB-453)
-
Complete cell culture medium
-
This compound (Batch A and Batch B), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound from both batches in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 for each batch.
Protocol 2: Quality Control using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for an analytical comparison of the purity and composition of two batches.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound (Batch A and Batch B), dissolved in methanol
Methodology:
-
Prepare a 1 mg/mL solution of each this compound batch in methanol.
-
Set the column temperature to 40°C.
-
Set the UV detector to 214 nm.
-
Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 30% to 100% Mobile Phase B over 30 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
Compare the chromatograms of the two batches, noting the retention times and the area of the main peak (purity) and the profile of minor peaks (impurities and related analogs).
Mandatory Visualizations
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
Validation & Comparative
A Comparative Analysis of Leucinostatin D and Leucinostatin A: Bioactivity and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Leucinostatin D and Leucinostatin A, two potent peptide antibiotics produced by fungi of the Paecilomyces and Ophiocordyceps genera. This document summarizes key quantitative data, outlines experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Overview of Leucinostatins
Leucinostatins are a family of non-ribosomal peptide antibiotics known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor effects.[1][2] Their primary mechanism of action involves the disruption of biological membranes and the inhibition of mitochondrial ATP synthase, leading to cellular energy depletion and cell death.[3] Leucinostatin A is one of the most studied members of this family, while data on this compound is less abundant. This guide aims to bridge this gap by presenting a direct comparison of their activities based on available scientific literature.
Comparative Biological Activity: A Quantitative Analysis
The following table summarizes the available quantitative data comparing the cytotoxic, antimicrobial, and antifungal activities of this compound and Leucinostatin A.
| Biological Activity | Assay Type | Organism/Cell Line | This compound (GI50/IC50/MIC in µM) | Leucinostatin A (GI50/IC50/MIC in µM) | Reference |
| Cytotoxicity | Growth Inhibition (GI50) | MDA-MB-468 (Triple-Negative Breast Cancer) | 0.057 | 0.055 | [1][4][5][6] |
| Growth Inhibition (GI50) | Hs578T (Triple-Negative Breast Cancer) | 0.054 | 0.053 | [1][4][5][6] | |
| Growth Inhibition (GI50) | BT-549 (Triple-Negative Breast Cancer) | 0.059 | 0.056 | [1][4][5][6] | |
| Growth Inhibition (GI50) | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.055 | 0.054 | [1][4][5][6] | |
| Cytotoxicity (IC50) | L6 (Rat Myoblast) | Not Reported | 0.259 | [2] | |
| Antiprotozoal Activity | Inhibition Concentration (IC50) | Trypanosoma brucei rhodesiense | Not Reported | 0.00025 | [2] |
| Antifungal Activity | Minimal Inhibitory Concentration (MIC) | Various Fungi | Not Reported | 10 - 25 | [2] |
| Antimicrobial Activity | Minimal Inhibitory Concentration (MIC) | Gram-positive bacteria | Not Reported | 2.5 - 100 | [2] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth and is a common metric in cancer research. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Mechanism of Action: A Shared Pathway
Both this compound and A are believed to exert their cytotoxic effects through a common mechanism of action that targets cellular membranes and mitochondrial function. The proposed signaling pathway is illustrated below.
Caption: Leucinostatin interaction with cellular and mitochondrial membranes.
This pathway highlights the dual-action of leucinostatins, which involves direct damage to the cell membrane and impairment of mitochondrial energy production through the inhibition of ATP synthase.
Experimental Protocols
The following sections detail the general methodologies used to obtain the quantitative data presented in this guide.
Cytotoxicity Assay (GI50 Determination)
A common method to determine the GI50 is the Sulforhodamine B (SRB) assay.
Caption: A typical workflow for determining the GI50 of a compound.
Protocol Details:
-
Cell Plating: Cancer cell lines are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or Leucinostatin A.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed to the plate using a cold trichloroacetic acid (TCA) solution.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then read on a plate reader at 510 nm.
-
Data Analysis: The GI50 is calculated by plotting the absorbance values against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.
Protocol Details:
-
Preparation of Dilutions: A two-fold serial dilution of the Leucinostatin compound is prepared in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Based on the currently available data, this compound and Leucinostatin A exhibit remarkably similar and potent cytotoxic activity against a panel of triple-negative breast cancer cell lines, with GI50 values in the nanomolar range.[1][4][5][6] This suggests that the structural differences between the two compounds do not significantly impact their efficacy in this context. While extensive quantitative data for the antimicrobial and antifungal activities of this compound is lacking in direct comparison to Leucinostatin A, the latter has demonstrated a broad spectrum of activity.[2] The shared mechanism of action, targeting cellular membranes and mitochondrial ATP synthase, provides a strong rationale for the potent bioactivities observed for this class of peptides. Further research is warranted to fully elucidate and compare the antimicrobial and antifungal profiles of this compound.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Guide to ATP Synthase Inhibitors: Leucinostatin D vs. Oligomycin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between ATP synthase inhibitors is critical for experimental design and therapeutic development. This guide provides a detailed, data-driven comparison of Leucinostatin D and the well-characterized inhibitor, oligomycin.
Both this compound and oligomycin are potent inhibitors of F1Fo-ATP synthase, a crucial enzyme in cellular energy metabolism. They share a common target in the F_o_ subunit of the enzyme, effectively blocking the proton channel and halting ATP synthesis.[1][2] However, key differences in their mechanism, potency, and secondary effects have significant implications for their use in research and as potential therapeutic agents.
Mechanism of Action: A Shared Target with Subtle Distinctions
ATP synthase harnesses the energy from the proton motive force across the inner mitochondrial membrane to produce ATP. Both this compound and oligomycin disrupt this process by binding to the F_o_ subunit, a transmembrane domain that forms the proton channel.[1][3]
Oligomycin is a macrolide antibiotic that specifically binds to the c-ring of the F_o_ subunit.[4] This binding physically obstructs the translocation of protons, leading to a complete cessation of ATP synthesis.[5]
Leucinostatins , a family of nonapeptide antibiotics, also target the F_o_ domain.[2][3] While the precise binding site of this compound is not as extensively characterized as that of oligomycin, evidence suggests it also interacts with the proton-conducting channel, leading to inhibition of ATP synthesis.[6]
A key distinction lies in the dual inhibitory effect of leucinostatins. At lower concentrations (typically below 240 nM for Leucinostatin A), they act as specific ATP synthase inhibitors. However, at higher concentrations (above 300 nM for Leucinostatin A), they can function as protonophores, dissipating the proton gradient across the mitochondrial membrane and uncoupling respiration from ATP synthesis.[6][7] This contrasts with oligomycin, which is primarily known for its specific inhibition of the ATP synthase proton channel.
Quantitative Comparison of Inhibitory Potency
Direct comparative data for this compound is limited. However, studies on the closely related Leucinostatin A provide valuable insights into the relative potency of this class of inhibitors compared to oligomycin.
| Inhibitor | Target | Assay Type | Test System | IC50 / Ki | Citation |
| Leucinostatin A | ATP Synthase | ATP Synthesis Inhibition | Bovine Heart Mitochondria | Ki: ~80 nM | [1] |
| ATP Synthase | ATP Synthesis Inhibition | Yeast Mitochondria | Ki: ~30 nM | [1] | |
| ATP Synthase | ATP Synthesis Inhibition | E. coli | Ki: ~1.1 µM | [1] | |
| Cell Viability | Cytotoxicity | L6 Rat Myoblasts | IC50: 259 nM | [1] | |
| Oligomycin A | ATP Synthase | ATP Synthesis Inhibition | Bovine Heart Mitochondria | Ki: ~20 nM | [1] |
| Cell Viability | Mammosphere Formation | MCF7 Cells | IC50: ~100 nM | [8] | |
| Cell Viability | Mammosphere Formation | MDA-MB-231 Cells | IC50: ~5-10 µM | [8] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
The available data suggests that oligomycin A is a more potent inhibitor of bovine ATP synthase (Ki: ~20 nM) compared to Leucinostatin A (Ki: ~80 nM).[1] It is important to note that the potency of these inhibitors can vary significantly depending on the organism and the specific experimental conditions.
Signaling Pathways and Experimental Workflows
The inhibition of ATP synthase by this compound and oligomycin triggers a cascade of cellular events. The primary consequence is a rapid decrease in cellular ATP levels, leading to energy stress. This activates signaling pathways sensitive to the cellular energy state, such as the AMP-activated protein kinase (AMPK) pathway.
A typical experimental workflow to compare the effects of this compound and oligomycin involves a series of assays to measure mitochondrial function and cellular viability.
Experimental Protocols
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing insights into mitochondrial function.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Inhibitor Preparation: Prepare stock solutions of this compound and oligomycin in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in Seahorse XF assay medium.
-
Assay Setup:
-
One hour prior to the assay, replace the cell culture medium with the assay medium and incubate at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with the inhibitors (this compound or oligomycin), an uncoupler (e.g., FCCP), and a complex I/III inhibitor cocktail (e.g., rotenone/antimycin A).
-
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This involves sequential injections of the compounds and measurement of OCR at each stage.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Cellular ATP Level Assay (Luciferase-Based)
This assay quantifies cellular ATP levels, providing a direct measure of the impact of the inhibitors on energy production.
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with a range of concentrations of this compound or oligomycin for the desired duration.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysates. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Generate a standard curve using known ATP concentrations to quantify the ATP levels in the experimental samples.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays assess the overall health and viability of cells following treatment with the inhibitors.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or oligomycin.
-
Assay Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate. Viable cells with active metabolism convert MTT into a purple formazan product.
-
CellTiter-Glo® Assay: This is a luciferase-based assay that also measures ATP levels as an indicator of cell viability.
-
-
Signal Measurement:
-
MTT Assay: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Measure the luminescent signal.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each inhibitor.
Conclusion
Both this compound and oligomycin are valuable tools for studying mitochondrial function and hold potential as therapeutic agents. While they share a common target, their distinct potencies and the dual-action mechanism of leucinostatins are critical considerations for experimental design and interpretation. Oligomycin appears to be a more potent and specific inhibitor of the ATP synthase proton channel. This compound, and its analogues, offer a unique profile with concentration-dependent effects that can range from specific inhibition to broader uncoupling of mitochondrial respiration. The choice between these inhibitors will ultimately depend on the specific research question and the desired experimental outcome. Further direct comparative studies on this compound are warranted to fully elucidate its pharmacological profile.
References
- 1. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligomycin frames a common drug-binding site in the ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis for leucinostatin A toxicity in mammals [digitalcollection.zhaw.ch]
- 7. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Leucinostatin D and Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Leucinostatin D against other prominent peptide antibiotics, including Valinomycin, Gramicidin S, and Polymyxin B. The information presented herein is supported by experimental data from various studies, offering insights into their relative potencies and mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of these peptide antibiotics is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the reported IC50 values for this compound and other peptide antibiotics against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Peptide Antibiotic | Cell Line | IC50 (µM) | Reference |
| This compound | Murine Leukemia (L1210) | ~0.43 (0.5 µg/ml) | [1] |
| Human Pancreatic Cancer (MIA-PaCa2) | 61.7 | [2] | |
| Valinomycin | CHO | ~11.1 (12.40 ± 1.1 µg/mL) | |
| Gramicidin S | Human Embryonic Kidney (HEK293) | > 200 | [3] |
| Human Colon Cancer (HCT-116) | 10 - 50 | [4] | |
| Human Breast Cancer (MCF-7) | 10 - 50 | [4] | |
| Human Breast Cancer (HTB-26) | 10 - 50 | [4] | |
| Human Pancreatic Cancer (PC-3) | 10 - 50 | [4] | |
| Human Hepatocellular Carcinoma (HepG2) | 10 - 50 | [4] | |
| Polymyxin B | Human Hepatocellular Carcinoma (HepG2) | > 300 | [5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The following is a detailed methodology for the widely used MTT assay, adapted for testing the cytotoxicity of peptide antibiotics.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Peptide antibiotic stock solution (in an appropriate solvent)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[7]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide antibiotic in a complete culture medium. Remove the old medium from the wells and add the various concentrations of the peptide antibiotic. Include a vehicle control (medium with the solvent used for the peptide stock) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[7]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control. Plot the cell viability against the peptide concentration and determine the IC50 value from the dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in cytotoxicity testing and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining peptide antibiotic cytotoxicity using the MTT assay.
Caption: Simplified mTOR signaling pathway and the inhibitory action of Leucinostatin.
Mechanism of Action
Leucinostatins are known to exhibit their cytotoxic effects through multiple mechanisms. A primary mode of action is the disruption of the cell membrane's integrity, leading to increased permeability and eventual cell lysis. Furthermore, this compound has been reported to inhibit protein synthesis.
Recent studies suggest that Leucinostatins can also modulate cellular signaling pathways. One such pathway is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[8][9][10][11][12] By inhibiting the mTORC1 complex, this compound can disrupt downstream processes such as protein synthesis and cell growth, contributing to its cytotoxic effects.[8][9][10][11][12]
In contrast, other peptide antibiotics like Valinomycin and Gramicidin S primarily act as ionophores, disrupting the ion gradients across the cell membrane, which is crucial for cell survival. Polymyxin B is known for its ability to permeabilize the outer membrane of Gram-negative bacteria, a mechanism that is also relevant to its cytotoxic effects on eukaryotic cells at higher concentrations.[5]
This guide provides a comparative overview to aid researchers in the evaluation and selection of peptide antibiotics for their specific research needs. Further investigation into the nuanced mechanisms and a broader range of cell lines is warranted for a more complete understanding of their therapeutic potential.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR pathway | Abcam [abcam.com]
Validating the Anticancer Activity of Leucinostatin D In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Leucinostatins, with a focus on the available data for Leucinostatin A as a representative of this peptide family, including Leucinostatin D. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. Due to the limited availability of specific in vivo studies on this compound, this guide leverages findings from studies on Leucinostatin A to provide insights into the potential efficacy and mechanism of action.
Executive Summary
Leucinostatins are a family of peptide mycotoxins that have demonstrated notable anticancer properties. In vivo studies, particularly with Leucinostatin A, have highlighted a unique mechanism of action that involves the tumor microenvironment. Research shows that Leucinostatin A can significantly suppress prostate tumor growth when cancer cells are co-inoculated with stromal cells in animal models.[1][2] This effect is attributed to the inhibition of Insulin-like Growth Factor-I (IGF-I) expression in prostate stromal cells, which in turn hinders the growth of cancer cells.[1][2] This stroma-targeted approach presents a promising alternative to conventional therapies that solely target tumor cells. Further research indicates that Leucinostatins may also exert their anticancer effects by inhibiting the mTORC1 signaling pathway and mitochondrial respiration.
This guide will compare the in vivo performance of Leucinostatin A with other anticancer agents, provide detailed experimental protocols from relevant studies, and visualize the key signaling pathways and experimental workflows.
Comparative In Vivo Performance
The following table summarizes the in vivo efficacy of Leucinostatin A in a prostate cancer xenograft model and compares it with other therapeutic agents targeting similar pathways or utilizing alternative mechanisms.
| Therapeutic Agent | Cancer Model | Animal Model | Key Outcomes | Mechanism of Action |
| Leucinostatin A | DU-145 Human Prostate Cancer + Prostate Stromal Cells (PrSC) | Nude Mice | Significantly suppressed tumor growth; more effective than Atpenin B.[1][2] No significant effect on tumors from DU-145 cells alone.[1][2] | Inhibition of IGF-I expression in prostate stromal cells.[1][2] |
| Atpenin B | DU-145 Human Prostate Cancer + PrSC | Nude Mice | Less effective than Leucinostatin A in suppressing tumor growth.[1] | Inhibition of mitochondrial complex II. |
| Ganitumab (Anti-IGF-1R Antibody) | VCaP Human Prostate Cancer Xenografts | Nude Mice | Inhibited androgen-dependent xenograft growth, increasing tumor doubling time from 2.3 to 6.4 weeks. Blocked growth of castration-resistant xenografts for over 11.5 weeks.[3] | Blocks IGF-1 and IGF-2 binding to IGF-1R.[3] |
| Suramin | DU-145 Human Prostate Cancer Xenografts | Nude Mice | Inhibited tumor growth by 43% on day 29 and 55% on day 57 at a dose of 210-260 mg/kg. | Inhibitor of various growth factor receptors, including IGF-1R. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Study with Leucinostatin A
-
Cell Lines: DU-145 human prostate cancer cells and primary human prostate stromal cells (PrSC).
-
Animal Model: Male nude mice.
-
Procedure:
-
DU-145 cells were co-inoculated subcutaneously with PrSC into the flanks of nude mice. A control group was inoculated with DU-145 cells alone.
-
Once tumors were established, mice were treated with Leucinostatin A. (Note: The precise dosage and administration schedule for Leucinostatin A in the key in vivo study by Kawada et al. are not detailed in the available abstracts).
-
A comparative group was treated with Atpenin B.
-
Tumor volume was measured regularly to assess the rate of tumor growth.
-
At the end of the study, tumors were excised and may have been used for further analysis, such as RT-PCR to measure IGF-I expression.[1][2]
-
General Protocol for a Prostate Cancer Xenograft Model
This protocol provides a general workflow for establishing and evaluating the efficacy of a therapeutic agent in a prostate cancer xenograft model.
Caption: General workflow for an in vivo prostate cancer xenograft study.
Signaling Pathways
Leucinostatins are understood to modulate key signaling pathways involved in cancer cell growth and survival. The diagrams below illustrate the IGF-I and mTORC1 signaling pathways, which are reported to be inhibited by Leucinostatins.
IGF-I Signaling Pathway and Inhibition by Leucinostatin
The Insulin-like Growth Factor-I (IGF-I) signaling pathway plays a critical role in cell proliferation and survival. In the context of prostate cancer, IGF-I secreted by stromal cells can promote the growth of cancer cells in a paracrine manner. Leucinostatin A has been shown to disrupt this interaction by inhibiting IGF-I expression in the stromal cells.
Caption: Leucinostatin inhibits the IGF-I signaling pathway in the tumor microenvironment.
mTORC1 Signaling Pathway Inhibition
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. Some studies suggest that Leucinostatins can directly or indirectly inhibit mTORC1 signaling, contributing to their anticancer effects.
Caption: Leucinostatin as a potential inhibitor of the mTORC1 signaling pathway.
Conclusion
The available in vivo data, primarily from studies on Leucinostatin A, suggest that Leucinostatins hold promise as anticancer agents, particularly for cancers where the tumor microenvironment plays a significant role in promoting growth, such as in prostate cancer. Their unique mechanism of targeting stromal cell signaling to indirectly inhibit tumor proliferation offers a novel therapeutic strategy. However, to fully validate the anticancer activity of this compound and other analogs in vivo, further research is required to determine their specific efficacy, optimal dosing, and safety profiles. The comparative data and experimental frameworks provided in this guide aim to support and inform future preclinical and clinical investigations into this promising class of compounds.
References
- 1. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Leucinostatin D: Cross-Resistance Profiles with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leucinostatin D, a potent anticancer peptide, with a focus on potential cross-resistance mechanisms with other established anticancer drugs. Due to the limited availability of direct experimental studies on this compound cross-resistance, this guide presents a comprehensive overview of its mechanism of action, its in vitro efficacy, and a hypothesized cross-resistance profile based on its known molecular targets. Detailed experimental protocols for assessing cross-resistance are also provided to facilitate further research in this area.
This compound: Mechanism of Action
This compound belongs to a family of peptide antibiotics that exhibit significant antitumor activity. Its primary mechanisms of action include:
-
mTORC1 Signaling Inhibition: Leucinostatins have been shown to rapidly inhibit mTORC1 signaling in sensitive cancer cell lines. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
ATP Synthase Inhibition: Leucinostatins also act as potent inhibitors of mitochondrial ATP synthase. This leads to the disruption of cellular energy metabolism, which can selectively impede the growth of cancer cells that are highly dependent on mitochondrial respiration.[1]
In Vitro Efficacy of Leucinostatin Analogs
Table 1: Antiproliferative Activity (IC50) of Leucinostatin Analogs in TNBC Cell Lines
| Compound | MDA-MB-453 (µM) | SUM185PE (µM) |
| Leucinostatin B | 0.02 ± 0.00 | 0.02 ± 0.00 |
| Leucinostatin A | 0.02 ± 0.00 | 0.01 ± 0.00 |
| Leucinostatin B2 | 0.03 ± 0.00 | 0.03 ± 0.00 |
| Leucinostatin A2 | 0.02 ± 0.00 | 0.02 ± 0.00 |
| Leucinostatin F | 0.02 ± 0.00 | 0.02 ± 0.00 |
| This compound | Data not available | Data not available |
Data extracted from a study on Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp.[1]
Potential Cross-Resistance with Other Anticancer Drugs
Direct experimental data on the cross-resistance of this compound with other anticancer drugs is currently lacking. However, based on its known mechanisms of action, we can hypothesize potential cross-resistance scenarios.
Cross-Resistance with other mTOR Inhibitors
Cancer cells can develop resistance to mTOR inhibitors through various mechanisms, which could potentially confer cross-resistance to this compound. These mechanisms include:
-
Mutations in mTOR: Alterations in the drug-binding site of mTOR can reduce the efficacy of inhibitors.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the MAPK/ERK pathway, to circumvent the effects of mTOR inhibition.[2]
-
Feedback Activation of PI3K/AKT Signaling: Inhibition of mTORC1 can sometimes lead to a feedback activation of the upstream PI3K/AKT pathway, promoting cell survival.[3]
Therefore, tumors resistant to rapalogs (e.g., sirolimus, everolimus) or other mTOR kinase inhibitors might exhibit a degree of cross-resistance to this compound. Conversely, this compound's dual mechanism of targeting both mTORC1 and ATP synthase might allow it to overcome some forms of mTOR inhibitor resistance.
Cross-Resistance Related to ATP-Dependent Efflux Pumps
A common mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell.[4] The activity of these pumps is dependent on cellular ATP levels.
Given that this compound inhibits ATP synthase, it is plausible that it could:
-
Potentiate the efficacy of other drugs: By depleting cellular ATP, this compound could reduce the activity of ABC transporters, thereby increasing the intracellular concentration and efficacy of co-administered drugs that are substrates for these pumps (e.g., taxanes, anthracyclines).
-
Be less susceptible to MDR: Cancer cells with high levels of ABC transporter expression may not exhibit significant resistance to this compound itself, as its primary targets are intracellular. However, the overall cellular stress induced by ATP depletion could influence sensitivity.
Further experimental validation is required to confirm these hypotheses.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range would span several orders of magnitude around the expected IC50 value.
-
Drug Treatment: Remove the old medium from the cell plates and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.[5]
Protocol 2: In Vitro Assessment of Cross-Resistance
This protocol describes a method for generating a this compound-resistant cell line and subsequently evaluating its cross-resistance to other anticancer drugs.[6][7]
-
Generation of this compound-Resistant Cell Line:
-
Continuously expose the parental cancer cell line to gradually increasing concentrations of this compound over several months.
-
Start with a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
After the cells adapt and resume normal growth, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat this process until the cells can proliferate in a concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.
-
Characterize the resistant cell line by determining its new IC50 for this compound.
-
-
Cross-Resistance Assessment:
-
Determine the IC50 values of a panel of other anticancer drugs (e.g., an mTOR inhibitor like everolimus, a topoisomerase inhibitor like doxorubicin, and a taxane like paclitaxel) in both the parental and the this compound-resistant cell lines using the protocol described above.
-
Calculate the Resistance Index (RI) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RI significantly greater than 1 indicates cross-resistance.[8]
-
Visualizations
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for cross-resistance studies.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling crosstalk between the mTOR complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
Leucinostatin D Shows Selective Efficacy Against Luminal Androgen Receptor Subtype in Triple-Negative Breast Cancer
A comparative analysis of the cyclic nonapeptide Leucinostatin D has revealed its potent and selective cytotoxic effects against the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC). This selective activity is attributed to the inhibition of the mTORC1 signaling pathway. In contrast, studies on the related compound, Leucinostatin A, have demonstrated its efficacy in prostate cancer through a different mechanism involving the insulin-like growth factor-I (IGF-1) signaling pathway.
This guide provides a comparative overview of the effects of this compound on different cancer subtypes, supported by available experimental data. It also details the experimental protocols for the key assays and visualizes the involved signaling pathways.
Comparative Efficacy of this compound Across Cancer Subtypes
This compound has been evaluated for its antiproliferative activity against a panel of TNBC cell lines, demonstrating a clear selectivity for the LAR subtype.
| Cancer Subtype | Cell Line | IC50 (µM) | Sensitivity | Reference |
| Triple-Negative Breast Cancer | ||||
| Luminal Androgen Receptor (LAR) | MDA-MB-453 | 0.023 | Sensitive | [1] |
| Luminal Androgen Receptor (LAR) | SUM185PE | 0.019 | Sensitive | [1] |
| Mesenchymal Stem-Like (MSL) | MDA-MB-231 | >10 | Resistant | [1] |
| Basal-Like 1 (BL1) | MDA-MB-468 | >10 | Resistant | [1] |
| Basal-Like 2 (BL2) | HCC1806 | >10 | Resistant | [1] |
| Mesenchymal (M) | BT-549 | >10 | Resistant | [1] |
| Prostate Cancer | DU-145 | >10 | Resistant | [2][3] |
Note: Data for DU-145 prostate cancer cells is for Leucinostatin A, which showed inhibition of tumor growth in a co-culture system with prostate stromal cells, but not against the cancer cells alone. The IC50 value reflects the lack of direct cytotoxicity to DU-145 cells in monoculture.
Mechanisms of Action: A Tale of Two Pathways
The selective anticancer activity of Leucinostatins appears to be context-dependent, targeting different signaling pathways in various cancer subtypes.
mTORC1 Signaling Inhibition in TNBC (this compound)
In LAR-TNBC cells, this compound and other related Leucinostatins have been shown to rapidly inhibit the mTORC1 signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.[4] The inhibition of mTORC1 by Leucinostatins is linked to their ability to repress mitochondrial respiration through the inhibition of ATP synthase.[1]
Caption: this compound inhibits the mTORC1 signaling pathway in LAR-TNBC cells.
IGF-1 Signaling Inhibition in Prostate Cancer (Leucinostatin A)
In a co-culture model of prostate cancer, Leucinostatin A was found to inhibit tumor growth by reducing the expression of insulin-like growth factor-I (IGF-1) in prostate stromal cells.[2][3] IGF-1 is a potent growth factor that promotes the proliferation and survival of prostate cancer cells.[5] By targeting the supportive stromal microenvironment, Leucinostatin A indirectly suppresses cancer cell growth.
Caption: Leucinostatin A inhibits prostate cancer growth by reducing IGF-1 expression.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of Leucinostatin's effects on cancer cells.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic or antiproliferative effects of a compound on cancer cells and to calculate the IC50 value.
Workflow:
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[6]
-
Formazan Formation: The plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.[7]
-
Solubilization (for MTT): If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the insoluble formazan crystals.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm, depending on the reagent used.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
The available data indicates that this compound is a promising therapeutic candidate for the LAR subtype of TNBC, a particularly challenging cancer to treat. Its mechanism of action through mTORC1 inhibition provides a clear rationale for its selective efficacy. Further research is warranted to explore the activity of this compound in a broader range of cancer subtypes and to validate its therapeutic potential in preclinical and clinical settings. The differential mechanisms of action observed between this compound and A underscore the importance of structure-activity relationship studies in optimizing the therapeutic index of this class of natural products.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucinostatin A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mTOR Signaling in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Head-to-head comparison of Leucinostatin D and other mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Leucinostatin D with other prominent mycotoxins. The information presented is intended to assist researchers and professionals in drug development in understanding the relative potency, mechanisms of action, and experimental evaluation of these fungal metabolites.
Executive Summary
Mycotoxins, secondary metabolites produced by fungi, are a diverse group of compounds with a wide range of biological activities. While many are known for their toxicity, some, like this compound, have also been investigated for their potential therapeutic properties, including antimicrobial and anticancer effects. This guide focuses on a head-to-head comparison of this compound with other well-characterized mycotoxins, namely Aflatoxin B1, Ochratoxin A, T-2 Toxin, and Fumonisin B1. The comparison covers their mechanisms of action, cytotoxic and toxicological data, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison of Mycotoxin Potency
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of Leucinostatin and other selected mycotoxins. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Differences in experimental conditions (e.g., cell lines, exposure times) should be considered when interpreting these values.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Mycotoxin | Cell Line | Exposure Time | IC50 | Reference(s) |
| Leucinostatin A | L1210 (Murine Leukemia) | Not Specified | ~0.5 µg/mL | [1] |
| Leucinostatin A | T. b. rhodesiense | Not Specified | 0.25 nM | [2] |
| Leucinostatin A | L6 (Rat Skeletal Myoblast) | Not Specified | 259 nM | [2] |
| Aflatoxin B1 | HepG2 (Human Hepatoma) | 24 h | 16.9 µM | [3][4] |
| Aflatoxin B1 | HepG2 (Human Hepatoma) | Not Specified | 9.5 µM | [5] |
| Ochratoxin A | PK15 (Porcine Kidney) | 24 h | 2.0-8.0 µg/mL (dose-dependent cytotoxicity) | [6][7] |
| T-2 Toxin | Jurkat (Human T-cell Leukemia) | 24 h | Most toxic of T-2, HT-2, DAS | [8] |
| T-2 Toxin | RPTEC (Renal Proximal Tubule Epithelial) | Not Specified | 0.2 µM | [9] |
| Fumonisin B1 | SNO (Human Esophageal Carcinoma) | Not Specified | Cytotoxicity observed at 34.64 µM | [10][11] |
| Fumonisin B1 | HepG2 (Human Hepatoma) | Not Specified | 481.7 µM | [5] |
Table 2: Acute Toxicity in Vivo (LD50 Values)
| Mycotoxin | Animal Model | Route of Administration | LD50 | Reference(s) |
| Leucinostatin A | Mice | Intraperitoneal | 1.8 mg/kg | [12] |
| Leucinostatin A | Mice | Oral | 5.4 mg/kg | [12] |
| Leucinostatin B | Mice | Intraperitoneal | 1.8 mg/kg | [12] |
| Leucinostatin B | Mice | Oral | 6.3 mg/kg | [12] |
| Aflatoxin B1 | Rat | Oral | 0.3 - 17.9 mg/kg | [4] |
| T-2 Toxin | Mice | Intraperitoneal | ~7 mg/kg |
Mechanisms of Action & Signaling Pathways
The biological effects of mycotoxins are dictated by their specific interactions with cellular components and the subsequent disruption of normal cellular processes.
This compound
Leucinostatins, including this compound, are peptide antibiotics that primarily target cellular membranes, leading to membrane damage. This disruption of membrane integrity is a key aspect of their cytotoxic and antimicrobial activities[1]. Furthermore, Leucinostatins have been shown to inhibit protein synthesis as a secondary effect of their interaction with the cell membrane[1]. More recent studies have elucidated that Leucinostatin B can rapidly inhibit mTORC1 signaling in sensitive cancer cell lines, an effect that is linked to the inhibition of mitochondrial ATP synthase.
This compound Mechanism of Action
Aflatoxin B1
Aflatoxin B1 (AFB1) is a potent genotoxic carcinogen. Its toxicity is primarily mediated by its metabolic activation by cytochrome P450 enzymes in the liver to a reactive epoxide intermediate. This epoxide can then form adducts with DNA, particularly at the N7 position of guanine. These DNA adducts can lead to mutations, most notably a G-to-T transversion at codon 249 of the p53 tumor suppressor gene, which is a hallmark of AFB1-induced hepatocellular carcinoma[13][14][15].
Aflatoxin B1 Genotoxic Pathway
T-2 Toxin
T-2 toxin is a type A trichothecene mycotoxin that exerts its toxicity primarily through the inhibition of protein synthesis[16]. It binds to the 60S ribosomal subunit, thereby disrupting the peptidyl transferase activity and halting protein elongation[17]. This "ribotoxic stress response" can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), leading to apoptosis (programmed cell death)[18][19].
T-2 Toxin Ribotoxic Stress Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of mycotoxin cytotoxicity and mechanism of action are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
MTT Assay Workflow
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Mycotoxin Treatment: Remove the culture medium and add fresh medium containing various concentrations of the mycotoxin. Include a vehicle control (e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined as the concentration of the mycotoxin that causes a 50% reduction in cell viability.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.
Workflow Diagram:
Caspase-3 Assay Workflow
Protocol:
-
Cell Treatment: Treat cells with the mycotoxin at the desired concentrations and for the appropriate time to induce apoptosis. Include positive and negative controls.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer provided with the assay kit. This releases the cellular contents, including caspases.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the increase in caspase-3 activity relative to the untreated control.
Protein Synthesis Inhibition Assay
This assay measures the rate of incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins. A decrease in incorporation indicates inhibition of protein synthesis.
Workflow Diagram:
Protein Synthesis Inhibition Assay Workflow
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Pre-incubate the cells with different concentrations of the mycotoxin for a specified period.
-
Radiolabeling: Add a radiolabeled amino acid, such as [³H]leucine, to the culture medium and incubate for a short period (e.g., 1-2 hours) to allow for its incorporation into newly synthesized proteins.
-
Protein Precipitation: Terminate the incubation by washing the cells with ice-cold PBS. Precipitate the proteins by adding ice-cold trichloroacetic acid (TCA).
-
Washing: Wash the precipitate several times with cold TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
Solubilization and Counting: Solubilize the protein precipitate in a suitable buffer (e.g., NaOH). Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition by comparing the radioactivity in treated cells to that in control cells.
Conclusion
This guide provides a comparative overview of this compound and other significant mycotoxins, highlighting their relative toxicities and distinct mechanisms of action. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The visualization of signaling pathways and experimental workflows aims to facilitate a deeper understanding of the complex interactions between these mycotoxins and biological systems. As research in this field continues, a more comprehensive understanding of the structure-activity relationships and the potential for therapeutic applications of mycotoxins like this compound will undoubtedly emerge.
References
- 1. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of aflatoxin B1 and fumonisin B1 in HepG2 cell apoptosis [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Ochratoxin A induces nephrotoxicity and immunotoxicity through different MAPK signaling pathways in PK15 cells and porcine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic Effect of Combinations of T-2, HT-2, and Diacetoxyscirpenol on Human Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of fumonisin B1, diethylnitrosamine, and catechol on the SNO esophageal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 12. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aflatoxin B1-induced hepatocellular carcinoma in developing countries: Geographical distribution, mechanism of action and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jscholaronline.org [jscholaronline.org]
- 15. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. T-2 mycotoxin: toxicological effects and decontamination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. T-2 mycotoxin - Wikipedia [en.wikipedia.org]
- 18. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validating the Antiparasitic Target of Leucinostatin D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiparasitic target of Leucinostatin D. While direct experimental data for this compound is limited in the current scientific literature, this document leverages extensive research on its close analogs, Leucinostatin A and B, to propose a robust validation strategy. The primary target of this class of cyclic peptides in parasites is strongly indicated to be the mitochondrial F1Fo-ATP synthase, leading to a collapse of the inner mitochondrial membrane potential and subsequent cell death.
Comparative Efficacy of Leucinostatins Against Parasites
Leucinostatins have demonstrated potent activity against a range of protozoan parasites. The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for various leucinostatins, providing a benchmark for evaluating this compound.
| Leucinostatin | Parasite | Assay Type | IC50 / EC50 (nM) | Reference |
| Leucinostatin A | Trypanosoma brucei rhodesiense | In vitro | 2.8 | [1] |
| Plasmodium falciparum | In vitro | 0.4 - 0.9 | [1] | |
| Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2][3] | |
| Leucinostatin B | Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2][3] |
| Leucinostatin F | Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2] |
| Leucinostatin NPDG C | Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2] |
| Leucinostatin NPDG D | Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2] |
| This compound | Trypanosoma cruzi | In vitro (amastigote) | Potent inhibitor | [2] |
Proposed Mechanism of Action and Target Validation Workflow
The prevailing hypothesis for the antiparasitic action of leucinostatins involves a multi-step process targeting the parasite's mitochondrion. This workflow outlines the key experimental stages to validate this proposed mechanism for this compound.
Caption: Proposed workflow for validating the mitochondrial target of this compound.
Key Experimental Protocols
To rigorously validate the proposed antiparasitic target of this compound, the following experimental protocols are recommended.
Determination of Parasite Viability (IC50)
This protocol is essential for quantifying the antiparasitic potency of this compound.
-
Objective: To determine the concentration of this compound that inhibits parasite growth by 50%.
-
Methodology:
-
Culture the target parasites (e.g., Trypanosoma cruzi epimastigotes or Plasmodium falciparum asexual stages) in appropriate media.
-
Dispense parasites into a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known antiparasitic drug).
-
Incubate the plates under standard culture conditions for a defined period (e.g., 48-72 hours).
-
Assess parasite viability using a suitable method, such as:
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay investigates whether this compound disrupts the mitochondrial function of the parasite.
-
Objective: To measure changes in the parasite's mitochondrial membrane potential upon treatment with this compound.
-
Methodology:
-
Incubate parasites with various concentrations of this compound for a specified time. Include untreated and positive controls (e.g., CCCP, a known uncoupler).
-
Add a fluorescent dye that accumulates in energized mitochondria, such as:
-
TMRE (Tetramethylrhodamine, Ethyl Ester): A cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[7]
-
MitoTracker Red CMXRos: Another red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.[7]
-
-
Incubate the parasites with the dye according to the manufacturer's instructions.
-
Analyze the fluorescence intensity of individual parasites using flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity in treated parasites compared to controls indicates a loss of mitochondrial membrane potential.[7]
-
Cellular ATP Level Measurement
This experiment directly assesses the impact of this compound on the parasite's energy production.
-
Objective: To quantify the intracellular ATP concentration in parasites after treatment with this compound.
-
Methodology:
-
Treat parasites with different concentrations of this compound for a defined period.
-
Lyse the parasites to release intracellular ATP using a suitable reagent (e.g., provided in commercially available ATP assay kits).
-
Measure the ATP concentration using a luciferase-based bioluminescence assay.[4][6][8] The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the number of parasites or total protein content. A significant decrease in ATP levels in treated parasites would support the hypothesis of mitochondrial dysfunction.
-
In Vitro F1Fo-ATP Synthase Activity Assay
This assay provides direct evidence of this compound's interaction with its putative molecular target.
-
Objective: To determine if this compound directly inhibits the activity of the parasite's F1Fo-ATP synthase.
-
Methodology:
-
Isolate mitochondria from the target parasites.
-
Measure the ATP synthesis or hydrolysis activity of the isolated mitochondria.
-
ATP Synthesis: Provide ADP and inorganic phosphate (Pi) and measure the production of ATP using a luciferase assay.
-
ATP Hydrolysis (ATPase activity): Provide ATP and measure the release of Pi using a colorimetric method (e.g., malachite green assay).
-
-
Perform the assay in the presence of varying concentrations of this compound.
-
Include a known F1Fo-ATP synthase inhibitor, such as Oligomycin , as a positive control.[9][10][11] Oligomycin is a well-characterized inhibitor that blocks the proton channel (Fo subunit) of the ATP synthase.[9]
-
A dose-dependent inhibition of ATP synthase/ATPase activity by this compound would strongly validate it as the molecular target.
-
Comparative Analysis with Alternative Antiparasitic Agents
A crucial aspect of target validation is to compare the effects of this compound with compounds that have a known and different mechanism of action.
| Compound | Primary Target/Mechanism of Action | Expected Effect on Parasite Mitochondria |
| This compound (Hypothesized) | F1Fo-ATP synthase inhibitor | Rapid collapse of ΔΨm, decreased ATP synthesis |
| Oligomycin | F1Fo-ATP synthase inhibitor (Fo subunit) | Rapid collapse of ΔΨm, decreased ATP synthesis |
| Atovaquone | Cytochrome bc1 complex (Complex III) of the electron transport chain | Inhibition of electron transport, collapse of ΔΨm, decreased ATP synthesis |
| Benznidazole | Induces oxidative stress through the production of reactive oxygen species | Secondary effects on mitochondrial function |
| Amphotericin B | Binds to ergosterol in the cell membrane, forming pores | Indirect effects on mitochondrial function due to ion dysregulation |
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound's antiparasitic action, culminating in parasite death.
Caption: Proposed mechanism of this compound-induced parasite cell death.
Conclusion
While direct experimental validation of this compound's antiparasitic target is pending, the substantial evidence from its analogs strongly points towards the mitochondrial F1Fo-ATP synthase. The experimental framework provided in this guide offers a comprehensive strategy to confirm this hypothesis. By systematically evaluating the efficacy, cellular localization, and direct enzymatic inhibition, researchers can definitively validate the antiparasitic target of this compound and pave the way for its potential development as a novel therapeutic agent. Further comparative studies with other leucinostatins will be crucial to understand the structure-activity relationships and optimize the therapeutic potential of this promising class of natural products.
References
- 1. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ATP-Based Luciferase Viability Assay for Animal African Trypanosomes Using a 96-Well Plate | Springer Nature Experiments [experiments.springernature.com]
- 6. Establishment of ATP-Based Luciferase Viability Assay in 96-Well Plate for Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. Use of l-Proline and ATP Production by Trypanosoma cruzi Metacyclic Forms as Requirements for Host Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. embopress.org [embopress.org]
Benchmarking Leucinostatin D's Efficacy Against Standard-of-Care Antibiotics for Gram-Positive Infections
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Leucinostatin D with the standard-of-care antibiotics, vancomycin and linezolid, against common Gram-positive bacterial pathogens. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a novel antimicrobial agent.
Executive Summary
This compound, a member of the peptidic antibiotic family of leucinostatins, has demonstrated activity against Gram-positive bacteria. This guide summarizes the available data on its efficacy, drawing comparisons with the widely used antibiotics vancomycin and linezolid. While specific Minimum Inhibitory Concentration (MIC) data for this compound against curated bacterial strains remains limited in publicly accessible literature, this guide provides a comparative framework based on the reported activity range of the leucostatin family. The primary mechanism of action for leucinostatins involves disruption of the cell membrane's integrity, leading to subsequent inhibition of vital cellular processes such as protein synthesis.[1][2] This mode of action, distinct from that of vancomycin (cell wall synthesis inhibition) and linezolid (protein synthesis inhibition), suggests a potential role for this compound in combating resistant strains.
Data Presentation: In Vitro Efficacy Comparison
Table 1: Comparative MIC Values against Staphylococcus aureus
| Antibiotic | Strain | MIC Range (µg/mL) |
| This compound (family range) | Gram-positive bacteria | ~2.9 - 116 |
| Vancomycin | Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2.0 |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 2.0 | |
| Linezolid | Methicillin-Susceptible S. aureus (MSSA) | 1.0 - 4.0 |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 4.0 |
Table 2: Comparative MIC Values against Enterococcus faecalis
| Antibiotic | Strain | MIC Range (µg/mL) |
| This compound (family range) | Gram-positive bacteria | ~2.9 - 116 |
| Vancomycin | Vancomycin-Susceptible E. faecalis (VSE) | 1.0 - 4.0 |
| Linezolid | Vancomycin-Susceptible E. faecalis (VSE) | 1.0 - 4.0 |
Table 3: Comparative MIC Values against Streptococcus pneumoniae
| Antibiotic | Strain | MIC Range (µg/mL) |
| This compound (family range) | Gram-positive bacteria | ~2.9 - 116 |
| Vancomycin | Penicillin-Susceptible S. pneumoniae | ≤0.5 |
| Penicillin-Resistant S. pneumoniae | ≤1.0 | |
| Linezolid | Penicillin-Susceptible S. pneumoniae | ≤2.0 |
| Penicillin-Resistant S. pneumoniae | ≤2.0 |
Note: The molecular weight of this compound (C61H109N11O13) is approximately 1161.5 g/mol . The reported MIC range for leucinostatins against Gram-positive bacteria is 2.5–100 μM[2], which has been converted to µg/mL for comparison.
Experimental Protocols
The following methodologies describe the standard procedures for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, which are foundational for the data presented.
Broth Microdilution Method (CLSI Guideline M07)
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (this compound, vancomycin, or linezolid) is prepared in a suitable solvent at a high concentration.
-
Serial Dilution: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualization
Signaling Pathway: Proposed Mechanism of Leucinostatin Action
The following diagram illustrates the proposed mechanism of action of leucostatins, which involves interaction with the cell membrane, leading to pore formation, membrane depolarization, and ultimately, cell death.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: MIC Determination
The diagram below outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
Leucinostatin D vs. Synthetic Analogs: A Comparative Analysis of Structure, Efficacy, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the naturally occurring peptide antibiotic Leucinostatin D and its synthetic analogs. We will delve into their biological activities, supported by quantitative experimental data, and elucidate their shared mechanism of action involving the inhibition of the mTORC1 signaling pathway. Detailed experimental protocols for key assays are also provided to facilitate further research.
Structural Overview and Biological Activity
Leucinostatins are a family of non-ribosomal peptides produced by various fungi, including Purpureocillium lilacinum. They are characterized by a nine-residue peptide backbone containing several non-proteinogenic amino acids, an N-terminal fatty acid moiety, and a C-terminal diamine. This compound is a prominent member of this family.
Synthetic analogs of leucinostatins have been developed to explore structure-activity relationships (SAR) and to optimize their therapeutic potential by enhancing efficacy and reducing toxicity. Key modifications often involve alterations in the N-terminal acyl chain, substitution of amino acid residues, and modifications at the C-terminus.
Comparative Biological Data
The following tables summarize the available quantitative data comparing the biological activity of this compound with other natural and synthetic analogs. The primary measure of efficacy presented is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytostatic Activity of Leucinostatins in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line: MDA-MB-453 (IC50, µM) | Cell Line: SUM185PE (IC50, µM) |
| This compound | ~1.0 | ~1.0 |
| Leucinostatin B | ~0.3 | ~0.3 |
| Leucinostatin A | ~0.3 | ~0.3 |
| Leucinostatin B2 | ~1.0 | ~1.0 |
| Leucinostatin A2 | ~1.0 | ~1.0 |
| Leucinostatin F | ~3.0 | ~3.0 |
| Analog 1 | >10 | >10 |
| Analog 2 | ~1.0 | ~1.0 |
| Analog 3 | >10 | >10 |
| Analog 4 | ~3.0 | ~3.0 |
Data adapted from a study on the selective antiproliferative effects of leucinostatins.[1]
Table 2: Antiprotozoal Activity and Cytotoxicity of Leucinostatin A and Synthetic Analogs
| Compound | Trypanosoma brucei rhodesiense (IC50, nM) | Cytotoxicity (L6 cells, IC50, nM) | Selectivity Index (SI) |
| Leucinostatin A | 0.25 | 259 | 1036 |
| Synthetic Analog ZHAWOC6025 | 0.76 | 856 | 1126 |
| Synthetic Analog ZHAWOC6027 | 0.39 | 1563 | 4008 |
| N-methylated Analog | >200 | >5000 | - |
| D-amino acid Analog | 1.5 | 1250 | 833 |
Data adapted from a structure-activity relationship study of synthetic leucinostatin derivatives.[2]
Mechanism of Action: Destabilization of Mitochondrial Membranes and mTORC1 Inhibition
The primary mechanism of action for leucinostatins is the disruption of biological membranes, with a particular affinity for the inner mitochondrial membrane.[2][3] This destabilization leads to a loss of mitochondrial membrane potential and inhibition of ATP synthase, the enzyme responsible for the majority of cellular ATP production.
The inhibition of ATP synthase and the subsequent decrease in cellular energy levels have a direct impact on the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly dependent on cellular energy status. By depleting cellular ATP, leucinostatins effectively inhibit mTORC1 signaling, leading to the observed cytostatic and cytotoxic effects.[1]
Signaling Pathway Diagram
Caption: Leucinostatin-mediated inhibition of mTORC1 signaling.
Experimental Workflow
Caption: Workflow for evaluating Leucinostatin activity.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MDA-MB-453)
-
96-well plates
-
Complete cell culture medium
-
This compound and synthetic analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and its synthetic analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mitochondrial Membrane Potential Assay (MitoTracker Red CMXRos)
This assay utilizes a fluorescent dye that accumulates in mitochondria with active membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
Cells of interest
-
Glass-bottom dishes or 96-well black-walled imaging plates
-
Complete cell culture medium
-
This compound and synthetic analogs
-
MitoTracker Red CMXRos (Thermo Fisher Scientific)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed cells onto glass-bottom dishes or imaging plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its analogs for the desired time. Include a positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
MitoTracker Staining: Prepare a working solution of MitoTracker Red CMXRos in pre-warmed serum-free medium (typically 100-500 nM). Remove the treatment medium and incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for red fluorescence (e.g., excitation/emission ~579/599 nm). If using a nuclear counterstain, also image in the blue channel.
-
Image Analysis: Quantify the mean fluorescence intensity of the MitoTracker signal per cell or per image field. A decrease in fluorescence intensity in treated cells compared to the control indicates a loss of mitochondrial membrane potential.
Conclusion
This compound and its analogs represent a potent class of bioactive peptides with significant antiproliferative and antiprotozoal activities. Their primary mechanism of action involves the disruption of the inner mitochondrial membrane, leading to ATP synthase inhibition and subsequent downregulation of the mTORC1 signaling pathway. Structure-activity relationship studies on synthetic analogs have revealed that the N-terminal acyl chain and specific amino acid residues are critical for their biological function. While this compound demonstrates potent activity, synthetic analogs offer the potential for improved therapeutic indices by reducing cytotoxicity while maintaining or enhancing efficacy. The experimental protocols provided herein offer a framework for the continued investigation and development of this promising class of compounds.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Replicating published findings on Leucinostatin D's biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Leucinostatin D's biological activity, with a focus on replicating published findings. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. This information is intended to assist researchers in evaluating and potentially reproducing the reported effects of this compound.
Comparative Biological Activity of this compound
This compound, a member of the leucinostatin family of peptide antibiotics, has demonstrated notable biological activity, particularly in the context of cancer research. While much of the published literature focuses on its analogs, such as Leucinostatin A and B, studies have included this compound in broader screenings, revealing its potential as a cytotoxic and cytostatic agent.
A key study evaluated a range of leucinostatins, including this compound, against a panel of triple-negative breast cancer (TNBC) cell lines.[1][2][3] This research highlighted the selective antiproliferative effects of these compounds.[1][2][3] While the primary focus of the detailed mechanistic investigation was on Leucinostatin B, the initial screening data indicated that this compound also possesses selective cytostatic activities.[1][2][3]
The primary mechanism of action for leucinostatins involves the inhibition of mitochondrial ATP synthase, a critical enzyme for cellular energy production.[4][5] This inhibition is achieved by binding to the F0 part of the ATP synthase complex.[4] Disruption of ATP synthesis can trigger a cascade of cellular events, including the inhibition of signaling pathways crucial for cancer cell growth and proliferation, such as the mTORC1 pathway.[1][2][3]
Below is a summary of the reported antiproliferative activity of this compound and its analogs against various cell lines.
| Compound | Cell Line | Activity Type | IC50 / Effective Concentration | Reference |
| This compound | MDA-MB-453 (TNBC) | Cytostatic | Data not explicitly provided in abstract | [1][2][3] |
| This compound | SUM185PE (TNBC) | Cytostatic | Data not explicitly provided in abstract | [1][2][3] |
| Leucinostatin (unspecified) | L1210 (Murine Leukemia) | Cytotoxic | Complete inhibition at 0.5 µg/mL | [6] |
| Leucinostatin A | L6 (Rat Myoblasts) | Cytotoxic | IC50: 259 nM | [7] |
| Leucinostatin A | DU-145 (Prostate Cancer) | Growth Inhibition | Not specified | [8] |
| Leucinostatin Y | Pancreatic Cancer Cells | Cytotoxic | Not specified | [9] |
Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below. These protocols are based on established techniques used in the investigation of leucinostatins and related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.
ATP Synthase Activity Assay
This assay measures the effect of this compound on the activity of mitochondrial ATP synthase.
Principle: The activity of ATP synthase can be measured by quantifying the rate of ATP hydrolysis (ATPase activity) or ATP synthesis. A common method involves measuring the regeneration of ATP from ADP, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Assay Reaction: In a 96-well plate, add isolated mitochondria to a reaction buffer containing substrates for the electron transport chain (e.g., succinate, rotenone), ADP, and a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) with NADH.
-
Initiate Reaction: Add this compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 30°C using a microplate reader.
-
Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the ATP synthase activity. Compare the rates in the presence of this compound to the control to determine the inhibitory effect.
mTORC1 Kinase Assay
This assay determines the inhibitory effect of this compound on the kinase activity of mTORC1.
Principle: The kinase activity of mTORC1 is assessed by its ability to phosphorylate a specific substrate, such as S6K1. The level of phosphorylation is then detected, typically by Western blotting using a phospho-specific antibody.
Procedure:
-
Cell Lysis and Immunoprecipitation: Treat cells with this compound for a specified time. Lyse the cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing ATP and a recombinant substrate (e.g., GST-S6K1).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Western Blotting: Stop the reaction and analyze the samples by SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6K1) and a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation and assess the inhibitory effect of this compound.
Visualizing Biological Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of the peptide antibiotic leucinostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Independent Validation of Leucinostatin D's Effect on Mitochondrial Uncoupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leucinostatin D's mitochondrial uncoupling effects with other well-established and novel uncoupling agents. The information presented is supported by experimental data to aid in the selection of appropriate tools for mitochondrial research.
Executive Summary
This compound, a member of the peptaibol family of antibiotics, exhibits a dual effect on mitochondrial function. At lower concentrations, it acts as an inhibitor of ATP synthase, while at higher concentrations, it functions as a mitochondrial uncoupler. This guide compares its uncoupling characteristics with the classical protonophore uncoupler, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), and a more recent alternative, BAM15. While direct quantitative comparisons for this compound are limited in publicly available literature, this guide synthesizes existing data to provide a framework for its potential application and highlights the need for further head-to-head studies.
Comparison of Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption rate (OCR) that is not coupled to ATP synthesis. This process is crucial for studying maximal respiratory capacity and has therapeutic potential in various diseases.
| Compound | Chemical Class | Mechanism of Action | Potency (Typical effective concentration) | Key Characteristics |
| This compound | Peptaibol Antibiotic | Forms pores/channels in the inner mitochondrial membrane, leading to proton leakage. | > 240 nM for uncoupling activity[1][2] | Dual functionality: ATP synthase inhibitor at lower concentrations (< 200 nM) and uncoupler at higher concentrations.[1][2] May have off-target effects due to its membrane-destabilizing properties. |
| FCCP | Phenylhydrazone | A classical protonophore that shuttles protons across the inner mitochondrial membrane. | 100 nM - 2 µM | Well-characterized and widely used. Has a narrow therapeutic window and can be toxic at higher concentrations, inhibiting respiration. |
| BAM15 | Phenyl-oxadiazolyl-pyrazine derivative | A novel protonophore that transports protons across the inner mitochondrial membrane. | 100 nM - 10 µM | Exhibits a wider effective concentration range and is less cytotoxic compared to FCCP.[3] Does not depolarize the plasma membrane. |
Experimental Data: Dose-Response Comparison
| Compound | Cell Line | Uncoupling Concentration Range | Maximum Uncoupling Concentration | Reference |
| Leucinostatin A/B | Rat Liver Mitochondria | > 240 nM | Not explicitly defined | [1] |
| FCCP | HCT116, C2C12, Huh7 | 100 nM - 2 µM | ~1-2 µM (inhibition observed at higher concentrations) | [3] |
| BAM15 | HCT116, C2C12, Huh7 | 100 nM - 10 µM | > 8 µM (well-tolerated at higher concentrations) | [3] |
Note: The data for Leucinostatin A/B indicates the threshold at which uncoupling is observed, rather than a full dose-response range. Further studies are required to determine the optimal uncoupling concentration and the EC50 value for this compound.
Experimental Protocols
Measuring Mitochondrial Uncoupling using Seahorse XF Analyzer
The Seahorse XF Analyzer is a standard tool for measuring cellular metabolism, including the effects of mitochondrial uncouplers. The following is a generalized protocol for a mitochondrial stress test.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24-48 hours.
2. Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow for temperature and pH equilibration.
3. Compound Loading:
-
Prepare stock solutions of this compound, FCCP, and BAM15.
-
Load the injection ports of the sensor cartridge with the compounds for sequential injection:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: Uncoupler (this compound, FCCP, or BAM15 at various concentrations)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
4. Data Acquisition:
-
Place the calibrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Run the pre-programmed mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.
5. Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration (induced by the uncoupler), and non-mitochondrial respiration.
-
Generate dose-response curves for each uncoupler to determine their respective potencies (EC50 values).
Signaling Pathways and Workflows
Mechanism of Mitochondrial Uncoupling
Mitochondrial uncouplers disrupt the coupling between the electron transport chain (ETC) and ATP synthesis by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipates the proton motive force (PMF) that drives ATP production.
Caption: Mitochondrial uncoupling pathway.
Experimental Workflow for Comparing Uncouplers
The following workflow outlines the key steps in an independent validation study to compare the effects of different mitochondrial uncouplers.
Caption: Workflow for comparing mitochondrial uncouplers.
Conclusion
This compound presents an interesting case of a molecule with dual mitochondrial effects. Its uncoupling properties at concentrations above 240 nM warrant further investigation, particularly through direct comparative studies with established uncouplers like FCCP and newer, less toxic alternatives such as BAM15. The lack of quantitative dose-response data for this compound's uncoupling activity is a significant knowledge gap that needs to be addressed to fully understand its potential as a research tool or therapeutic agent. Researchers are encouraged to perform comprehensive dose-response experiments using standardized protocols, such as the Seahorse XF mitochondrial stress test, to accurately characterize and validate the uncoupling efficacy and potency of this compound.
References
A Comparative Guide to the Biological Activities of Leucinostatins: Paving the Way for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinostatins are a family of peptide mycotoxins produced by various fungi, including Purpureocillium lilacinum.[1] While initially investigated for their potent antimicrobial, antifungal, and antiprotozoal activities, their effects on the immune system remain largely unexplored.[2] To date, direct comparative studies on the immunomodulatory effects of different Leucinostatin analogues are scarce in the scientific literature. This guide aims to bridge this gap by summarizing the existing data on the differential biological activities of the most well-characterized Leucinostatins, namely Leucinostatin A and B.
Furthermore, we provide detailed experimental protocols for key immunological assays and visualize relevant signaling pathways that could be modulated by these compounds. This information is intended to serve as a foundational resource for researchers seeking to investigate and compare the immunomodulatory potential of different Leucinostatins.
Comparative Biological Activity of Leucinostatin A and B
Leucinostatin A and B share a similar core structure but differ slightly in their amino acid composition.[3] This subtle structural difference translates into variations in their biological activity and toxicity. The available data on their comparative cytotoxicity and antiparasitic activity is summarized below.
| Parameter | Leucinostatin A | Leucinostatin B | Reference |
| Toxicity | |||
| Intraperitoneal LD50 (mice) | 1.8 mg/kg | 1.8 mg/kg | [2] |
| Oral LD50 (mice) | 5.4 mg/kg | 6.3 mg/kg | [2] |
| Antiprotozoal Activity (IC50) | |||
| Plasmodium falciparum | 0.4–0.9 nM | Not Reported | [2] |
| Trypanosoma brucei | 2.8 nM | Not Reported | [2] |
| In Vivo Antiprotozoal Efficacy (T. brucei mouse model) | Not curative at 4x0.3 mg/kg (ip) due to toxicity | Curative at 4x0.3 mg/kg (ip) and 4x1.0 mg/kg (ip) | [2] |
Known Mechanism of Action and Potential Immunomodulatory Implications
The primary mechanism of action for Leucinostatins is believed to be the destabilization of biological membranes and the inhibition of mitochondrial ATP synthase.[2][4] This leads to a disruption of cellular energy metabolism and can induce cell death. These mechanisms have significant implications for immune cell function:
-
Membrane Destabilization: Immune cells rely on intact cell membranes for receptor signaling, cell-cell interactions, and maintaining cellular integrity. Disruption of the membrane could lead to non-specific cytotoxicity or altered immune cell activation.
-
Mitochondrial Inhibition: Mitochondria are central to immune cell activation, proliferation, and differentiation. By inhibiting ATP synthesis, Leucinostatins could suppress the energetic demands of an immune response, potentially leading to immunosuppression.
Potential Signaling Pathways for Immunomodulation
While direct evidence of Leucinostatins modulating key immune signaling pathways is limited, their known effects on cellular processes suggest potential interactions with pathways crucial for immune regulation.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a critical regulator of T cell activation, proliferation, and differentiation.[5] Interestingly, Leucinostatin B has been shown to inhibit mTORC1 signaling in triple-negative breast cancer cell lines.[6] This finding suggests that Leucinostatins could potentially exert immunomodulatory effects by targeting this pathway in T cells.
Caption: Leucinostatin B's potential inhibition of the mTORC1 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] Modulation of this pathway is a key mechanism for many immunomodulatory drugs.
Caption: Overview of the canonical NF-κB signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is activated by various cytokines and growth factors and plays a crucial role in immune cell proliferation, survival, and differentiation.[8] Dysregulation of STAT3 is associated with various inflammatory and autoimmune diseases.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of tofacitinib on macrophage activation contribute to lack of response in ulcerative colitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Leucinostatin D: A Guide for Laboratory Professionals
Effective management of Leucinostatin D waste is crucial for ensuring laboratory safety and environmental protection. As a potent peptide mycotoxin with cytotoxic properties, this compound and all materials contaminated with it must be handled and disposed of as hazardous chemical waste.[1][2][3][4] Adherence to established protocols for cytotoxic agents is paramount to minimize exposure risks and ensure regulatory compliance.
This guide provides step-by-step procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent dermal contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile gloves) |
| Lab Coat | Disposable, solid-front, back-closing gown |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | A fit-tested NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's safety officer. |
Disposal Procedure for this compound and Contaminated Materials
All items that have come into contact with this compound are considered hazardous waste and must be segregated from general laboratory waste. This includes both "bulk" waste (e.g., unused or expired compound) and "trace" contaminated items.
Step 1: Waste Segregation
-
Immediately after use, place all this compound-contaminated materials into designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
These containers should be specifically marked for "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with your institution's and local regulations. The universal biohazard symbol may also be required.
Step 2: Packaging of Waste
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: This includes gloves, gowns, bench paper, pipette tips, and vials. Place these items in a dedicated, leak-proof hazardous waste bag or container.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Waste: this compound." Do not pour this compound waste down the drain.[5]
-
Empty Containers: Containers that held this compound should be managed as hazardous waste.[6]
Step 3: Labeling and Storage
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("this compound Waste"), the date, and any other information required by your institution's hazardous waste management program.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
Step 4: Final Disposal
-
The recommended method for the final disposal of this compound and other cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[1] This process ensures the complete destruction of the cytotoxic compound.
-
Autoclaving is not a suitable method for treating this compound waste. [2][7] Autoclaving does not break down the chemical structure of the toxin and may lead to the aerosolization of hazardous compounds.[1]
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Spill Management
In the event of a this compound spill, it is critical to follow your institution's established spill cleanup procedures for cytotoxic agents. This typically involves:
-
Alerting personnel in the area.
-
Wearing appropriate PPE, including respiratory protection if the spill involves a powder.
-
Using a spill kit specifically designed for cytotoxic drugs to absorb and decontaminate the spill.
-
Collecting all cleanup materials in a designated hazardous waste container.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste management and emergency procedures. Proper handling and disposal of this compound are essential responsibilities for all laboratory personnel to ensure a safe working environment and protect the ecosystem.
References
- 1. osha.gov [osha.gov]
- 2. syndicateofhospitals.org.lb [syndicateofhospitals.org.lb]
- 3. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 6. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 7. Autoclaving: A Start to Disposing of Medical Waste — LC E-Magazine [lcemag.com]
Essential Safety and Operational Protocols for Handling Leucinostatin D
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Leucinostatin D, a potent mycotoxin. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research. Leucinostatins are recognized for their high toxicity, and as such, require stringent safety measures.[1][2]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the personal protective equipment outlined below. These requirements are based on general guidelines for handling highly toxic and cytotoxic compounds.[3][4][5][6]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Double Gloves | Nitrile, powder-free, outer glove with extended cuff.[4][7] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher, depending on the procedure and potential for aerosolization. | Prevents inhalation of aerosolized particles.[6][8] |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory.[4][6] | Protects eyes from splashes and airborne particles. |
| Foot Protection | Closed-toe Shoes | --- | Prevents exposure from spills.[9] |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural workflow for handling this compound from receipt to disposal.
2.1. Receiving and Unpacking
-
Location : Unpack shipments in a designated containment area, preferably within a chemical fume hood.
-
Inspection : Visually inspect the package for any signs of damage or leakage.
-
PPE : Wear full PPE as specified in the table above during unpacking.
-
Transport : Use a secondary container when transporting the primary container to the storage location.
2.2. Storage
-
Location : Store in a designated, locked, and clearly labeled area with restricted access.[10]
-
Container : Keep in the original, tightly sealed container.
-
Temperature : Follow the manufacturer's recommendations for storage temperature.
2.3. Preparation and Handling
-
Location : All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[9][10]
-
Aerosol Prevention : Take extreme care to avoid the generation of dust or aerosols.[6][10]
-
Spill Kit : An accessible spill kit containing appropriate absorbent materials, deactivating agents (if applicable), and waste disposal bags must be available in the laboratory.
2.4. Experimental Use
-
Containment : All experiments involving this compound should be conducted in a designated area.
-
Labeling : Clearly label all solutions and materials containing this compound.
-
Decontamination : Decontaminate all surfaces and equipment that come into contact with this compound. A suitable decontamination solution should be identified based on the compound's properties.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation : Segregate all this compound-contaminated waste, including gloves, gowns, pipette tips, and containers, into clearly labeled hazardous waste containers.
-
Solid Waste : Place in a designated, sealed, and puncture-resistant container.
-
Liquid Waste : Collect in a labeled, leak-proof container.
-
Disposal Vendor : All this compound waste must be disposed of through a certified hazardous waste management company in accordance with local, state, and federal regulations.
Emergency Procedures
4.1. Spills
-
Evacuate : Immediately evacuate the affected area.
-
Alert : Notify the laboratory supervisor and institutional safety officer.
-
Secure : Restrict access to the spill area.
-
Cleanup : Only trained personnel with appropriate PPE should clean up the spill using a designated spill kit.
4.2. Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow and Logical Relationships
The following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. Leucinostatin H|109539-58-4|MSDS [dcchemicals.com]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 10. jcesom.marshall.edu [jcesom.marshall.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
